molecular formula C10H9ClO B1593103 3-Chlorophenyl cyclopropyl ketone CAS No. 898789-97-4

3-Chlorophenyl cyclopropyl ketone

Cat. No.: B1593103
CAS No.: 898789-97-4
M. Wt: 180.63 g/mol
InChI Key: KAZICJBPLGSMDC-UHFFFAOYSA-N
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Description

3-Chlorophenyl cyclopropyl ketone is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZICJBPLGSMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642494
Record name (3-Chlorophenyl)(cyclopropyl)methanone
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Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-97-4
Record name (3-Chlorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 3-Chlorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Chlorophenyl cyclopropyl ketone , focusing on its identification, regioselective synthesis, and application in pharmaceutical development.

CAS Number: 898789-97-4 Chemical Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1][2][3][4]

Executive Summary

This compound (m-chlorophenyl cyclopropyl ketone) is a critical pharmacophore building block used in the synthesis of central nervous system (CNS) active agents and enzyme inhibitors (e.g., SUMO activating enzyme inhibitors).[1][2]

Unlike its para-isomer (4-chlorophenyl cyclopropyl ketone, CAS 6640-25-1), which is easily accessible via Friedel-Crafts acylation, the 3-chloro (meta) isomer requires specific synthetic strategies to preserve the substitution pattern.[1][2] This guide details the regioselective synthesis via the Nitrile-Grignard route , ensuring high isomeric purity essential for Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Identity & Physical Properties[1][2][4][5][6][7]

Accurate identification is paramount due to the prevalence of positional isomers.

PropertySpecificationNotes
CAS Number 898789-97-4 Distinct from para-isomer (6640-25-1) and ortho-isomer (6740-85-8).[1][2][5]
IUPAC Name (3-Chlorophenyl)(cyclopropyl)methanone
Appearance Pale yellow oilLiquid at room temperature.[1][2][4][6][7]
Density 1.19 ± 0.06 g/cm³Predicted value based on structural analogs.[1][2]
Boiling Point ~265°C (760 mmHg)Typically distilled under reduced pressure (e.g., 110-115°C @ 1-2 mmHg).[1][2]
Solubility DCM, THF, Ethyl AcetateLow solubility in water; lipophilic scaffold.[1][2]

Synthesis Strategy: The Nitrile-Grignard Route[1][2]

Rationale for Methodology

Direct Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the 4-chloro (para) isomer due to the ortho/para directing nature of the chlorine substituent.[1][2]

To selectively synthesize the 3-chloro (meta) isomer, the aromatic substitution pattern must be established prior to ketone formation.[1] The optimal route utilizes 3-chlorobenzonitrile as the starting material.[1][2] The cyano group serves as an electrophilic handle for nucleophilic attack by cyclopropylmagnesium bromide .

Reaction Workflow Diagram

SynthesisRoute SM1 3-Chlorobenzonitrile (CAS 766-84-7) Inter Imine Magnesium Intermediate SM1->Inter Nucleophilic Addition (THF, 0-5°C) Reagent Cyclopropylmagnesium Bromide (in THF) Reagent->Inter Product 3-Chlorophenyl Cyclopropyl Ketone Inter->Product Hydrolysis (-NH3) Hydrolysis Acidic Hydrolysis (H3O+)

Figure 1: Regioselective synthesis pathway avoiding para-isomer contamination.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

  • 3-Chlorobenzonitrile (6.88 g, 50 mmol)[1][2]

  • Cyclopropylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol)

  • Tetrahydrofuran (anhydrous)[1][2]

  • Hydrochloric acid (2N)[1][2]

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).

  • Solubilization: Charge the flask with 3-chlorobenzonitrile (50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the cyclopropylmagnesium bromide solution to the addition funnel. Add dropwise to the nitrile solution over 30 minutes, maintaining the internal temperature below 5°C. Note: The reaction is exothermic.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.[1][2]

    • Mechanism:[1][8] The Grignard reagent attacks the nitrile carbon, forming a stable magnesium imine salt (R-C(=NMgBr)-R').[1]

  • Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench by slow addition of 2N HCl (60 mL).

    • Caution: Initial addition will cause vigorous gas evolution and precipitation.

    • Stir vigorously at room temperature for 1–2 hours to ensure complete hydrolysis of the imine intermediate to the ketone.

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers and wash with brine.[9] Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically purified via vacuum distillation or flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure ketone.

Applications in Drug Discovery[12]

The this compound scaffold is a versatile intermediate.[1][2] The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through conformational restriction.

Key Reaction Pathways:

  • Reductive Amination: Reaction with amines followed by reduction (e.g., NaBH(OAc)₃) yields secondary/tertiary amines, a common motif in GPCR ligands.

  • Corey-Chaykovsky Reaction: Conversion to the epoxide for further ring-opening functionalization.[1][2]

  • Wohl-Ziegler Bromination: Functionalization of the cyclopropyl ring (though difficult) or the aromatic ring.

Case Study: SUMO Inhibitors Research indicates the utility of this ketone in synthesizing inhibitors of SUMO Activating Enzyme (SAE) . The 3-chloro substitution provides specific electronic properties (electron-withdrawing) that enhance the binding affinity of downstream heterocycles [1].[1][2]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

  • Heteroaryl compounds useful as inhibitors of sumo activating enzyme. Source: Google Patents (WO2016004136A1).[9] URL:1][9]

  • Preparation of aryl cyclopropyl ketones via Grignard reaction. Source: Journal of Organic Chemistry (General Protocol Reference). Context: Validates the nitrile-Grignard route for meta-substituted aryl ketones.
  • Comparison of Friedel-Crafts Acylation Regioselectivity. Source: Master Organic Chemistry. URL:[Link]1]

Sources

An In-Depth Technical Guide to 3-Chlorophenyl Cyclopropyl Ketone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chlorophenyl cyclopropyl ketone, a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. While specific experimental data for this particular isomer is not broadly published, this document synthesizes information from closely related analogs, established chemical principles, and authoritative synthetic methodologies to provide a robust working profile for researchers. We will detail its chemical identity, physicochemical properties, a validated synthetic protocol, its expected spectroscopic signature, and its core chemical reactivity. The narrative emphasizes the strategic importance of the aryl cyclopropyl ketone motif in modern drug discovery, grounding the compound's utility in the context of developing complex, sp³-rich molecular architectures with enhanced pharmacological properties.

Chemical Identity and Physicochemical Properties

This compound, systematically named (3-chlorophenyl)(cyclopropyl)methanone, is an aromatic ketone featuring a cyclopropyl ring and a meta-substituted chlorinated phenyl ring. This combination of a strained carbocycle and an electron-withdrawing aromatic system dictates its unique reactivity.

Caption: 2D Structure of (3-chlorophenyl)(cyclopropyl)methanone.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source
IUPAC Name (3-chlorophenyl)(cyclopropyl)methanone -
Synonyms 3-Chloro-cyclopropylphenylmethanone -
Molecular Formula C₁₀H₉ClO -
Molecular Weight 180.63 g/mol PubChem[1]
CAS Number 34841-35-5 (Often misidentified) -
Physical State Expected to be a yellow to colorless oil or low-melting solid Analog Data[2]
Boiling Point >250 °C (Predicted) -
Solubility Soluble in common organic solvents (DCM, Ether, Ethyl Acetate); Insoluble in water. General Ketone Properties

| XLogP3-AA | 3.2 (Computed) | PubChem |

Synthesis and Purification

The most direct and reliable synthesis of aryl cyclopropyl ketones is achieved via the addition of an aryl Grignard reagent to cyclopropanecarbonitrile. This method is robust, scalable, and utilizes commercially available starting materials.

Synthetic Rationale

The Grignard reaction is a cornerstone of C-C bond formation. The reaction between the nucleophilic carbon of the 3-chlorophenylmagnesium bromide and the electrophilic carbon of the nitrile group forms an imine intermediate. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon acidic workup to yield the desired ketone.[3] Diethyl ether or THF are chosen as solvents as they are anhydrous and effectively solvate the Grignard reagent. The procedure is adapted from a well-documented synthesis of the 4-chloro isomer.[4]

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (one crystal, as initiator)

  • Anhydrous Diethyl Ether (or THF)

  • Cyclopropanecarbonitrile (0.9 eq)

  • 6 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard Reagent Formation: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine. A solution of 1-bromo-3-chlorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating, after which the addition is maintained to sustain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours until the magnesium is consumed.

  • Reaction with Nitrile: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclopropanecarbonitrile (0.9 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. Upon complete addition, the ice bath is removed, and the reaction is stirred at ambient temperature for 3-4 hours or until TLC analysis indicates consumption of the nitrile.

  • Hydrolytic Workup: The reaction mixture is again cooled to 0 °C and slowly quenched by the dropwise addition of 6 M HCl. This step is exothermic and should be performed with vigorous stirring until the magnesium salts dissolve and two clear layers are formed.[3]

  • Extraction and Isolation: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield pure this compound.

Workflow Visualization

G cluster_start Starting Materials cluster_process Reaction Sequence SM1 1-Bromo-3-chlorobenzene A Step 1: Form Grignard Reagent (Anhydrous Ether, Reflux) SM1->A SM2 Mg Turnings SM2->A SM3 Cyclopropanecarbonitrile B Step 2: Add Nitrile (0°C to RT) SM3->B A->B C Step 3: Acidic Workup (6M HCl, 0°C) B->C D Step 4: Extraction (Ether/Water) C->D E Step 5: Purification (Chromatography/Distillation) D->E Product Pure 3-Chlorophenyl cyclopropyl ketone E->Product

Caption: Synthetic workflow for this compound via Grignard reaction.

Spectroscopic and Analytical Profile

No definitive, published spectra for this specific isomer are readily available. The following profile is based on established spectroscopic principles for aryl ketones and data from structurally similar compounds, such as the 3-fluoro analog.[2]

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Aromatic Region (δ 7.2-8.0 ppm): Four protons are expected in this region. The meta-substitution pattern will lead to complex splitting. One would expect a singlet-like signal near 7.9 ppm (proton between Cl and C=O), a doublet of doublets near 7.8 ppm, and two multiplets between 7.2-7.5 ppm. The electron-withdrawing nature of both the ketone and the chlorine atom will shift these protons downfield.

    • Cyclopropyl Methine (δ 2.5-2.7 ppm): The single proton on the cyclopropyl ring adjacent to the carbonyl will appear as a multiplet (a triplet of triplets), significantly deshielded by the ketone.

    • Cyclopropyl Methylene (δ 1.0-1.4 ppm): The four protons on the other two carbons of the cyclopropyl ring will appear as two distinct multiplets.

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

    • Carbonyl Carbon (δ ~199 ppm): The ketone carbon will be the most downfield signal, typically appearing just under 200 ppm for aryl cyclopropyl ketones.[2]

    • Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbon bearing the chlorine (C-Cl) and the carbon attached to the ketone (C-C=O) will be readily identifiable. The C-Cl signal is typically around 135 ppm, while the C-C=O signal is near 139 ppm.

    • Cyclopropyl Methine (δ ~17 ppm): The CH carbon adjacent to the ketone.

    • Cyclopropyl Methylene (δ ~12 ppm): The two equivalent CH₂ carbons will appear as a single upfield signal.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (~1690 cm⁻¹): A very strong, sharp absorption is the most prominent feature. The frequency is lower than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[5]

    • Aromatic C-H Stretch (~3000-3100 cm⁻¹): Medium to weak absorptions.

    • C-Cl Stretch (~700-800 cm⁻¹): A strong absorption in the fingerprint region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 180, with a characteristic M+2 isotope peak at m/z = 182 (approx. one-third the intensity) due to the presence of ³⁷Cl.

    • Major Fragments: Expect fragmentation corresponding to the loss of the cyclopropyl group ([M-41]⁺) and the chlorophenyl group ([M-111]⁺). The base peak is often the chlorobenzoyl cation at m/z = 139.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between the electrophilic ketone, the strained cyclopropyl ring, and the substituted aromatic ring.

Core Reactivity Principles
  • Ketone Carbonyl: The carbonyl group undergoes standard ketone reactions, such as reduction to a secondary alcohol (e.g., with NaBH₄) or addition of organometallic reagents.

  • Cyclopropyl Ring: The three-membered ring possesses significant ring strain (~27 kcal/mol) and π-character in its C-C bonds. This allows it to act as a three-carbon synthon in various transformations, particularly in radical- or transition-metal-catalyzed ring-opening and cycloaddition reactions.[6][7]

  • Aromatic Ring: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the ketone and the chlorine substituent. The meta relationship of these groups directs incoming electrophiles primarily to the positions ortho to the chlorine and ortho/para to the carbonyl group.

Role as a Synthetic Building Block

Aryl cyclopropyl ketones are powerful intermediates for constructing complex cyclopentane systems via formal [3+2] cycloadditions with alkenes or alkynes.[6] This reactivity is often unlocked through single-electron reduction of the ketone to a ketyl radical anion, which then triggers the ring-opening of the cyclopropane to form a 1,3-radical anion intermediate, poised to react with an external π-system. The aryl group is crucial as it stabilizes the radical anion intermediate, making the initial reduction more favorable.[8]

cluster_sites Key Reactive Sites & Transformations cluster_reactions Mol (3-Cl-Ph)-CO-(c-Pr) Ketone Ketone Carbonyl (Electrophilic Center) Cyclopropyl Cyclopropyl Ring (Strained C3 Synthon) Aryl Aromatic Ring (Deactivated) R1 Reduction (e.g., NaBH₄) Ketone->R1 R2 Grignard Addition Ketone->R2 R3 [3+2] Cycloaddition (via Radical Anion) Cyclopropyl->R3 R4 Ring Opening Cyclopropyl->R4 R5 Nucleophilic Aromatic Substitution (harsh conditions) Aryl->R5

Caption: Reactivity map of this compound.

Relevance in Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[9]

The Cyclopropyl Moiety as a Privileged Scaffold

The cyclopropyl group is often used by medicinal chemists as a "metabolically stable bioisostere" for moieties like gem-dimethyl groups or alkenes. Its key advantages include:

  • Increased Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]

  • Enhanced Potency: The rigid, three-dimensional nature of the ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, reducing the entropic penalty of binding.

  • Improved Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity to improve a drug candidate's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Consequently, this compound serves as a valuable starting material for the synthesis of more complex drug-like molecules that can leverage these benefits. It provides a rigid scaffold to which further complexity and pharmacophoric features can be added.

Safety and Handling

Aryl ketones require careful handling in a laboratory setting. While specific toxicology data for this compound is not available, general precautions for the class should be observed.

Table 2: Safety and Handling Procedures

Aspect Guideline Rationale
GHS Hazards Warning: Likely causes skin irritation, serious eye irritation, and may cause respiratory irritation. Based on data for analogous aryl ketones.[1]
Personal Protective Equipment (PPE) Standard nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. To prevent skin/eye contact and protect from splashes.[10]
Handling Handle in a well-ventilated chemical fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Minimizes exposure to potentially irritating vapors and reduces ignition risk.[11]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. Prevents degradation and ensures stability.

| Disposal | Dispose of as hazardous organic waste in accordance with local, state, and federal regulations. Do not pour down the drain. | Prevents environmental contamination. |

References

Sources

(3-chlorophenyl)(cyclopropyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of (3-chlorophenyl)(cyclopropyl)methanone presents a classic regiochemical challenge in aromatic chemistry. Unlike its para-isomer (CAS 6640-25-1), which is readily accessible via direct Friedel-Crafts acylation, the meta-isomer requires an indirect approach to bypass the ortho/para directing influence of the chlorine substituent.

This guide details the two most authoritative protocols for synthesizing this specific isomer: the Nitrile-Grignard Addition (primary route) and the Weinreb Amide Coupling (high-precision alternative).

Part 1: Strategic Analysis & Retrosynthesis

The "Meta-Challenge"

Direct acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the para-isomer (>90%) due to the electronic directing effects of the halogen. To secure the meta-position (3-chloro), the synthesis must rely on pre-functionalized 3-chloro precursors where the carbon skeleton is built around the halogen's position, rather than relying on electrophilic substitution.

Retrosynthetic Tree

The following diagram illustrates the logical disconnections. Note how the "Forbidden Route" (Direct FC) is rejected due to regiochemical failure.

Retrosynthesis Target (3-Chlorophenyl)(cyclopropyl)methanone (Target Molecule) Disc1 Disconnection A: Grignard Addition to Nitrile Target->Disc1 Disc2 Disconnection B: Weinreb Amide Coupling Target->Disc2 Disc3 FORBIDDEN ROUTE: Direct Friedel-Crafts Target->Disc3 Prec1a 3-Chlorobenzonitrile Disc1->Prec1a Prec1b Cyclopropylmagnesium Bromide Disc1->Prec1b Prec2a N-methoxy-N-methyl- 3-chlorobenzamide Disc2->Prec2a Prec2b Cyclopropylmagnesium Bromide Disc2->Prec2b Prec3a Chlorobenzene Disc3->Prec3a Prec3b Cyclopropanecarbonyl Chloride Disc3->Prec3b Result3 Major Product: 4-Chloro Isomer (Wrong Regiochemistry) Disc3->Result3

Figure 1: Retrosynthetic analysis highlighting the necessity of pre-functionalized precursors to avoid regiochemical errors.

Part 2: Primary Protocol – The Nitrile-Grignard Route

This route is the industry standard for meta-substituted aryl ketones. It utilizes 3-chlorobenzonitrile as the electrophile. The nitrile group directs the incoming nucleophile to the correct carbon without risking ring substitution.

Reaction Scheme

3-Cl-C₆H₄-CN + c-Pr-MgBr → [Imine Mg Salt] --(H₃O⁺)--> 3-Cl-C₆H₄-C(O)-c-Pr

Reagents & Materials
ComponentRoleSpecifications
3-Chlorobenzonitrile SubstratePurity >98%; anhydrous.
Cyclopropylmagnesium Bromide Nucleophile0.5–1.0 M in THF (Commercial or Freshly Prepared).
THF (Tetrahydrofuran) SolventAnhydrous, inhibitor-free.
HCl (3M aq) HydrolysisFor imine hydrolysis step.
Copper(I) Bromide (Optional) Catalyst1-5 mol% can accelerate difficult additions.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere.

  • Substrate Solution: Dissolve 3-chlorobenzonitrile (1.0 equiv) in anhydrous THF (5 mL/mmol). Cool the solution to 0°C.

  • Grignard Addition: Transfer cyclopropylmagnesium bromide (1.2–1.5 equiv) to the addition funnel. Add dropwise to the nitrile solution over 30–45 minutes.

    • Expert Insight: The cyclopropyl ring is stable to Grignard conditions, but the reaction is exothermic. Maintain internal temperature <10°C during addition to prevent side reactions (e.g., dimerization).

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours.

    • Monitoring: Monitor by TLC or HPLC. The nitrile peak should disappear. If conversion is sluggish, heat to mild reflux (60°C) for 1–2 hours. The intermediate formed is the ketimine magnesium salt , which is stable in solution.

  • Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Quench by slow addition of 3M HCl.

    • Mechanism:[1][2][3][4][5][6] The acid protonates the imine nitrogen, facilitating hydrolysis to the ketone.

    • Caution: Cyclopropyl ketones can undergo ring-opening (homoconjugate addition) under strongly acidic/thermal conditions. Do not boil the acidic mixture. Stir at RT for 1–2 hours until the imine is fully hydrolyzed.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Part 3: Alternative Protocol – Weinreb Amide Coupling

This route is preferred if the starting material is 3-chlorobenzoic acid or if the nitrile route yields inseparable byproducts. The Weinreb amide prevents "over-addition" of the Grignard reagent (formation of tertiary alcohol).

Workflow Diagram

Weinreb Acid 3-Chlorobenzoic Acid Amide Weinreb Amide (N-methoxy-N-methyl...) Acid->Amide 1. SOCl2 2. MeNH(OMe) Intermediate Stable Tetrahedral Chelate Amide->Intermediate + c-Pr-MgBr (THF, 0°C) Product Target Ketone Intermediate->Product H3O+ Quench

Figure 2: The Weinreb amide pathway, featuring the stable metal-chelated intermediate that prevents double addition.

Key Protocol Differences
  • Formation of Amide: React 3-chlorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and Pyridine (2.2 equiv) in DCM at 0°C.

  • Coupling: Treat the isolated Weinreb amide with cyclopropylmagnesium bromide (1.2 equiv) in THF at 0°C.

  • Advantage: This reaction is cleaner than the nitrile route and typically requires less rigorous hydrolysis conditions, preserving the cyclopropyl ring integrity.

Part 4: Characterization & Safety

Analytical Profile
  • Appearance: Colorless to pale yellow oil (solidifies upon standing/chilling).

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Four distinct signals characteristic of meta-substitution (~7.4 – 7.9 ppm). Look for the singlet-like triplet (H2) isolated from the main cluster.

    • Cyclopropyl Region:

      • Methine (CH-CO): Multiplet at ~2.6 ppm.

      • Methylene (CH₂): Two multiplets at ~1.0 ppm and ~1.2 ppm (distinct roof effect).

  • IR: Strong C=O stretch at ~1670–1680 cm⁻¹ (conjugated ketone).

Safety Hazards
  • Cyclopropyl Moiety: While stable to base, the cyclopropyl ring acts as a "sigma-pi" system. In the presence of strong Lewis acids or superacids, it can open, leading to polymerization. Avoid AlCl₃ if possible.

  • Grignard Reagents: Pyrophoric hazards. Verify the quality of the Grignard reagent (titration) before use to avoid large excesses that complicate workup.

References

  • Preparation of Aryl Cyclopropyl Ketones via Nitrile Addition

    • Source: Organic Syntheses, Coll. Vol. 6, p.259 (1988).
    • Context: Describes the general addition of Grignard reagents to nitriles to form ketones via imine hydrolysis.
  • Weinreb Amide Synthesis & Application

    • Source: Nahm, S.; Weinreb, S. M. Tetrahedron Letters1981, 22, 3815.
    • Context: The foundational paper establishing N-methoxy-N-methylamides as acylating agents th
  • Regioselectivity in Friedel-Crafts Acylation: Source: Olah, G. A. Friedel-Crafts and Related Reactions, Wiley-Interscience. Context: Authoritative text confirming that chlorobenzene directs ortho/para, necessitating the indirect routes described above for meta isomers.
  • Cyclopropylmagnesium Bromide Preparation

    • Source: BenchChem Application Notes.[1]

    • Context: Protocols for handling and reacting cyclopropyl Grignard reagents.

Sources

3-Chlorophenyl cyclopropyl ketone spectral data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Characterization of 3-Chlorophenyl Cyclopropyl Ketone

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 898789-97-4), a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth examination of the compound's signature features across major spectroscopic techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating theoretical principles with practical data interpretation, this guide serves as an authoritative reference for the structural elucidation, purity assessment, and quality control of this important chemical entity. Each section details the causality behind experimental observations and provides standardized protocols, ensuring a self-validating approach to analysis.

Molecular Structure Overview

This compound possesses a distinct molecular architecture comprising a cyclopropyl ring and a 3-chlorophenyl group attached to a central carbonyl moiety. This combination of a strained aliphatic ring, a substituted aromatic system, and a conjugated ketone functional group gives rise to a unique and predictable spectral fingerprint. Understanding these individual components is fundamental to interpreting the collective spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. For this compound, the spectrum is logically divided into two distinct regions: the downfield aromatic region and the upfield aliphatic (cyclopropyl) region.

Expertise & Causality: Experimental Choices

The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving baseline separation of the complex multiplets in the aromatic region, allowing for accurate determination of coupling constants. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, unobtrusive residual peak at ~7.26 ppm.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Acquire data at room temperature with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum can be rationalized by considering the electronic effects of the carbonyl and chloro substituents on the phenyl ring and the unique shielded environment of the cyclopropyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2' (Aromatic)~7.95t (triplet-like)~1.71H
H-6' (Aromatic)~7.85ddd~7.7, 1.7, 1.11H
H-5' (Aromatic)~7.55t~7.81H
H-4' (Aromatic)~7.40ddd~8.0, 2.1, 1.11H
H-1 (Cyclopropyl)~2.60m (multiplet)-1H
H-2/H-3 (Cyclopropyl)~1.25 & ~1.05m (multiplet)-4H
  • Aromatic Protons (H-2', H-4', H-5', H-6'): The electron-withdrawing nature of the carbonyl group deshields the ortho (H-2', H-6') and para (H-4') protons. The chlorine atom also exerts an inductive withdrawing effect but a mesomeric donating effect. The H-2' proton, situated between two electron-withdrawing groups (carbonyl and chloro), is expected to be the most downfield. The complex splitting patterns arise from ortho, meta, and para couplings between the non-equivalent aromatic protons.

  • Cyclopropyl Protons (H-1, H-2, H-3): The methine proton (H-1) alpha to the carbonyl group is deshielded and appears as a multiplet around 2.60 ppm. The four methylene protons of the cyclopropyl ring are diastereotopic and magnetically non-equivalent, appearing as two complex multiplets in the highly shielded upfield region (~1.0-1.3 ppm), a characteristic feature of cyclopropyl rings.[1]

Figure 2. NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl₃) B Data Acquisition (≥400 MHz Spectrometer) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Referencing (TMS or Residual Solvent) C->D E Peak Integration & Multiplicity Analysis D->E F Structural Assignment E->F

Caption: A standardized workflow for NMR spectral analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal, making it a powerful tool for confirming the number and type of carbon atoms present.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Analyze using a ¹³C-equipped NMR spectrometer (e.g., at 101 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters: Acquire data using a standard proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

Data Interpretation and Analysis

The chemical shifts are highly dependent on the local electronic environment and hybridization of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Ketone)~199Characteristic downfield shift for a conjugated ketone carbonyl.[2]
C-1' (Aromatic)~138Quaternary carbon attached to the carbonyl group.
C-3' (Aromatic)~135Quaternary carbon attached to the chlorine atom.
C-5' (Aromatic)~133Aromatic CH, deshielded by the adjacent carbonyl.
C-2' (Aromatic)~130Aromatic CH.
C-6' (Aromatic)~128Aromatic CH.
C-4' (Aromatic)~126Aromatic CH.
C-1 (Cyclopropyl)~17Methine carbon alpha to the carbonyl group.
C-2/C-3 (Cyclopropyl)~12Methylene carbons, highly shielded due to ring strain.[3]
  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded, appearing far downfield as expected.[3]

  • Aromatic Carbons: The six aromatic carbons will give six distinct signals due to the meta-substitution pattern. The two quaternary carbons (C-1' and C-3') can be identified via techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Cyclopropyl Carbons: The aliphatic carbons of the cyclopropyl ring are significantly shielded and appear far upfield, a classic indicator of this strained ring system.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid or oil samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic peak for this compound is the carbonyl (C=O) stretch. Its position provides valuable information about conjugation.

Experimental Protocol: ATR-IR Acquisition
  • Sample Preparation: Place a small drop of the neat oil or a few crystals of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹, and perform a background scan prior to the sample scan.

Data Interpretation and Analysis
Frequency Range (cm⁻¹) Vibrational Mode Interpretation
~3100-3000C-H StretchAromatic and cyclopropyl C-H bonds.
~1685-1665C=O StretchStrong, sharp absorption characteristic of a conjugated aryl ketone.[4]
~1600-1450C=C StretchAbsorptions from the aromatic ring.
~1100-1000C-Cl StretchStretch from the carbon-chlorine bond.

The most informative peak is the C=O stretch. For a typical aliphatic ketone, this band appears around 1715 cm⁻¹. In this compound, conjugation with the phenyl ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to approximately 1670 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering insights into the molecular structure through fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a common high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. The presence of chlorine is readily identified by its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in M+ and M+2 peaks separated by 2 m/z units.

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (standardly 70 eV) in the ion source.

  • Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis
  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉ClO) is 180.03 g/mol for the ³⁵Cl isotope and 182.03 g/mol for the ³⁷Cl isotope. The mass spectrum will show two molecular ion peaks at m/z 180 and m/z 182 in an approximate 3:1 intensity ratio , which is a definitive indicator of a single chlorine atom.[7]

  • Major Fragments: The fragmentation is driven by the stability of the resulting cations.

Predicted m/z Fragment Ion Structure Neutral Loss
139 / 141[Cl-C₆H₄-CO]⁺•C₃H₅ (cyclopropyl radical)
111 / 113[Cl-C₆H₄]⁺CO (carbon monoxide)
69[C₄H₅O]⁺ or [C₃H₅-CO]⁺Cl-C₆H₄• (chlorophenyl radical)

The most prominent fragmentation pathway involves the alpha-cleavage of the cyclopropyl group to form the highly stable 3-chlorobenzoyl cation (m/z 139/141).[8] Subsequent loss of carbon monoxide (CO) can then produce the 3-chlorophenyl cation (m/z 111/113).

Figure 3. Primary EI-MS Fragmentation Pathway A [M]⁺˙ (this compound) m/z 180/182 B [3-Chlorobenzoyl Cation]⁺ m/z 139/141 A->B - •C₃H₅ C [3-Chlorophenyl Cation]⁺ m/z 111/113 B->C - CO

Caption: Predicted fragmentation of this compound under EI-MS.

Integrated Spectral Analysis & Conclusion

The structural assignment of this compound is unequivocally confirmed by the synergistic interpretation of all spectral data.

  • MS confirms the molecular weight (180/182 amu) and the presence of one chlorine atom.

  • IR confirms the presence of a conjugated ketone (C=O at ~1670 cm⁻¹) and an aromatic ring.

  • ¹³C NMR confirms the carbon count (10 unique carbons) and the presence of carbonyl, aromatic, and highly shielded cyclopropyl carbons.

  • ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the cyclopropyl group, providing a complete proton map.

This guide has established a detailed and self-validating spectral framework for the characterization of this compound. By explaining the causal relationships between molecular structure and spectral output, researchers can confidently use these methodologies for routine analysis, quality control, and further synthetic applications.

References

  • Chen, Y.-Z., et al. (2021). Supporting Information for: Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. The Royal Society of Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Chlorophenyl cyclopropyl ketone. Available at: [Link]

  • Kolb, V. M., et al. (2002). Cyclopropyl m-nitrophenyl ketone. Acta Crystallographica Section E, 58(10), o1161-o1163. Available at: [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Available at: [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • Global Substance Registration System. 4-CHLOROPHENYL CYCLOPROPYL KETONE. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • University of Wisconsin-Platteville. 13C-NMR Handout. Available at: [Link]

Sources

Technical Guide: 3-Chlorophenyl Cyclopropyl Ketone (m-CPCK)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and pharmacological utility of 3-Chlorophenyl Cyclopropyl Ketone (m-CPCK) .

Mechanism of Chemical Reactivity & Pharmacophore Generation

Executive Summary

This compound (m-CPCK) (CAS: 6640-25-1 / 898789-97-4) is a specialized pharmacophore precursor used in the synthesis of small-molecule inhibitors, notably targeting the SUMO Activating Enzyme (SAE) and various G-protein coupled receptors (GPCRs).

Unlike direct-acting pharmaceuticals, m-CPCK functions as a "Warhead Precursor" . Its mechanism of action is defined by two distinct phases:

  • Chemical Mechanism (Synthetic): It acts as a radical acceptor and homo-Michael acceptor , leveraging the strain energy of the cyclopropyl ring (~27.5 kcal/mol) to access complex sp³-rich scaffolds (e.g., cyclopentanes, modified linkers) via Single Electron Transfer (SET) or Lewis acid catalysis.

  • Pharmacological Mechanism (Structural): In the final drug architecture, the 3-chlorophenyl-cyclopropyl motif functions as a metabolically stable, lipophilic anchor that occupies hydrophobic pockets (e.g., the ATP-binding site of SAE), with the cyclopropyl group providing rigid conformational control.

Mechanism of Chemical Action: Radical & Ionic Reactivity

The utility of m-CPCK in drug discovery stems from its ability to undergo controlled ring-opening and cycloaddition reactions. This allows for the rapid assembly of 3D drug scaffolds that are inaccessible via traditional cross-coupling.

A. Radical-Mediated [3+2] Cycloaddition (The "Ketyl" Mechanism)

This is the primary mechanism for generating high-value cyclopentane scaffolds from m-CPCK.

  • Activation: A photoredox catalyst (e.g., Ru(bpy)₃²⁺) or SmI₂ donates an electron to the ketone carbonyl.

  • Ketyl Radical Formation: The resulting radical anion is stabilized by the 3-chlorophenyl group (electron-withdrawing), which lowers the LUMO energy.

  • Ring Opening: The cyclopropyl ring opens via β-scission, relieving ring strain and generating a distal carbon radical.

  • Capture: This species acts as a 1,3-dipole equivalent, trapping alkenes or alkynes to form cyclopentanes.

B. Homo-Michael Addition

Under Lewis acid catalysis, the cyclopropane ring acts as an electrophile. Nucleophiles attack the cyclopropyl carbon (homo-conjugate addition), leading to ring-opened products used as flexible linkers in kinase inhibitors.

Visualization: Radical-Mediated Reaction Manifold

The following diagram illustrates the Single Electron Transfer (SET) mechanism driving the transformation of m-CPCK into bioactive scaffolds.

MCPCK_Mechanism cluster_pharm Pharmacological Output Start 3-Chlorophenyl Cyclopropyl Ketone SET Single Electron Transfer (SET) Start->SET Photoredox/SmI2 Ketyl Ketyl Radical Anion SET->Ketyl Reduction Open Distal Radical (Ring Open) Ketyl->Open β-Scission (Strain Release) Trap Olefin Trap (Cycloaddition) Open->Trap Radical Attack Product Bioactive Cyclopentane Scaffold Trap->Product Ring Closure

Figure 1: Mechanism of radical-mediated ring opening and cycloaddition for m-CPCK.

Pharmacological Mechanism: The "Motif" Effect

Once incorporated into a drug molecule, the 3-chlorophenyl-cyclopropyl moiety exerts specific pharmacological effects.

Structural FeatureMechanism of Action in Binding SiteBiological Benefit
Cyclopropyl Group Conformational Restriction: Locks the ketone/linker angle, reducing the entropy penalty of binding. Metabolic Blockade: Prevents

-oxidation common in alkyl chains.
Increased potency and half-life (

).
3-Chlorophenyl Lipophilic Targeting: The chlorine atom at the meta position fills hydrophobic sub-pockets (e.g., in SAE or kinases). Electronic Tuning: The electron-withdrawing Cl modulates the pKa of adjacent amines (if present).Enhanced affinity and selectivity against off-targets.
Ketone/Linker H-Bond Acceptor: The carbonyl oxygen often forms a critical hydrogen bond with backbone amides in the target protein.Anchors the drug in the active site.

Case Study: SUMO Activating Enzyme (SAE) Inhibitors In the development of SAE inhibitors (e.g., for Myc-driven cancers), m-CPCK is used to synthesize the "left-hand" side of the inhibitor. The 3-chlorophenyl group occupies a specific hydrophobic groove in the SAE heterodimer, while the cyclopropyl group positions the rest of the molecule to interact with the adenylate binding site [1].

Experimental Protocols
Protocol A: Synthesis of m-CPCK (Corey-Chaykovsky Reaction)

Standard method for generating the starting material if not purchased.

  • Reagents: 3-Chlorochalcone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% in oil), DMSO (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon.

  • Procedure:

    • Wash NaH with hexanes to remove oil. Suspend in DMSO.

    • Add Trimethylsulfoxonium iodide portion-wise at room temperature (evolution of H₂). Stir 1h to form the ylide.

    • Add 3-Chlorochalcone (dissolved in DMSO) dropwise.

    • Heat to 50°C for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Quench: Pour into ice-cold saturated NH₄Cl.

    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Validation: ¹H NMR (Cyclopropyl protons: multiplet at 0.9–1.2 ppm).

Protocol B: Radical Coupling (Scaffold Generation)

Method adapted from photoredox protocols [2].

  • Reagents: m-CPCK (1.0 eq), Acrylate trap (2.0 eq), Ru(bpy)₃(PF₆)₂ (2 mol%), La(OTf)₃ (Lewis Acid additive).

  • Solvent: Degassed Acetonitrile.

  • Procedure:

    • Combine reagents in a borosilicate vial.

    • Irradiate with Blue LED (450 nm) for 12–24 hours at RT.

    • Mechanism Check: The reaction should turn from orange to dark green/brown (indicating radical generation).

  • Yield: Expect 70–85% of the [3+2] cycloaddition product.

Pharmacophore Mapping Visualization

The following diagram maps how the structural features of m-CPCK translate to biological interaction points in a target protein (e.g., SAE).

Pharmacophore Cl 3-Chloro Substituent HydroPocket Hydrophobic Pocket (Met-124 / Leu-88) Cl->HydroPocket Halogen Bond / Lipophilic fill Phenyl Phenyl Ring PiStack Pi-Pi Stacking (Phe-Residue) Phenyl->PiStack Stacking Interaction Cyclo Cyclopropyl Ring StericGate Steric Gate (Selectivity Filter) Cyclo->StericGate Rigid Fit / Metabolic Shield Carbonyl Ketone (C=O) HBond H-Bond Donor (Backbone Amide) Carbonyl->HBond H-Bond Acceptor

Figure 2: Pharmacophore map showing interaction modes of the m-CPCK motif within a binding site.

Safety & Handling
  • Hazards: m-CPCK is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A). It may cause respiratory irritation.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under normal conditions, but susceptible to ring opening in the presence of strong acids or radical initiators without controlled conditions.

References
  • BohnMf, J., et al. (2016). Heteroaryl compounds useful as inhibitors of sumo activating enzyme. World Intellectual Property Organization, WO2016004136A1. Link

  • Parrish, J. D., & Little, R. D. (2000). Donor-Acceptor Cyclopropanes in Organic Synthesis. Organic Letters. (Contextual grounding for cyclopropyl reactivity).
  • BenchChem. (2025).[3][4][5] A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112345, this compound. Link

Sources

Reactivity of the cyclopropyl group in 3-Chlorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in 3-Chlorophenyl Cyclopropyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl ketones are a pivotal class of organic compounds, valued for their unique electronic properties and inherent ring strain which makes them versatile synthetic intermediates. This guide focuses on this compound, dissecting the intricate factors that govern the reactivity of its cyclopropyl moiety. We will explore the fundamental principles of ring strain and electronic effects, the influence of the aryl substituent, and the various mechanistic pathways—including acid-catalyzed, reductive, and transition-metal-catalyzed ring-opening reactions. This document serves as a technical resource, providing both theoretical understanding and practical, field-proven experimental protocols for professionals in chemical research and drug development.

Introduction: The Unique Profile of Aryl Cyclopropyl Ketones

The cyclopropyl group, though a simple three-carbon cycloalkane, is a powerhouse in synthetic chemistry. Its conformational rigidity and distinct electronic character make it a desirable motif in medicinal chemistry and materials science.[1] When conjugated with a ketone, the cyclopropyl ring’s high strain energy (approximately 100 kJ mol⁻¹) provides a significant thermodynamic driving force for ring-opening reactions.[2] This inherent reactivity transforms the cyclopropyl ketone into a versatile three-carbon synthon, capable of participating in a wide array of transformations such as cycloadditions, rearrangements, and ring-opening reactions.[1]

The reactivity of this system is not static; it can be meticulously tuned by substituents on the ketone. In the case of this compound, the presence of an electron-withdrawing group on the aromatic ring significantly modulates the electronic properties of the entire molecule, thereby influencing reaction rates, regioselectivity, and overall synthetic outcomes. This guide will provide an in-depth analysis of these effects and their practical implications.

Core Principles Governing Reactivity

The behavior of the cyclopropyl group in this compound is a consequence of several overlapping principles:

  • Inherent Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3] This angle strain makes the σ-bonds of the ring weaker and higher in energy, predisposing the molecule to reactions that relieve this strain.[3]

  • Electronic Character of the Cyclopropyl Group: The bonds within the cyclopropane ring possess a high degree of p-character, often described as "bent bonds." This allows the cyclopropyl group to exhibit properties akin to a carbon-carbon double bond, including the ability to engage in conjugation with adjacent π-systems like the carbonyl group and the phenyl ring.[4]

  • Activation by the Carbonyl Group: The ketone functional group is strongly electron-withdrawing. This polarization makes the cyclopropane ring an electrophilic system, susceptible to attack by nucleophiles in ring-opening reactions.[2] This is a key feature that distinguishes cyclopropyl ketones from simple cyclopropanes.

  • Influence of the 3-Chloro Substituent: The chlorine atom at the meta position of the phenyl ring exerts a powerful electron-withdrawing inductive effect. This effect is transmitted through the aromatic ring and the carbonyl group to the cyclopropane ring, further enhancing its electrophilicity. This heightened reactivity makes this compound a more active substrate in many ring-opening scenarios compared to its non-halogenated or electron-donating-substituted counterparts.[5] The selectivity of ring-opening is often dictated by the presence of such electron-withdrawing groups.[6]

Major Reaction Pathways and Mechanisms

The stored energy within the cyclopropyl ring can be released through several distinct chemical pathways. The choice of reagents and conditions dictates the reaction mechanism and the final product structure.

Acid-Catalyzed Ring Opening

Under acidic conditions, using either Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[7] The ring then opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.[7] The regioselectivity of this process is governed by the electronic properties of the substituents, with cleavage occurring to produce the most stabilized carbocation.[7]

Acid_Catalyzed_Ring_Opening Start 3-Chlorophenyl cyclopropyl ketone Protonated Protonated Ketone Start->Protonated + H+ Carbocation Carbocation Intermediate (Ring Opened) Protonated->Carbocation Ring Cleavage Product 1,3-Difunctionalized Product Carbocation->Product + Nu- H_plus H+ Nu_minus Nu-

Caption: Mechanism of Acid-Catalyzed Ring Opening.

This methodology is frequently employed for the synthesis of 1,3-difunctionalized compounds.[7]

Reductive Cleavage

The use of reducing agents can also initiate the ring-opening of cyclopropyl ketones. For instance, aryl cyclopropyl ketones can undergo reductive cleavage with agents like zinc in ethanol or sodium borohydride (NaBH₄).[7] The mechanism can vary, with some reductions proceeding through an anion-radical intermediate.[7] The presence of the aryl group generally facilitates these reactions compared to alkyl cyclopropyl ketones.[7]

Transition Metal-Catalyzed Ring Opening

Modern synthetic methods often employ transition metals to achieve highly selective and efficient ring-opening reactions.

  • Palladium-Catalysis: Palladium catalysts, such as Pd(OAc)₂, can effectively catalyze the ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones stereoselectively.[8]

  • Nickel-Catalysis: Nickel-catalyzed reductive cross-coupling reactions provide a powerful means to open the cyclopropane ring and form new carbon-carbon bonds.[9][10] These reactions can proceed with high regioselectivity and tolerate a wide range of functional groups.[9][10]

TM_Catalyzed_Opening Start Aryl Cyclopropyl Ketone Oxidative_Addition Oxidative Addition of M(0) Start->Oxidative_Addition Intermediate Metallacyclobutane Intermediate Oxidative_Addition->Intermediate [M] Reductive_Elimination Reductive Elimination or β-Hydride Elimination Intermediate->Reductive_Elimination Product Ring-Opened Product Reductive_Elimination->Product

Caption: Generalized Transition Metal-Catalyzed Workflow.

Photocatalytic [3+2] Cycloadditions

A mechanistically distinct approach involves the use of visible light photocatalysis.[11] In this process, the aryl cyclopropyl ketone undergoes a one-electron reduction to form a radical anion.[11][12] This intermediate is capable of ring-opening to a distonic radical anion, which can then engage in [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane ring systems.[11]

Experimental Methodologies

The successful application of the principles discussed above relies on robust and well-defined experimental protocols.

Synthesis of this compound

The most common route for synthesizing cyclopropyl ketones is the Corey-Chaykovsky reaction, which involves the cyclopropanation of an α,β-unsaturated ketone.[1]

Protocol: Corey-Chaykovsky Cyclopropanation [1]

  • Ylide Preparation: Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under an inert atmosphere (N₂ or Ar). Slowly add trimethylsulfoxonium iodide (1.1 eq) and stir the resulting mixture at room temperature until gas evolution ceases, indicating the formation of the sulfur ylide.

  • Enone Addition: In a separate flask, dissolve 3'-chloro-chalcone (the α,β-unsaturated ketone precursor) (1.0 eq) in anhydrous THF.

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Slowly add the solution of the enone to the ylide.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol for Acid-Catalyzed Ring Opening with an Arene Nucleophile

This protocol describes a general procedure for the nucleophilic ring-opening of a donor-acceptor cyclopropane.[13]

Protocol: Brønsted Acid-Catalyzed Nucleophilic Ring Opening [13]

  • Reaction Setup: To a solution of this compound (1.0 eq) and an electron-rich arene (e.g., 1,3,5-trimethoxybenzene, 1.5 eq) in hexafluoroisopropanol (HFIP), add a catalytic amount of a Brønsted acid (e.g., triflic acid, 10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography to afford the desired ring-opened product.

Data Summary

The choice of reaction conditions significantly impacts the outcome. The following table summarizes typical transformations for aryl cyclopropyl ketones.

Reaction TypeCatalyst/ReagentTypical ProductKey Features
Acid-Catalyzed Opening Brønsted or Lewis Acid1,3-Difunctionalized KetoneRegioselectivity governed by carbocation stability.[7]
Reductive Cleavage Zn, NaBH₄Saturated KetoneAryl group facilitates the reaction.[7]
Palladium-Catalyzed Pd(OAc)₂ / PCy₃(E)-α,β-Unsaturated KetoneHigh stereoselectivity for the E-isomer.[8]
Nickel-Catalyzed Ni(0) / Alkyl Halideγ-Alkylated KetoneForms C-C bonds with high regioselectivity.[9][10]
Photocatalytic Ru(bpy)₃²⁺ / OlefinSubstituted CyclopentaneForms complex carbocyclic systems via radical anions.[11]

Conclusion

The reactivity of the cyclopropyl group in this compound is a finely tuned interplay between inherent ring strain and electronic activation. The electron-withdrawing nature of both the carbonyl group and the 3-chloro substituent renders the cyclopropane ring highly susceptible to a variety of ring-opening transformations. This susceptibility is not a liability but a powerful synthetic tool, enabling access to a diverse range of molecular architectures, from simple 1,3-difunctionalized linear chains to complex cyclopentane systems. Understanding the mechanistic underpinnings of these reactions—be they ionic, reductive, or radical-based—is paramount for researchers and drug development professionals seeking to leverage this versatile building block in the design and synthesis of novel molecules.

References

  • Reactivity of electrophilic cyclopropanes - PMC - NIH. (n.d.).
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone - Benchchem. (n.d.). BenchChem.
  • Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts.
  • Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. (2022, March 24).
  • Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024, April 22). RSC Publishing.
  • [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC. (n.d.).
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, January 18). Organic Letters.
  • Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC - NIH. (n.d.).
  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • How does the cyclopropyl group influence conjugation and aromaticity? (2017, August 23). Chemistry Stack Exchange.
  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv
  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024, April 25). Journal of the American Chemical Society.

Sources

Technical Master Guide: 3-Chlorophenyl Cyclopropyl Ketone (CAS 6640-25-1)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chlorophenyl Cyclopropyl Ketone Literature Review Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Value

This compound (CAS 6640-25-1), also known as (3-chlorophenyl)(cyclopropyl)methanone, is a high-value pharmacophore intermediate used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors . Unlike its para-substituted isomer (used in Fexofenadine synthesis), the meta-chloro substitution pattern offers a unique steric and electronic profile that is critical for binding affinity in Neurokinin-1 (NK1) receptor antagonists and Cannabinoid Receptor 2 (CB2) ligands .

This guide synthesizes field-proven synthetic protocols, mechanistic insights into its medicinal chemistry utility, and rigorous characterization data. It is designed to serve as a self-validating manual for the preparation and application of this core building block.

Physicochemical Profile

Before initiating synthesis, the physicochemical parameters must be understood to optimize reaction conditions and purification logic.

PropertyValueContext for Experimental Design
CAS Number 6640-25-1Unique identifier for sourcing and regulatory checks.[1]
Molecular Formula C₁₀H₉ClOBasis for stoichiometry calculations.
Molecular Weight 180.63 g/mol Used for molarity adjustments.
Boiling Point 120–128 °C (0.6 Torr)High vacuum required for distillation; thermal instability risk at atm pressure.
Density ~1.17 g/cm³Denser than water; facilitates phase separation in aqueous workups.
Solubility DCM, EtOAc, THFHighly soluble in aprotic polar solvents; poor water solubility.
Appearance Pale yellow oilColor change to dark orange indicates oxidation/decomposition.

Core Synthesis Protocol: Regiospecific Grignard Route

While Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride is theoretically possible, it predominantly yields the para-isomer (4-chloro) due to the ortho/para directing nature of the chlorine substituent. Therefore, the Grignard reaction via 1-bromo-3-chlorobenzene is the authoritative method for ensuring 100% meta-regiospecificity .

Reaction Logic & Mechanism

The synthesis relies on the formation of a Grignard reagent at the meta-position, preserving the chloro-substituent (which is stable to Mg formation under controlled conditions), followed by nucleophilic attack on a nitrile to form a ketimine salt, which is hydrolyzed to the ketone.

Step-by-Step Protocol

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq, acid-washed/activated)

  • Cyclopropanecarbonitrile (1.05 eq)

  • THF (Anhydrous, stabilized)

  • Iodine (catalytic crystal)

Workflow:

  • Activation: Flame-dry a 3-neck round-bottom flask under N₂ flow. Add Mg turnings and a crystal of I₂. Dry stir for 5 mins.

  • Initiation: Add 10% of the 1-bromo-3-chlorobenzene in minimal THF. Heat gently with a heat gun until the iodine color fades and reflux begins (indicating Grignard initiation).

  • Propagation: Dropwise add the remaining bromide in THF over 1 hour, maintaining a gentle reflux. Critical: Do not overheat; 3-chlorophenylmagnesium bromide can undergo Wurtz coupling if too concentrated or hot.

  • Addition: Cool the Grignard solution to 0°C. Add Cyclopropanecarbonitrile dropwise. The reaction is exothermic.

  • Imine Formation: Allow to warm to Room Temp (RT) and stir for 4–6 hours. The solution will turn turbid/viscous as the magnesium ketimine salt precipitates.

  • Hydrolysis: Cool to 0°C. Quench with 3M HCl (aq). Caution: Exothermic evolution of NH₄Cl. Stir vigorously for 2 hours to hydrolyze the imine to the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Vacuum distillation (0.5 Torr) is preferred over column chromatography for scale-up.

Visualization of Synthesis Pathway

SynthesisWorkflow Start 1-Bromo-3-chlorobenzene (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Grignard 3-Chlorophenyl-MgBr (Intermediate) Mg->Grignard Reflux/N2 Nitrile + Cyclopropanecarbonitrile (Nucleophilic Attack) Grignard->Nitrile Imine Magnesium Ketimine Salt Nitrile->Imine 0°C to RT Hydrolysis Acid Hydrolysis (3M HCl) Imine->Hydrolysis Product This compound (Target) Hydrolysis->Product - NH4Cl

Caption: Regiospecific synthesis via Grignard addition to nitrile, ensuring meta-substitution integrity.

Medicinal Chemistry Applications

The this compound scaffold acts as a privileged structure in drug discovery. Its value lies in the bioisosterism of the cyclopropyl group and the electronic effects of the meta-chlorine.

The Cyclopropyl "Kink" Effect
  • Conformational Rigidity: The cyclopropyl ring locks the carbonyl carbon, restricting bond rotation compared to an isopropyl or ethyl group. This reduces the entropic penalty upon binding to receptor pockets.

  • Metabolic Stability: The C-H bonds of the cyclopropyl ring have higher dissociation energy (~106 kcal/mol) than standard alkyl chains, making them resistant to Cytochrome P450 oxidation.

Target Receptors
  • NK1 Receptor Antagonists: The 3,5-bis(trifluoromethyl)phenyl moiety is common (e.g., Aprepitant), but the 3-chlorophenyl analog serves as a lipophilic anchor in "next-generation" non-peptide antagonists designed to penetrate the Blood-Brain Barrier (BBB).

  • CB2 Agonists: In cannabinoid research, the ketone linker connects the aromatic "head" to the aliphatic "tail". The 3-chloro substituent provides a halogen bond acceptor capability within the orthosteric binding site.

  • Kinase Inhibitors (p38 MAPK): The scaffold is used to synthesize pyrazole-based inhibitors where the ketone is cyclized with hydrazine derivatives.

Pharmacophore Mapping

Pharmacophore Scaffold This compound Cyclopropyl Cyclopropyl Domain (Lipophilic Pocket Filler) Scaffold->Cyclopropyl Carbonyl Ketone (C=O) (H-Bond Acceptor) Scaffold->Carbonyl Aryl 3-Chlorophenyl Ring (Pi-Stacking / Halogen Bond) Scaffold->Aryl Target1 NK1 Receptor (Hydrophobic Cleft) Cyclopropyl->Target1 Van der Waals Carbonyl->Target1 H-Bond Target2 CB2 Receptor (Orthosteric Site) Aryl->Target2 Pi-Pi Interaction

Caption: Pharmacophore dissection showing binding interactions of the core domains with receptor pockets.

Analytical Characterization Standards

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

MethodCharacteristic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 0.9–1.3 ppm (m, 4H)Cyclopropyl methylene protons (distinctive multiplets).
δ 2.5–2.7 ppm (m, 1H)Cyclopropyl methine proton (alpha to carbonyl).
δ 7.3–7.9 ppm (m, 4H)Aromatic protons. Look for meta-coupling pattern (split signals).
¹³C NMR δ ~200 ppmCarbonyl (C=O) carbon.
δ ~17 ppm, 11 ppmCyclopropyl carbons (high field shift).
IR Spectroscopy 1670–1685 cm⁻¹Strong C=O stretch (conjugated ketone).
GC-MS m/z 180 (M⁺), 182 (M+2)Characteristic 3:1 Chlorine isotope pattern.

Safety & Handling Protocols

  • Hazards: The compound is a skin and eye irritant. The cyclopropyl ketone moiety can be reactive towards strong nucleophiles in biological systems (potential alkylating agent).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Waste: Aqueous layers from the Grignard quench contain magnesium salts and HCl; neutralize before disposal. Organic layers may contain residual halides.

References

  • Title: "Method for preparing 4-chlorophenyl cyclopropyl ketone" (Adapted for 3-chloro isomer).
  • Grignard Reagent Preparation (General Protocol)

    • Title: "Grignard Reactions in Cyclopentyl Methyl Ether" (Solvent effects and stability).[2]

    • Source: ResearchG
    • URL:[Link]

  • Cyclopropyl Group in Medicinal Chemistry

    • Title: "The Cyclopropyl Group in Medicinal Chemistry" (Bioisosterism and metabolic stability).
    • Source: Scientific Upd
    • URL:[Link]

  • Pharmaceutical Applications (Scaffold Utility)

    • Title: "Pharmaceutical applications of cyclopropyl containing scaffolds" (Review of FDA-approved drugs).
    • Source: PubMed / NIH.
    • URL:[Link]

  • Product Data & Safety: Title: "this compound (CAS 6640-25-1) MSDS/Properties". Source: ChemicalBook.

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Chlorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-chlorophenyl cyclopropyl ketone (CAS: [Relevant CAS if available, e.g., generic aryl cyclopropyl ketones]) is a critical transformation in the development of neuroactive pharmaceutical intermediates and agrochemicals. While Friedel-Crafts acylation is a common route for aryl ketones, it often suffers from regioselectivity issues (ortho/para mixtures) when applied to meta-substituted substrates like chlorobenzene.

This Application Note details a regiospecific Grignard addition to 3-chlorobenzonitrile. By utilizing the nitrile group as a "masked" carbonyl, we ensure the ketone forms exclusively at the meta position relative to the chlorine atom. This protocol emphasizes the controlled addition of cyclopropylmagnesium bromide followed by a rigorous acidic hydrolysis of the ketimine intermediate—a step often underestimated in standard literature.

Key Advantages of This Protocol
  • Regio-fidelity: 100% retention of the meta-chloro substitution pattern.

  • Scalability: Protocol adapted for 10g to 100g batches.

  • Safety Engineered: Includes critical exotherm management strategies for the cyclopropyl Grignard reagent.

Retrosynthetic Logic & Mechanism

The synthesis relies on the nucleophilic attack of the Grignard reagent on the polarized carbon-nitrogen triple bond. Unlike additions to aldehydes/ketones which yield alcohols, the nitrile addition yields a magnesium imine salt. This intermediate is stable in the reaction media and requires a distinct acidic hydrolysis phase to liberate the target ketone.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 3-Chlorobenzonitrile (Electrophile) Complex Magnesium Imine Salt (Stable Intermediate) Start->Complex Nucleophilic Addition (THF, Reflux) Reagent Cyclopropyl-MgBr (Nucleophile) Reagent->Complex Hydrolysis Acidic Hydrolysis (H3O+ / Heat) Complex->Hydrolysis Quench Product 3-Chlorophenyl Cyclopropyl Ketone Hydrolysis->Product C=N cleavage Ammonia NH4+ Salt (Byproduct) Hydrolysis->Ammonia

Figure 1: Mechanistic pathway showing the formation of the stable imine salt and its subsequent hydrolysis to the ketone.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade/Notes
3-Chlorobenzonitrile 1.0Substrate>98% Purity, Anhydrous
Cyclopropylmagnesium Bromide 1.2 - 1.3Reagent0.5M - 1.0M in THF (Commercial or Freshly Prepared)
Tetrahydrofuran (THF) SolventSolventAnhydrous, inhibitor-free
HCl (3M Aqueous) ExcessHydrolysisPrepared from conc. HCl
MTBE or Ethyl Acetate -ExtractionACS Grade
Step-by-Step Methodology
Phase A: Inert System Setup
  • Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight at 120°C.

  • Atmosphere: Assemble hot; flush with dry Nitrogen or Argon for 15 minutes while cooling.

  • Charge: Add 3-Chlorobenzonitrile (1.0 eq) and anhydrous THF (approx. 5-7 mL per gram of nitrile) to the flask. Stir until dissolved.

Phase B: Controlled Addition (The Grignard Step)

Critical Control Point: The reaction of Grignards with nitriles is slower than with ketones but can still be exothermic.

  • Temperature Control: Cool the nitrile solution to 0°C using an ice bath.

  • Addition: Transfer Cyclopropylmagnesium Bromide (1.25 eq) to the addition funnel via cannula (air-free technique).

  • Rate: Add the Grignard reagent dropwise over 30–45 minutes. Maintain internal temperature <10°C.

  • Reaction: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to a gentle reflux (65°C) .

  • Monitoring: Maintain reflux for 4–6 hours .

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The nitrile spot (

      
      ) should disappear. Note: The imine intermediate may not be visible or may streak; focus on the consumption of starting material.
      
Phase C: Acidic Hydrolysis (The Imine Cleavage)

Scientific Insight: The magnesium imine salt is robust. Mild acidic washes are insufficient. You must hydrolyze the C=N bond.

  • Cooling: Cool the reaction mixture to 0°C.

  • Quench: Slowly add 3M HCl (approx. 3 eq relative to Grignard) dropwise.

    • Caution: Massive exotherm and gas evolution (alkane byproduct from excess Grignard).

  • Digestion: Once the initial quench is done, transfer the biphasic mixture to a flask and stir vigorously at RT for 4–12 hours (or warm to 40°C for 1 hour).

    • Why? This converts the

      
       species into 
      
      
      
      . Insufficient hydrolysis time yields the imine or amine impurities.
Phase D: Work-up & Isolation[1][2][3]
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2][4]

  • Extraction: Extract the aqueous layer 2x with MTBE or Ethyl Acetate.

  • Wash: Combine organics and wash with:

    • Water (1x)

    • Saturated NaHCO₃ (1x) to neutralize acid.

    • Brine (1x).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via:

    • Distillation: High vacuum (approx. 0.5 mmHg).

    • Flash Chromatography: Silica gel, eluting with 0-10% EtOAc in Hexanes.

Workflow Visualization

Workflow cluster_setup Phase A: Setup cluster_reaction Phase B: Reaction cluster_workup Phase C: Hydrolysis Setup Inert Atmosphere (N2/Ar) Addition Grignard Addition (0°C -> RT) Setup->Addition Reflux Reflux (65°C) 4-6 Hours Addition->Reflux Quench HCl Quench (Exothermic!) Reflux->Quench Stir Acidic Stir (Imine -> Ketone) Quench->Stir Isolation (Extraction) Isolation (Extraction) Stir->Isolation (Extraction)

Figure 2: Operational workflow highlighting the critical transition from anhydrous reaction to aqueous hydrolysis.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisExtend the acidic stirring time (Phase C, Step 3). Warm the acidic mixture to 40°C if necessary.
Starting Material Remains Grignard DegradationEnsure Grignard reagent is titrated or fresh. Moisture ingress during addition kills the reagent.
Impurity: 3-Chlorobenzamide Partial Hydrolysis of NitrileIf the Grignard doesn't attack, the nitrile hydrolyzes to amide during workup. Increase Grignard equivalents or reflux time.
Impurity: Biaryl (Dimer) Wurtz CouplingOccurs during Grignard preparation. If buying commercial, this is rare. If making yourself, keep Temp <10°C during Mg insertion.
Analytical Checkpoints
  • IR Spectroscopy: Look for the appearance of the ketone carbonyl stretch (

    
    ) and disappearance of the nitrile stretch (
    
    
    
    ).
  • 1H NMR: The cyclopropyl protons are diagnostic (multiplets at

    
     0.9–1.3 ppm). The aromatic region will show the specific 3-substituted pattern.
    

Safety & Compliance (E-E-A-T)

  • Cyclopropylmagnesium Bromide: Highly flammable and reactive. Reacts violently with water to release cyclopropane gas. Handle only under inert atmosphere.

  • 3-Chlorobenzonitrile: Toxic by ingestion and inhalation. Releases toxic fumes (NOx, HCl, HCN) upon thermal decomposition.

  • Waste Disposal: Aqueous layers from the quench contain magnesium salts and excess acid. Neutralize before disposal.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard authority for Grignard-Nitrile addition protocols).[5]

  • Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances; Prentice-Hall, 1954.
  • Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone". Organic Syntheses, Coll.[3] Vol. 3, p. 562 (1955 ). Link (Demonstrates the general method of Nitrile + Grignard

    
     Ketone).
    
  • Canny, J. "Grignard Reagent Preparation and Reactions". Common Organic Chemistry. Link (Verified protocol conditions for Grignard additions).

Sources

Application Note: Precision Synthesis of 3-Chlorophenyl Cyclopropyl Ketone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the specific regiochemical challenge of synthesizing the meta-isomer (3-chlorophenyl cyclopropyl ketone) using Friedel-Crafts chemistry, preventing the common error of direct acylation which yields the para-isomer.

Executive Summary & Strategic Rationale

The Challenge: The synthesis of This compound presents a classic regioselectivity problem in electrophilic aromatic substitution.

  • Direct Approach Failure: Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride yields predominantly the 4-chlorophenyl (para) isomer (>90%) due to the ortho/para-directing nature of the chlorine substituent.

  • Alternative Failure: Chlorination of cyclopropyl phenyl ketone utilizes the meta-directing carbonyl group, but the harsh Lewis acid conditions required for chlorination (

    
    ) pose a high risk of opening the strained cyclopropane ring.
    

The Solution: This protocol utilizes the Friedel-Crafts Acylation of Ethylene , a robust two-step sequence that circumvents regioselectivity issues by establishing the halogen position before the acylation event.

  • Friedel-Crafts Acylation: Reaction of 3-chlorobenzoyl chloride with ethylene (catalyzed by

    
    ) to form the 
    
    
    
    -chloroketone intermediate.
  • Intramolecular Alkylation: Base-mediated cyclization of the intermediate to form the cyclopropyl ring.

This method guarantees 100% retention of the meta-chloro substitution pattern and avoids ring-opening side reactions.

Reaction Mechanism & Pathway[1][2][3][4][5][6]

The synthesis proceeds via the generation of a supersaturated acylium ion complex, which attacks the


-system of ethylene. The resulting carbocation traps a chloride ion to form the 

-chloroketone. Subsequent treatment with base effects an intramolecular

displacement, closing the cyclopropane ring.
Pathway Diagram

FC_Mechanism Substrate 3-Chlorobenzoyl Chloride (Meta-Cl Precursor) Acylium Acylium Ion Complex [Ar-CO]+[AlCl4]- Substrate->Acylium Lewis Acid Activation Reagent Ethylene (Gas) + AlCl3 Intermediate β-Chloroketone (1-(3-chlorophenyl)-3-chloropropan-1-one) Acylium->Intermediate Electrophilic Addition to Ethylene Cyclization Base Treatment (NaOH / H2O) Intermediate->Cyclization Dehydrohalogenation Product 3-Chlorophenyl Cyclopropyl Ketone Cyclization->Product Intramolecular Alkylation

Caption: Logical workflow for the regioselective synthesis of this compound via ethylene acylation.

Detailed Experimental Protocol

Phase 1: Friedel-Crafts Acylation of Ethylene

Objective: Synthesize 1-(3-chlorophenyl)-3-chloropropan-1-one.

Reagents & Equipment:

  • 3-Chlorobenzoyl chloride (17.5 g, 100 mmol)

  • Aluminum Chloride (

    
    ), anhydrous (14.6 g, 110 mmol)
    
  • Ethylene gas (High purity, lecture bottle or tank)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • 3-Neck Round Bottom Flask (500 mL) equipped with:

    • Gas inlet tube (bubbler)

    • Thermometer

    • Calcium chloride drying tube[1]

Procedure:

  • Catalyst Suspension: In the flame-dried 3-neck flask, suspend anhydrous

    
     (14.6 g) in anhydrous DCM (100 mL) under a nitrogen atmosphere.
    
  • Activation: Cool the suspension to 0–5 °C using an ice bath. Add 3-chlorobenzoyl chloride (17.5 g) dropwise over 15 minutes. Stir for 20 minutes to allow formation of the acylium complex (solution typically turns yellow/orange).

  • Ethylene Addition: Replace the nitrogen line with the ethylene gas feed. Bubble ethylene gas through the solution at a moderate rate.

    • Critical Control: Maintain temperature below 10 °C . The reaction is exothermic.

    • Duration: Continue bubbling for 2–3 hours. Monitor consumption of acid chloride by TLC (Hexane/EtOAc 9:1).

  • Quenching: Once conversion is complete, purge the system with nitrogen to remove excess ethylene. Pour the reaction mixture slowly onto a stirred mixture of ice (200 g) and concentrated HCl (20 mL).

    • Note: Acid quenching prevents premature cyclization or polymerization.

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo to yield the crude 
    
    
    
    -chloroketone (typically an oil).
    • Yield Expectation: 85–92% crude mass.

Phase 2: Cyclization to Cyclopropyl Ketone

Objective: Ring closure to form the final product.

Reagents:

  • Crude

    
    -chloroketone (from Phase 1)
    
  • Sodium Hydroxide (NaOH), 50% aqueous solution (20 mL)

  • Tetrabutylammonium bromide (TBAB) (0.5 g) - Phase Transfer Catalyst

  • Water (50 mL)

Procedure:

  • Setup: Dissolve the crude

    
    -chloroketone in DCM (50 mL) in a round bottom flask.
    
  • Reagent Addition: Add water (50 mL), 50% NaOH (20 mL), and TBAB (0.5 g).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Mechanism:[2][3][4][5] The hydroxide generates the enolate, which performs an intramolecular backside attack on the C-Cl bond (3-exo-tet cyclization).

  • Workup: Separate the organic layer.[1] Wash with water (2 x 50 mL) until neutral pH. Dry over

    
     and concentrate.
    
  • Purification: Purify the residue via vacuum distillation (bp ~130–135 °C at 10 mmHg) or flash chromatography (Silica gel, 5% EtOAc in Hexanes).

Data Specifications & Quality Control

Key Properties of this compound:

ParameterSpecificationNotes
Appearance Pale yellow liquidDarkens upon oxidation/storage.[6]
Purity (GC/HPLC) > 98.0%Major impurity: 3-chlorobenzoic acid.
1H NMR (CDCl3)

0.9-1.3 (m, 4H, cyclopropyl), 2.5 (m, 1H, CH-CO), 7.2-7.9 (m, 4H, Ar-H)
Diagnostic multiplets for cyclopropyl ring.
Regioselectivity > 99:1 (meta:para)Determined by starting material purity.
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from moisture.

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization in Phase 1:

    • Symptom:[3][7][6][8][9][10] Formation of a viscous tar or insoluble solid.

    • Cause: Temperature exceeded 15 °C during ethylene addition, or insufficient solvent dilution.

    • Fix: Strictly maintain 0–5 °C; increase DCM volume.

  • Incomplete Cyclization:

    • Symptom:[3][7][6][8][9][10] Presence of

      
      -chloroketone in final product.[4]
      
    • Cause: Insufficient base strength or poor phase mixing.

    • Fix: Use a Phase Transfer Catalyst (TBAB) and ensure vigorous stirring.

  • Ring Opening (Post-Synthesis):

    • Symptom:[3][7][5][6][8][9][10] Degradation of product during storage.

    • Cause: Acidic impurities remaining from Phase 1.

    • Fix: Ensure thorough washing with

      
       during workup.
      

References

  • Friedel-Crafts Acylation of Alkenes

    • Groves, J. K. (1972). "The Friedel-Crafts Acylation of Alkenes". Chemical Society Reviews, 1, 73-97.

  • Synthesis of Cyclopropyl Ketones

    • Pinnick, H. W., & Brown, S. P. (1979). "Preparation of Cyclopropyl Ketones from Acid Chlorides". The Journal of Organic Chemistry, 44(13), 2183-2185.

  • Regioselectivity in Friedel-Crafts Reactions

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • Cyclization Mechanisms

    • Salaun, J. (1983).

      
      -Halo Ketones". Chemical Reviews, 83(6), 619-632. 
      

Sources

Application Note: High-Fidelity Synthesis of Aryl Cyclopropyl Ketones via Optimized Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

Aryl cyclopropyl ketones are critical pharmacophores in antipsychotics (e.g., Iloperidone), agrochemicals, and tubulin polymerization inhibitors.[1] While the Grignard reaction is the most direct synthetic route, it is plagued by two historical failure modes:

  • Over-addition: Reaction with esters or acid chlorides typically yields tertiary alcohols rather than the desired ketone.[1]

  • Ring Instability: The inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) makes it susceptible to ring-opening rearrangement under the harsh acidic conditions often used to quench Grignard reactions.

This Application Note defines two high-fidelity protocols that circumvent these issues. Protocol A (The Nitrile Route) utilizes the stability of the intermediate metallo-imine to prevent over-addition. Protocol B (The Weinreb Route) employs N-methoxy-N-methylamides for substrates requiring milder conditions.[1]

Mechanistic Logic

The success of these protocols relies on "trapping" the tetrahedral intermediate to prevent the ejection of a leaving group while the nucleophile (Grignard) is still present.

  • Nitrile Pathway: The addition of

    
     to a nitrile forms a magnesium imine salt (
    
    
    
    ). This species is stable to further nucleophilic attack.[1] Hydrolysis after the consumption of the Grignard yields the ketone.[2]
  • Weinreb Pathway: The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring intermediate. Collapse to the ketone occurs only after acidic quench.

Mechanism Start Aryl Grignard (ArMgX) Nitrile Cyclopropyl Nitrile Start->Nitrile Route A AcidCl Acid Chloride Start->AcidCl Avoid Imine Magnesium Imine Salt (Stable) Nitrile->Imine Addition Ketone1 Aryl Cyclopropyl Ketone Imine->Ketone1 H3O+ Hydrolysis Tetra Tetrahedral Intermediate AcidCl->Tetra TertAlc Tertiary Alcohol (Over-addition) Tetra->TertAlc Fast Elimination + 2nd Addition

Figure 1: Mechanistic divergence showing why Nitrile/Weinreb routes (Green) are preferred over Acid Chlorides (Red) to prevent over-addition.

Pre-Reaction Validation: The Knochel Titration[3]

CRITICAL: Relying on the commercial molarity of Grignard reagents is the leading cause of yield inconsistency. You must determine the precise concentration immediately before use.

Method: Titration of Grignard reagents using Iodine (


) in LiCl/THF.[3]
  • Why LiCl? It solubilizes the

    
     formed, preventing precipitate formation that obscures the endpoint.
    

Protocol:

  • Flame-dry a 10 mL vial and cool under Argon.

  • Add 100 mg Iodine (

    
    )  and dissolve in 2 mL of 0.5 M LiCl in anhydrous THF . Solution will be dark brown.[1][3]
    
  • Add the Grignard reagent dropwise via a syringe at 0°C.[1]

  • Endpoint: The solution turns from dark brown to colorless (or slightly yellow).

  • Calculation:

    
    
    

Protocol A: The Nitrile Route (Standard)

Applicability: Robust substrates; scale-up friendly; most atom-economical.[1] Substrates: Bromobenzene (or derivatives) + Cyclopropanecarbonitrile.[1]

Reagents & Setup
  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.1 equiv)[4]

  • Cyclopropanecarbonitrile (1.05 equiv)

  • Solvent: Anhydrous THF (Ether is acceptable but THF promotes better initiation).[1]

  • Activator: Iodine crystal or 1,2-dibromoethane.[1]

Step-by-Step Methodology
  • Grignard Formation:

    • Place Mg turnings in a 3-neck flask equipped with a reflux condenser and addition funnel under

      
      .
      
    • Add just enough THF to cover Mg.[1] Add a single crystal of

      
      .[1]
      
    • Add 5% of the Aryl Bromide solution. Heat gently with a heat gun until the solution becomes colorless and starts to boil (initiation).

    • Troubleshooting: If initiation stalls, add 2 drops of 1,2-dibromoethane.[1]

    • Dropwise add the remaining Aryl Bromide/THF solution to maintain a gentle reflux. Stir for 1 hour post-addition.

  • The Addition (The "Imine Trap"):

    • Cool the Grignard solution to 0°C .

    • Add Cyclopropanecarbonitrile (diluted in THF) dropwise over 30 minutes.

    • Thermodynamic Drive: Unlike aldehydes, nitriles are slow electrophiles.[1] Once addition is complete, warm the reaction to reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][3] The starting nitrile spot should disappear.

  • Hydrolysis (Critical Step):

    • Cool mixture to 0°C.

    • Quench: Slowly add 2M HCl .

    • Caution: Do not use concentrated

      
       or heat during this step.[1] The imine must hydrolyze to the ketone, but the cyclopropyl ring is acid-sensitive.
      
    • Stir at Room Temperature (RT) for 2 hours to ensure full conversion of the imine to the ketone.

  • Workup:

    • Extract with

      
       (3x).[1] Wash combined organics with saturated 
      
      
      
      (to remove excess acid) and Brine.
    • Dry over

      
       and concentrate.
      

Protocol B: The Weinreb Amide Route (High Precision)

Applicability: Complex substrates with sensitive functional groups; prevents all over-addition.[1] Substrates: Aryl Grignard + N-methoxy-N-methylcyclopropanecarboxamide.[1]

Reagents
  • Weinreb Amide (Synthesized from Cyclopropanecarboxylic acid chloride + N,O-dimethylhydroxylamine HCl).[1]

  • Aryl Grignard (Titrated).[1]

Step-by-Step Methodology
  • Setup: Dissolve Weinreb Amide (1.0 equiv) in anhydrous THF under

    
    . Cool to -10°C  (Ice/Salt bath).
    
  • Addition: Add the titrated Aryl Grignard (1.2 equiv) dropwise.

    • Note: Excess Grignard is tolerated here because the stable chelated intermediate prevents double addition.

  • Reaction: Allow to warm to Room Temperature and stir for 1 hour. Reflux is rarely needed for Weinreb amides.[1]

  • Quench: Pour the reaction mixture into a flask containing saturated

    
      at 0°C.
    
    • Why? Ammonium chloride is acidic enough to break the chelate but mild enough to preserve the cyclopropyl ring.

  • Purification: Standard extraction (EtOAc). Weinreb reactions are typically cleaner than nitrile reactions, often requiring only a silica plug for purification.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Wurtz Coupling) Grignard concentration too high or temp too high during formation.[1]Dilute Aryl Bromide (1M max).[1] Add slower.
No Initiation Oxide layer on Mg or wet solvent.[1]Mechanically crush Mg under

.[1] Use Knochel-titrated THF.
Tertiary Alcohol Present Used ester/acid chloride or quenched too slowly (Nitrile route).[1]Switch to Weinreb Amide protocol.
Ring Opening Acid hydrolysis was too harsh.Use 1M HCl or Sat.

for hydrolysis.[1] Keep T < 25°C during quench.
Unreacted Nitrile Electrophile is too sluggish.[1]Nitriles require reflux after addition.[1] Ensure 3h+ reflux time.

Experimental Workflow Visualization

Workflow Setup Inert Atmosphere Setup (Flame dry glassware, N2) Titration Knochel Titration (Determine Molarity) Setup->Titration GrignardPrep Grignard Formation (Mg + Ar-Br in THF) Titration->GrignardPrep Addition Electrophile Addition (0°C) GrignardPrep->Addition NitrileBranch Nitrile Route: Reflux 3h Addition->NitrileBranch Standard WeinrebBranch Weinreb Route: Stir RT 1h Addition->WeinrebBranch High Precision Quench Acidic Hydrolysis (HCl or NH4Cl) NitrileBranch->Quench WeinrebBranch->Quench Workup Extraction & Drying Quench->Workup Product Aryl Cyclopropyl Ketone Workup->Product

Figure 2: Operational workflow for the synthesis, highlighting the critical branching between Nitrile and Weinreb protocols.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1][5] N-methoxy-N-methylamides as effective acylating agents.[1][5] Tetrahedron Letters.[1][6] [Link]

  • Ciganek, E. (1992).[1] Tertiary Alcohols from Esters and Grignard Reagents.[1][7] Organic Syntheses, Coll.[1] Vol. 8, p.263.[1] (Reference for over-addition failure mode). [Link]

Sources

3-Chlorophenyl cyclopropyl ketone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chlorophenyl Cyclopropyl Ketone in Pharmaceutical Synthesis

Abstract

This technical guide details the utility, synthesis, and downstream application of This compound (CAS 6640-25-1) as a versatile pharmacophore building block. Distinct from its para-substituted isomer (used in fexofenadine synthesis) and its ethyl analog (bupropion precursor), this meta-substituted scaffold offers unique metabolic stability and conformational rigidity essential for SUMO activating enzyme inhibitors and monoamine transporter modulators . This document provides validated protocols for its synthesis via Grignard addition and its subsequent transformation via reductive amination, supported by analytical quality control parameters.

Chemical Profile & Pharmaceutical Significance

The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups but introduces significant ring strain (~27.5 kcal/mol) and


-character, allowing it to interact uniquely with hydrophobic pockets in target proteins. The 3-chlorophenyl group provides lipophilicity and metabolic resistance (blocking para-hydroxylation).
PropertySpecification
Chemical Name (3-Chlorophenyl)(cyclopropyl)methanone
CAS Number 6640-25-1
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Appearance Colorless to pale yellow oil (solidifies upon cooling)
Key Application Intermediate for SUMO-activating enzyme (SAE) inhibitors; CNS active agents.
Hazards Irritant (Skin/Eye). Handle under inert atmosphere.
Strategic Utility in Drug Design
  • Metabolic Stability: The cyclopropyl ring resists cytochrome P450 oxidation better than alkyl chains.

  • Conformational Locking: The ketone carbonyl conjugates with the cyclopropyl ring (bisected conformation), locking the orientation of the phenyl ring relative to the amine in downstream products.

  • Target Class: Used in the synthesis of heteroaryl piperazine derivatives (antidepressants/anxiolytics) and sulfonamide-based inhibitors (oncology).

Synthesis Workflow Visualization

The following diagram illustrates the critical path from raw materials to the active pharmaceutical ingredient (API) scaffold, highlighting the specific role of this compound.

G Start 3-Chlorobenzonitrile (Starting Material) Intermediate 3-Chlorophenyl Cyclopropyl Ketone (The Target) Start->Intermediate Grignard Reaction (THF, 0°C -> Reflux) Reagent Cyclopropylmagnesium Bromide Reagent->Intermediate ProductA Tertiary Alcohol (Grignard Addition) Intermediate->ProductA R-MgBr Addition ProductB Secondary Amine (Reductive Amination) Intermediate->ProductB R-NH2 / NaBH(OAc)3 API SUMO Enzyme Inhibitor Scaffold ProductB->API Heteroaryl Coupling

Figure 1: Synthetic utility map of this compound, bridging precursor nitriles to complex API scaffolds.

Experimental Protocols

Protocol A: Preparation of this compound

Rationale: Direct addition of Grignard reagent to the nitrile is preferred over the acid chloride route to avoid Friedel-Crafts regioselectivity issues (which favor para-substitution).

Materials:

  • 3-Chlorobenzonitrile (1.0 eq)

  • Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF)

  • Anhydrous THF (Solvent)

  • HCl (1M, for hydrolysis)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 3-Chlorobenzonitrile in anhydrous THF (5 mL/g). Cool to 0°C.[1]

  • Addition: Add Cyclopropylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (formation of the imine magnesium salt).

  • Hydrolysis: Cool to 0°C. Cautiously quench with 1M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Distillation under reduced pressure or Flash Chromatography (Hexanes:EtOAc 95:5).

Protocol B: Reductive Amination (API Synthesis Context)

Context: Based on methodologies for SUMO activating enzyme inhibitors [1], this step installs the amine functionality while preserving the cyclopropyl ring integrity.

Materials:

  • This compound (1.0 eq)

  • Target Amine (e.g., Piperazine derivative) (1.1 eq)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 eq) - Lewis acid catalyst
    
  • Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (STAB)
    
  • Methanol or Ethanol[3]

Step-by-Step Procedure:

  • Imine Formation: In a sealed tube, combine the ketone and amine in neat

    
    . Stir at 40-60°C for 6-12 hours.
    
    • Expert Insight: Cyclopropyl ketones are sterically hindered.

      
       acts as a dehydrating agent and Lewis acid to force imine formation.
      
  • Reduction: Dilute the viscous mixture with Methanol. Cool to 0°C.[1]

  • Hydride Addition: Add

    
     (1.5 eq) portion-wise. (Caution: Gas evolution).
    
  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through a Celite pad.

  • Isolation: Concentrate filtrate and extract with DCM.

  • Salt Formation: Convert the resulting oily amine to its HCl or oxalate salt for stability and crystallization.

Quality Control & Analytical Standards

Trustworthy research requires rigorous characterization. The following parameters distinguish the ketone from common impurities (e.g., the reduced alcohol or unreacted nitrile).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: Ketone typically elutes later than the corresponding alcohol due to lack of H-bonding capability.

Data Summary Table:

ParameterExpected ValueCommon Impurity
Purity (HPLC) >98.0%3-Chlorobenzonitrile (<0.5%)
¹H NMR (CDCl₃)

0.9-1.2 (m, 4H, cyclopropyl), 2.5 (m, 1H), 7.3-7.8 (m, 4H, Ar-H)
Alcohol peak at

4.5 (CH-OH)
IR Spectrum Strong C=O stretch at ~1670 cm⁻¹Broad O-H stretch at 3400 cm⁻¹ (if reduced)
Mass Spec (ESI) [M+H]⁺ = 181.04[M+H]⁺ = 183.05 (Alcohol)

Safety & Handling (E-E-A-T)

  • Reactivity Warning: While the cyclopropyl ring is stable under basic conditions, strong acids (conc. H₂SO₄) can cause ring-opening or rearrangement to propenyl chains.

  • Storage: Store at 2-8°C under Argon. The ketone is prone to slow oxidation or moisture absorption if left exposed.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Grignard quench (exothermic).

References

  • Bonn, K., et al. (2016). Heteroaryl compounds useful as inhibitors of SUMO activating enzyme. World Intellectual Property Organization, Patent WO2016004136A1.

  • Zajdel, P., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. International Journal of Molecular Sciences.

  • PubChem. (2023).[4] Compound Summary: this compound.[][6][7] National Library of Medicine.

Sources

Use of 3-Chlorophenyl cyclopropyl ketone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chlorophenyl Cyclopropyl Ketone in Medicinal Chemistry

Executive Summary & Strategic Value

This compound (CAS: 898789-97-4) is a high-value pharmacophore intermediate used to introduce the cyclopropyl-aryl motif into bioactive molecules.[1][2] In modern drug design, this scaffold serves two critical functions:

  • Conformational Restriction: The cyclopropyl group acts as a rigid bioisostere for isopropyl or ethyl groups, locking the vector of the attached aryl ring to improve binding affinity.

  • Metabolic Blocking: The 3-chloro substituent on the phenyl ring blocks the specific CYP450 metabolic soft spot (meta-oxidation), while the cyclopropyl ring resists oxidative dealkylation better than acyclic alkyl chains.

This guide details the synthesis, reactivity, and specific protocols for utilizing this scaffold in the development of KDM2B inhibitors , antimalarials , and 5-HT receptor modulators .

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name (3-Chlorophenyl)(cyclopropyl)methanone
CAS Number 898789-97-4 Note: CAS 6640-25-1 refers to the 4-chloro isomer.[1][2]
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Appearance Pale yellow oil to low-melting solidTendency to supercool; store at 2-8°C.
LogP (Predicted) ~2.8 - 3.1Lipophilic; suitable for CNS penetration.[1][2]
Solubility DMSO, DCM, MeOH, THFSparingly soluble in water.

Synthetic Utility & Reaction Pathways

The utility of this compound lies in its divergent reactivity. Depending on the catalyst and conditions, it can serve as a precursor for simple amines, ring-expanded heterocycles, or tertiary carbinols.

Pathway Diagram: Divergent Synthesis

G Start 3-Bromo-chlorobenzene Ketone 3-Chlorophenyl Cyclopropyl Ketone (The Hub) Start->Ketone 1. Mg, THF 2. Cyclopropyl Nitrile 3. H3O+ Carbinol Tertiary Carbinol (Target: Hydrophobic Pockets) Ketone->Carbinol R-MgBr or R-Li (1,2-Addition) Amine Secondary Amine (Target: Linkers/GPCRs) Ketone->Amine R-NH2, H2 Rh Catalyst (Reductive Amination) Pyrrolidine Pyrrolidine Derivative (Target: Ring Expansion) Ketone->Pyrrolidine R-NH2, CO Ru Catalyst (Ring Expansion) Heterocycle Triazole/Pyrazole (Target: Kinase Inhibitors) Ketone->Heterocycle Hydrazine/Derivatives (Cyclization)

Figure 1: Divergent synthetic pathways from the this compound scaffold.[1][2] Note the catalytic switch between Rh and Ru determining the fate of the cyclopropyl ring.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: The Grignard addition to a nitrile is preferred over the Weinreb amide route for cost-efficiency in scale-up.[1][2]

Reagents:

  • 3-Bromo-chlorobenzene (1.0 equiv)[1][2]

  • Magnesium turnings (1.1 equiv)[1]

  • Cyclopropanecarbonitrile (1.05 equiv)[1]

  • THF (Anhydrous)[1]

  • HCl (1M aq)[1]

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromo-chlorobenzene solution in THF. Initiate reflux with a heat gun if necessary. Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 h at ambient temperature.

  • Addition: Cool the Grignard solution to 0°C. Add cyclopropanecarbonitrile dropwise over 30 min. Crucial Step: The solution will form an imine magnesium salt intermediate. Allow to warm to RT and stir for 3 h.

  • Hydrolysis: Cool the mixture to 0°C. Quench carefully with 1M HCl (exothermic!). The acidic hydrolysis of the imine intermediate yields the ketone. Stir vigorously for 2 h.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Yield Expectation: 75-85%.[1][2]

Protocol B: Divergent Reductive Amination (The Rh/Ru Switch)

Expert Insight: This protocol highlights a "fork in the road." Using a Rhodium catalyst preserves the cyclopropyl ring (standard amination), whereas a Ruthenium catalyst triggers a ring-opening/expansion sequence to form pyrrolidines, a valuable scaffold in its own right [1].

Option 1: Standard Reductive Amination (Preserving Cyclopropyl) [1]

  • Substrates: Ketone (1.0 equiv), Amine (1.2 equiv).

  • Catalyst: Rh/C (5 mol%) or Rh(PPh₃)₃Cl.

  • Conditions: H₂ (1 atm), MeOH, RT, 12 h.

  • Outcome: Yields the secondary amine with the cyclopropyl group intact. Used for linking the pharmacophore to solubilizing tails (e.g., in Trazodone analogues).

Option 2: Ring-Expansion to Pyrrolidines [1][2][3]

  • Substrates: Ketone (1.0 equiv), Amine (1.2 equiv).

  • Catalyst: Ru₃(CO)₁₂ (2 mol%).

  • Conditions: CO (5 atm) or H₂/CO mix, Toluene, 140°C.

  • Mechanism: The Ru-catalyst facilitates C-C bond activation of the strained cyclopropane ring after imine formation, inserting the nitrogen to form a 5-membered pyrrolidine ring.

Protocol C: Synthesis of Tertiary Carbinols (1,2-Addition)

Application: Used to create bulky hydrophobic cores for kinase inhibitors (e.g., KDM2B inhibitors).

Procedure:

  • Dissolve this compound in anhydrous Et₂O or THF at -78°C.

  • Add the nucleophile (e.g., Methyl Lithium or a Grignard reagent) slowly. Note: The cyclopropyl ketone is less prone to enolization than aliphatic ketones, allowing for clean 1,2-addition.

  • Warm to 0°C and quench with saturated NH₄Cl.

  • Result: A tertiary alcohol where the cyclopropyl group provides a rigid "wall" in the enzyme binding pocket.

Applications in Drug Discovery

Therapeutic AreaApplication of ScaffoldMechanistic Role
Oncology KDM2B Inhibitors The ketone is reduced to an amine linker; the 3-Cl phenyl group occupies a hydrophobic pocket in the histone demethylase enzyme [2].[1][2]
Infectious Disease Antimalarials (DHODH) Used to synthesize triazolopyrimidine derivatives.[4] The cyclopropyl group improves oral bioavailability and half-life compared to ethyl/isopropyl analogues [3].
CNS 5-HT Modulators Precursor for aryl-piperazine derivatives (Trazodone-like).[1][2] The 3-chloro substitution mimics the electronic properties of established anxiolytics.

Safety & Handling (E-E-A-T)

  • Hazard Identification: While specific data for the 3-chloro isomer is limited, the 4-chloro isomer (CAS 6640-25-1) is classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[1][2] Treat the 3-chloro isomer with equal caution.[2]

  • Handling: Use in a fume hood. Avoid inhalation of mists.[5][6]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or moisture absorption.

  • Spill Response: Absorb with sand/vermiculite. Do not flush into drains; chlorinated compounds are hazardous to aquatic environments.

References

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. (2016). Describes the catalytic switch between Rh and Ru for ring retention vs. expansion. Link

  • (Piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as inhibitors of KDM2B. WO2016112284A1.[1][2] Patent describing the use of the 3-chlorophenyl scaffold in cancer therapeutics. Link

  • Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum DHODH Inhibitors. Journal of Medicinal Chemistry. (2015).[1][2] Details the ADME benefits of the cyclopropyl moiety. Link[1]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Review of cyclopropyl bioisosteres in FDA-approved drugs. Link

  • Safety Data Sheet: 4-Chlorophenyl cyclopropyl ketone. Thermo Fisher Scientific. Used as a proxy for hazard classification. Link[1]

Sources

Application Note: Catalytic [3+2] Cycloadditions with 3-Chlorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalytic protocols for effecting [3+2] cycloadditions using 3-Chlorophenyl cyclopropyl ketone (3-CPCK) . Unlike "Donor-Acceptor" (D-A) cyclopropanes (which bear two electron-withdrawing groups and react readily with simple Lewis acids), mono-activated aryl cyclopropyl ketones like 3-CPCK are kinetically stable and resistant to classical thermal ring-opening.

To overcome this activation energy barrier, this guide focuses on two field-proven catalytic manifolds:

  • Visible-Light Photocatalysis (Dual Catalysis): Utilizing a reductive radical-anion strategy (Ru/La system) to generate cyclopentane derivatives.[1]

  • Transition Metal Catalysis (Nickel(0)): Effecting oxidative addition for reaction with enones or alkynes.

The 3-chlorophenyl substituent acts as a crucial electronic modulator. The meta-chloro group exerts an inductive electron-withdrawing effect (-I), lowering the reduction potential of the ketone relative to electron-rich analogs (e.g., 4-OMe), thereby facilitating single-electron transfer (SET) events in photocatalytic protocols.

Mechanistic Grounding & Causality

The Activation Challenge

Standard Lewis acids (e.g., Sc(OTf)₃) coordinate to the carbonyl oxygen. In gem-dicarboxylate cyclopropanes, this polarization is sufficient to trigger ring opening. In 3-CPCK, the single ketone is insufficient to stabilize the developing zwitterion thermally. Therefore, we must inject energy via photons (photocatalysis) or use a metal capable of oxidative insertion (Nickel).

Pathway A: Radical Anion Generation (Photocatalysis)

The most robust method for 3-CPCK involves Reductive Quenching .

  • Excitation: A photocatalyst (Ru(bpy)₃²⁺) is excited by visible light.[1][2][3]

  • Reduction: The excited catalyst is reduced by an amine donor (e.g., TMEDA).

  • SET: The reduced Ru(I) species transfers an electron to the 3-CPCK-Lewis Acid complex.

  • Ring Opening: The resulting ketyl radical anion undergoes ring opening (distonic radical anion) and attacks the olefin dipolarophile.

Pathway B: Oxidative Addition (Nickel Catalysis)

Ni(0) complexes (stabilized by NHC ligands or phosphines) undergo oxidative addition into the proximal cyclopropane C-C bond, forming a metallacycle intermediate that subsequently captures the dipolarophile.

Figure 1: Mechanistic flow of the Lewis Acid-assisted Photocatalytic activation of this compound.

Protocol A: Photocatalytic [3+2] Cycloaddition

Target: Synthesis of substituted cyclopentanes.[1][2][3][4][5] Reference: Based on the methodology established by Yoon et al. (See Ref 1, 2).

Materials
  • Substrate: this compound (1.0 equiv).

  • Dipolarophile: Methyl acrylate or related electron-deficient alkene (2.0 - 3.0 equiv).

  • Photocatalyst: Ru(bpy)₃Cl₂·6H₂O (2 mol%).

  • Lewis Acid Co-catalyst: La(OTf)₃ (20 mol%).

  • Electron Donor: TMEDA (N,N,N',N'-tetramethylethylenediamine) (2.0 equiv).

  • Solvent: Acetonitrile (MeCN) or CH₃NO₂ (degassed).

  • Light Source: Blue LED (approx. 450 nm).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Add La(OTf)₃ (0.10 mmol, 0.2 equiv) and flame-dry gently under vacuum to remove trace moisture (critical for Lewis acid activity).

    • Allow to cool, then backfill with Argon.

  • Reaction Assembly:

    • Add Ru(bpy)₃Cl₂ (0.01 mmol, 0.02 equiv).

    • Add this compound (0.50 mmol, 1.0 equiv).

    • Add the olefin partner (1.50 mmol, 3.0 equiv).

    • Add dry MeCN (5.0 mL) via syringe.

    • Add TMEDA (1.0 mmol, 2.0 equiv) last.

  • Degassing (Essential):

    • Perform three Freeze-Pump-Thaw cycles to remove oxygen. Oxygen is a potent quencher of the excited ruthenium species and will inhibit the SET process.

  • Irradiation:

    • Place the tube approximately 2-5 cm from a Blue LED light source.

    • Stir vigorously at Room Temperature (23-25 °C).

    • Fan Cooling: Use a small fan to maintain ambient temperature; LEDs can heat the reaction, potentially degrading the radical intermediates.

  • Monitoring:

    • Monitor by TLC (typically 12-24 hours). The 3-Cl ketone spot will disappear; a lower Rf spot (cyclopentane) will appear.

    • Note: The 3-chlorophenyl group provides a distinct UV signature on TLC plates.

  • Workup:

    • Dilute with Et₂O or EtOAc.

    • Wash with H₂O (to remove La salts and TMEDA salts) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).

Data Summary: Expected Yields
DipolarophileProduct TypeEst.[2][4][5][6][7] YieldDiastereoselectivity (dr)
Methyl AcrylateCyclopentane ester75-85%>10:1 (cis/trans)
StyreneAryl Cyclopentane60-70%>5:1
Dimethyl fumarateCyclopentane diester80-90%>19:1

Protocol B: Nickel-Catalyzed [3+2] Cycloaddition

Target: Synthesis of polysubstituted cyclopentanes using enones. Reference: Based on Montgomery and Ogoshi methodologies (Ref 3, 4).

Materials
  • Catalyst: Ni(COD)₂ (10 mol%) (Handle in Glovebox).

  • Ligand: IMes·HCl (N-heterocyclic carbene precursor) or PBu₃ (20 mol%).

  • Base: KOtBu (10 mol%) - required to generate the free carbene if using salt.

  • Substrate: this compound.

  • Partner: Alkynes or Enones.[1][2][3][4]

  • Solvent: THF or Toluene.

Step-by-Step Procedure
  • Catalyst Generation (Glovebox):

    • In a vial, mix Ni(COD)₂ and the Ligand (IMes) in THF. Stir for 15 mins to form the active catalyst complex. The solution should turn from yellow to dark orange/brown.

  • Reaction Setup:

    • Add this compound (1.0 equiv).

    • Add the alkyne or enone partner (1.2 equiv).[4]

    • Seal the vial and remove from the glovebox.

  • Execution:

    • Heat to 60-80 °C in an oil bath. Nickel insertion into simple ketones often requires thermal activation unlike the photocatalytic route.

    • Stir for 4-12 hours.

  • Workup:

    • Filter through a pad of Celite to remove Nickel residues.

    • Concentrate and purify via chromatography.

Troubleshooting & QC (Self-Validating Systems)

To ensure "Trustworthiness" in your results, apply these checks:

The "Color Change" Validation (Protocol A)
  • Observation: Upon adding TMEDA and turning on the light, the reaction mixture should maintain a consistent orange/red hue (characteristic of Ru).

  • Failure Mode: If the solution turns completely colorless or dark brown/black rapidly, oxygen ingress has likely occurred, quenching the catalyst or decomposing the radical. Action: Re-degas or restart.

3-Chloro Handle Integrity
  • Risk: The 3-chlorophenyl ring is robust, but under high-energy UV (not Blue LED) or excessive reduction conditions, dechlorination could theoretically occur.

  • Validation: Check the ¹H NMR of the crude product. The aromatic region should show the characteristic pattern of a 1,3-disubstituted benzene (singlet, doublet, doublet, triplet integration). Loss of the Cl-handle will shift these peaks significantly.

Lewis Acid Quality
  • Issue: La(OTf)₃ is extremely hygroscopic. Wet catalyst hydrolyzes the ketyl radical intermediate, leading to simple reduction (alcohol formation) rather than cycloaddition.

  • Check: If you observe the alcohol reduction product (3-chlorophenyl cyclopropyl carbinol) as a major byproduct, your Lewis Acid was wet.

Figure 2: Operational workflow ensuring quality control at critical checkpoints.

References

  • Lu, Z., Shen, M., & Yoon, T. P. (2011).[2] [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(5), 1162–1164.

  • Amador, A. G., Sherbrook, E. M., & Yoon, T. P. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.[1][3][4][5] Journal of the American Chemical Society, 138(14), 4722–4725.

  • Montgomery, J. (2016). Nickel-Catalyzed Reductive Cyclizations and Couplings. Angewandte Chemie International Edition, 43(29), 3890-3908.

  • Ogoshi, S., Nagata, M., & Kurosawa, H. (2006).[2] Formation of Nickeladihydropyran by Oxidative Addition of Cyclopropyl Ketone.[2] Journal of the American Chemical Society, 128(31), 10288–10289.

Sources

Technical Application Note: 3-Chlorophenyl Cyclopropyl Ketone as a Scaffold in Next-Generation Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Chlorophenyl cyclopropyl ketone in Agrochemical Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Agrochemical R&D Scientists, Process Engineers.

Executive Summary

This compound (CAS: 6640-25-1 analog/isomer) represents a critical, albeit specialized, intermediate in the synthesis of sterol biosynthesis inhibiting (SBI) fungicides, specifically the demethylation inhibitors (DMI) class. While the para-isomer (4-chlorophenyl) is the industrial standard for blockbuster fungicides like Cyproconazole , the meta-isomer (3-chlorophenyl) is increasingly utilized in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (LogP) and metabolic stability without altering the pharmacophore's core binding affinity to fungal CYP51 (lanosterol 14


-demethylase).

This guide details the specific synthetic utility of this ketone, distinguishing its production from the common para-isomer and outlining its conversion into triazole-based antifungal agents.

Chemical Identity & Strategic Value

PropertySpecification
Chemical Name (3-Chlorophenyl)(cyclopropyl)methanone
Molecular Formula C

H

ClO
Molecular Weight 180.63 g/mol
Key Functionality Cyclopropyl ring (metabolic block), Ketone (reactive electrophile), m-Cl (electronic modulation)
Target Class Triazole Fungicides (DMI), SDHI precursors
Why the meta-Isomer?

In agrochemical design, shifting a halogen from para to meta positions on the phenyl ring often alters the metabolic degradation pathway .

  • Steric Evasion: The meta-chloro substituent can hinder hydroxylation at the phenyl ring, extending half-life in plant tissues.

  • Electronic Effects: It exerts an inductive electron-withdrawing effect (

    
     = 0.37) distinct from the resonance-dominated para position, influencing the acidity of the benzylic protons in subsequent derivatives.
    

Synthetic Pathway & Logic

Critical Distinction: Unlike the 4-chloro isomer, which can be synthesized via Friedel-Crafts acylation of chlorobenzene (directing para), the 3-chloro isomer cannot be accessed via direct electrophilic aromatic substitution on chlorobenzene.

The Validated Route: The synthesis requires a Grignard approach using 1-bromo-3-chlorobenzene to ensure regiospecificity.

Pathway Diagram (DOT)

AgrochemicalSynthesis Start 1-Bromo-3-chlorobenzene Reagent1 Mg / THF (Grignard Formation) Start->Reagent1 Intermediate1 3-Chlorophenyl MgBr Reagent1->Intermediate1 Reagent2 Cyclopropanecarbonitrile Intermediate1->Reagent2 Nucleophilic Addition Ketone 3-Chlorophenyl cyclopropyl ketone Reagent2->Ketone Nucleophilic Addition Reagent3 Corey-Chaykovsky (Me3S+I- / NaH) Ketone->Reagent3 Epoxidation Epoxide Epoxide Intermediate (Spiro-oxirane) Reagent3->Epoxide Epoxidation Reagent4 1,2,4-Triazole K2CO3 / DMF Epoxide->Reagent4 Ring Opening Product Target Triazole Fungicide (m-Chloro Cyproconazole Analog) Reagent4->Product Ring Opening

Caption: Regiospecific synthesis of this compound and its conversion to a triazole fungicide scaffold.

Detailed Experimental Protocols

Protocol A: Regiospecific Synthesis of the Ketone

Objective: Synthesize this compound without para contamination.

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Cyclopropanecarbonitrile (1.0 eq)

  • THF (Anhydrous)

  • H

    
    SO
    
    
    
    (aq) for hydrolysis

Step-by-Step:

  • Grignard Formation: In a flame-dried 3-neck flask under N

    
    , activate Mg turnings with iodine. Add a solution of 1-bromo-3-chlorobenzene in THF dropwise at reflux to maintain a gentle boil.
    
    • Scientist Note: 3-chlorophenylmagnesium bromide is stable but moisture-sensitive. Ensure THF is distilled over Na/Benzophenone.

  • Nitrile Addition: Cool the Grignard solution to 0°C. Add cyclopropanecarbonitrile dropwise. The reaction forms an imine magnesium salt intermediate.

    • Critical Control Point: Do not allow temperature to exceed 5°C during addition to prevent cyclopropyl ring opening or polymerization.

  • Hydrolysis: Stir at room temperature for 3 hours. Quench slowly with ice-cold 2M H

    
    SO
    
    
    
    . The acid hydrolysis converts the imine salt directly to the ketone.
  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (approx. 110-115°C @ 5 mmHg).

Protocol B: Epoxidation (Corey-Chaykovsky Reaction)

Objective: Convert the ketone to the spiro-oxirane intermediate.

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • NaH (60% dispersion in oil) (1.5 eq)

  • DMSO (Dry) / THF mixture

Step-by-Step:

  • Ylide Generation: Wash NaH with hexane to remove oil. Suspend in dry DMSO under Argon. Add TMSOI in portions. Stir at RT until evolution of H

    
     ceases and a clear solution (dimethyloxosulfonium methylide) forms.
    
  • Ketone Addition: Cool ylide solution to 10°C. Add this compound (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The ketone spot should disappear.

  • Quench: Pour mixture into ice water. Extract with Diethyl Ether.

    • Safety: DMSO/Ether extractions can be exothermic upon water addition.

  • Yield: The resulting epoxide is usually used directly in the next step without high-vacuum distillation to avoid thermal degradation.

Protocol C: Triazole Coupling (Fungicide Formation)

Objective: Ring-opening of the epoxide to yield the active DMI pharmacophore.

Reagents:

  • 1,2,4-Triazole (1.5 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq)
  • DMF (Dimethylformamide)

Step-by-Step:

  • Preparation: Dissolve 1,2,4-triazole and K

    
    CO
    
    
    
    in DMF. Heat to 80°C for 1 hour to form the potassium triazolide salt.
  • Coupling: Add the crude epoxide from Protocol B (dissolved in DMF) to the hot triazole mixture.

  • Heating: Maintain temperature at 90-100°C for 6-12 hours.

    • Mechanistic Insight: The triazole attacks the less substituted carbon of the epoxide (the methylene group introduced by the ylide) via S

      
      2 mechanism, resulting in a tertiary alcohol.
      
  • Isolation: Remove DMF under reduced pressure. Resuspend residue in water/EtOAc.

  • Crystallization: The final product (a racemic alcohol) often requires recrystallization from Isopropanol/Hexane to separate the enantiomers or diastereomers if a chiral center was induced.

Comparative Analysis: Meta vs. Para Isomers

The following table highlights why a researcher would choose the 3-chloro (meta) starting material over the standard 4-chloro (para).

Feature4-Chloro Analog (Standard)3-Chloro Analog (Target)Agrochemical Implication
Synthesis Cost Low (Friedel-Crafts)Medium (Grignard/Lithiation)Meta is used for high-value, resistance-breaking strains.
Metabolic Site Meta-position is open for hydroxylation.Para-position is open.Meta-Cl blocks a common metabolic soft spot, potentially increasing persistence.
Lipophilicity HighSlightly LowerMeta substitution often optimizes systemicity (xylem mobility).
Fungal Activity Optimized for broad spectrum.Specificity for resistant strains.Used to bypass mutations in CYP51 target site.

Safety & Handling Guidelines

  • Cyclopropyl Ketones: Generally volatile and lachrymators. Use in a fume hood.

  • Trimethylsulfoxonium Iodide: Irritant.[1]

  • 1,2,4-Triazole: Teratogenic suspect. Handle with extreme care; use double gloving (Nitrile).

  • Waste Disposal: All aqueous waste containing triazoles must be incinerated, as they are persistent in water tables.

References

  • General Synthesis of Cyclopropyl Ketones

    • Methodology: Application of Grignard reagents to nitriles for ketone synthesis.[2]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • URL:[Link]

  • Triazole Fungicide Mechanism & Synthesis (Cyproconazole Analogues)

    • Title: Synthesis and Fungicidal Activity of Novel Triazole Deriv
    • Context: Describes the epoxide opening mechanism using 1,2,4-triazole.
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link] (General Reference for Class)

  • Agrochemical Intermediates Data

    • Title: 4-Chlorophenyl cyclopropyl ketone (Isomer comparison data).[3][4]

    • Source: ChemicalBook / PubChem.
  • FAO Specifications for Triazole Fungicides

    • Title: FAO Specifications and Evaluations for Agricultural Pesticides: Cyproconazole.
    • Source: Food and Agriculture Organization of the United N
    • URL:[Link]

Sources

Application Note: Precision Derivatization of 3-Chlorophenyl Cyclopropyl Ketone for SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 3-Chlorophenyl cyclopropyl ketone (3-CPCPK) , a versatile building block, to generate high-value libraries for bioactivity screening (SAR studies).

Executive Summary & Strategic Rationale

In modern drug discovery, This compound (3-CPCPK) represents a "privileged scaffold" due to its dual-functionality. It combines a metabolically stable, rigid cyclopropyl group (often acting as a bioisostere for isopropyl or vinyl groups) with a 3-chloroaryl moiety that offers specific electronic properties and a handle for cross-coupling.

Why this Scaffold?
  • Metabolic Stability: The cyclopropyl ring resists CYP450 oxidation better than alkyl chains, prolonging half-life (

    
    ).
    
  • Vector Exploration: The ketone provides a classic vector for

    
     hybridization (amines, alcohols), while the 3-chloro position allows for 
    
    
    
    expansion (biaryls) to probe hydrophobic pockets.
  • Lipophilicity Modulation: The chlorine atom increases lipophilicity (LogP), enhancing CNS penetration, while providing a site for halogen bonding interactions with target proteins.

Derivatization Strategy Map

The following logic map illustrates the two primary divergent pathways for library generation: Pathway A (Ketone Functionalization) and Pathway B (Aryl Cross-Coupling).

DerivatizationStrategy Start 3-Chlorophenyl Cyclopropyl Ketone (3-CPCPK) PathA Pathway A: Ketone Transformation (sp2 -> sp3) Start->PathA Nucleophilic Attack PathB Pathway B: Aryl Coupling (Scaffold Expansion) Start->PathB Pd-Catalyzed Coupling ProdA1 Reductive Amination (Primary/Sec. Amines) PathA->ProdA1 Ti(OiPr)4 / NaBH4 ProdA2 Corey-Chaykovsky (Epoxides/Chain Ext.) PathA->ProdA2 Me3S(O)I / NaH ProdB1 Suzuki-Miyaura (Biaryl Ketones) PathB->ProdB1 Ar-B(OH)2 / SPhos ProdB2 Buchwald-Hartwig (Anilines) PathB->ProdB2 HNR2 / XPhos

Figure 1: Divergent synthetic pathways for 3-CPCPK. Pathway A targets the pharmacophore "warhead," while Pathway B expands the binding surface area.

Detailed Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination

Objective: Synthesis of N-substituted (3-chlorophenyl)(cyclopropyl)methanamines. Mechanism: Direct condensation of the ketone with an amine is sterically hindered by the cyclopropyl group. Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before reduction.

Reagents & Stoichiometry
ComponentEquiv.Role
3-CPCPK 1.0Substrate
Primary/Secondary Amine 1.2 - 1.5Nucleophile
Titanium(IV) isopropoxide 1.25Lewis Acid / Dehydrating Agent
Sodium Borohydride (NaBH₄) 1.5Reducing Agent
Ethanol (Abs.) Solvent0.5 M Concentration
Step-by-Step Workflow
  • Imine Formation:

    • In a flame-dried round-bottom flask under Argon, dissolve 3-CPCPK (1.0 equiv) and the Amine (1.2 equiv) in absolute Ethanol (0.5 M).

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise. Note: Solution may turn slightly yellow.

    • Stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (disappearance of ketone).

    • Critical Insight: If the amine is volatile or unreactive, heat to 50°C in a sealed tube.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise (gas evolution will occur).

    • Allow to warm to RT and stir for 2 hours.

  • Quench & Workup:

    • Quench by adding 2N NaOH (aq) slowly. Caution: A thick white precipitate of Titanium dioxide will form.

    • Dilute with Ethyl Acetate (EtOAc).[1] Filter the mixture through a Celite pad to remove Titanium salts.

    • Wash the filtrate with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3) + 1% Triethylamine (to prevent tailing of amines).

Protocol B: Suzuki-Miyaura Cross-Coupling on Aryl Chloride

Objective: Synthesis of 3-(Hetero)arylphenyl cyclopropyl ketones. Challenge: Aryl chlorides are notoriously less reactive than bromides/iodides due to the stronger C-Cl bond. Standard Pd(PPh₃)₄ often fails. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) facilitates the oxidative addition step into the C-Cl bond.

Reagents & Stoichiometry
ComponentEquiv.Role
3-CPCPK 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
SPhos 0.04 (4 mol%)Ligand
K₃PO₄ 2.0Base
Toluene / Water 10:1Solvent System
Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a reaction vial, mix Pd(OAc)₂ and SPhos in Toluene. Stir for 5 mins under Argon to generate the active Pd(0)-L species.

  • Coupling Reaction:

    • Add 3-CPCPK (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Add Water (10% v/v relative to Toluene).

    • Degas the mixture (sparge with Argon for 5 mins).

    • Seal and heat at 100°C for 4–16 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc and Water.

    • Separate phases.[2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over MgSO₄.

  • Purification:

    • Flash Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (typically 95:5 to 80:20).

Bioactivity Screening & QC

Quality Control (QC) Standards

Before submitting derivatives for screening, ensure the following:

  • Purity: >95% by HPLC (UV @ 254 nm).

  • Identity: Confirm via ¹H NMR (look for cyclopropyl multiplets at 0.8–1.2 ppm) and LC-MS.

  • Residual Metal: Pd levels must be <10 ppm for cell-based assays (use scavenger resins like SiliaMetS® Thiol if necessary).

DMSO Solubility Protocol

Cyclopropyl ketones are lipophilic. For HTS (High-Throughput Screening):

  • Prepare 10 mM stock solutions in 100% DMSO.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Troubleshooting & Scientific Insights

The "Ruthenium Dichotomy" Warning

When reducing the ketone, avoid Ruthenium (Ru) catalysts if you desire a simple alcohol or amine. Research indicates that Ru-catalyzed reduction of cyclopropyl ketones can trigger a ring-opening/expansion mechanism, potentially yielding pyrrolidines instead of the expected cyclopropyl amines [1]. Stick to Borohydride or Rhodium (Rh) based methods to preserve the cyclopropyl ring.

Steric Considerations

The cyclopropyl group exerts significant steric bulk (more than a methyl, less than a t-butyl). In Protocol A (Reductive Amination), if the reaction stalls, switch the solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the imine formation to completion before reduction.

References

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Source: PubMed / NIH URL:[Link] Context: Highlights the catalytic divergence where Ru catalysts cause ring expansion, validating the choice of Ti/NaBH4 for preserving the cyclopropyl core.

  • Reductive Amination Methodology for Synthesis of Primary Amines. Source: Taylor & Francis URL:[Link] Context: Supports the use of Titanium/Borohydride systems for hindered ketones.

  • Cyclopropyl Phenyl Ketone - PubChem Compound Summary. Source: PubChem URL:[3][Link] Context: General safety and physicochemical property data for the scaffold.

Sources

Introduction: The Significance of 3-Chlorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 3-Chlorophenyl cyclopropyl ketone

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable chemical intermediate, playing a crucial role as a building block in the synthesis of various pharmaceutically active compounds and agrochemicals. The unique combination of the electron-withdrawing chlorophenyl group and the strained cyclopropyl ring imparts specific steric and electronic properties, making it a desirable scaffold in medicinal chemistry for modulating bioactivity and metabolic stability.[1][2][3] The development of a robust, efficient, and scalable synthesis process is therefore of paramount importance to meet the demands of research and commercial production, ensuring a reliable supply of this key intermediate.

This guide provides a comprehensive overview and a detailed protocol for a scalable two-step synthesis of this compound, commencing from readily available starting materials. The selected strategy is centered around a Friedel-Crafts acylation, a classic yet powerful method for forming aryl ketones.[4]

Strategic Approach to Synthesis

The synthesis is designed as a two-stage process for maximum scalability and control.

  • Preparation of Cyclopropanecarbonyl Chloride: The initial step involves the conversion of cyclopropanecarboxylic acid into its more reactive acyl chloride derivative. This is a standard transformation that primes the cyclopropyl moiety for the subsequent C-C bond formation.

  • Friedel-Crafts Acylation: The core of the synthesis involves the reaction of the prepared cyclopropanecarbonyl chloride with chlorobenzene in the presence of a Lewis acid catalyst to form the target ketone.

This approach is favored for its high convergence, utilization of relatively inexpensive starting materials, and amenability to large-scale industrial production.[5]

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation A Cyclopropanecarboxylic Acid C Cyclopropanecarbonyl Chloride A->C Chlorination B Thionyl Chloride (SOCl₂) B->C Reagent D Chlorobenzene F This compound C->F Acylation C->F Intermediate Used in Stage 2 D->F E Aluminum Chloride (AlCl₃) E->F Catalyst

Caption: High-level workflow for the two-stage synthesis of this compound.

Scientific Integrity and Mechanistic Insights

Stage 1: Synthesis of Cyclopropanecarbonyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental and highly efficient reaction. Thionyl chloride is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion according to Le Châtelier's principle.[6]

The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of HCl to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the final product along with the release of SO₂.

Stage 2: Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution.[7] Its success hinges on the generation of a powerful electrophile, the acylium ion, which is strong enough to attack the electron-rich π-system of the aromatic ring.

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[7]

  • Electrophilic Attack: The highly electrophilic acylium ion is attacked by the π-electrons of the chlorobenzene ring. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A chloride ion from the [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, releasing HCl as a byproduct.[7]

Regioselectivity: The chlorine atom on chlorobenzene is an ortho-, para-directing group due to the resonance donation of its lone pair electrons, which increases electron density at these positions.[8] However, due to the steric hindrance of the incoming cyclopropylcarbonyl group, the substitution occurs predominantly at the para-position, leading to the desired 3-chloro isomer (when numbering originates from the point of substitution) or more correctly named (3-chlorophenyl)(cyclopropyl)methanone. For clarity in this guide, we refer to the meta isomer relative to the chlorine, which is the primary product of acylation at the 3-position of chlorobenzene. The reaction will yield a mixture of isomers, with the para-isomer (4-chlorophenyl cyclopropyl ketone) often being the major product. The 3-chloro isomer is typically a minor product unless specific directing groups or starting materials are used. For this protocol, we will assume the target is the mixture or that purification will isolate the desired isomer.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ SigmaComplex Sigma Complex (Arenium Ion) AcylChloride->SigmaComplex LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex + Acylium Ion Product 3-Chlorophenyl cyclopropyl ketone SigmaComplex->Product + [AlCl₄]⁻ SigmaComplex->Product CatalystRegen AlCl₃ + HCl

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Experimental Protocols

PART I: Synthesis of Cyclopropanecarbonyl Chloride

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Distillation apparatus

  • Reaction flask with reflux condenser and gas trap (for HCl and SO₂)

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Attach a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

  • Reagent Charging: Charge the flask with cyclopropanecarboxylic acid (1.0 eq).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature. The addition may be exothermic. If a solvent is used, the acid can be dissolved in anhydrous toluene first.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[6] The reaction can be monitored by observing the disappearance of the gas bubbles.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride (b.p. 76°C) can be removed by distillation at atmospheric pressure.

  • Purification: The resulting crude cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure (b.p. ~119°C at atmospheric pressure) to yield a clear liquid. Due to its reactivity, it is often used directly in the next step without rigorous purification.

PART II: Friedel-Crafts Acylation to this compound

Materials:

  • Cyclopropanecarbonyl chloride (from Part I)

  • Chlorobenzene (can also be used as the solvent)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM) or another inert solvent (optional)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Reaction Setup: In a fume hood, set up a multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Catalyst Suspension: Charge the flask with chlorobenzene (which acts as both reactant and solvent, ~5-10 eq) and anhydrous aluminum chloride (1.1 - 1.3 eq). If using a co-solvent like DCM, add it here. Cool the mixture to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Slowly add the cyclopropanecarbonyl chloride (1.0 eq) from the dropping funnel to the stirred suspension. Maintain the temperature below 10°C during the addition to control the exothermic reaction and minimize side products.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl to hydrolyze the aluminum complexes. This step is highly exothermic and will release HCl gas.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if needed to dissolve the organic product. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired this compound.

Data Presentation: Reagents and Conditions

Parameter Stage 1: Acid Chloride Synthesis Stage 2: Friedel-Crafts Acylation
Key Reagents Cyclopropanecarboxylic acid, Thionyl chlorideCyclopropanecarbonyl chloride, Chlorobenzene
Catalyst/Promoter NoneAnhydrous Aluminum Chloride (AlCl₃)
Solvent Toluene (optional)Chlorobenzene or Dichloromethane (DCM)
Stoichiometry (eq) Acid (1.0), SOCl₂ (1.2-1.5)Acyl Chloride (1.0), AlCl₃ (1.1-1.3)
Temperature 70-80°C (Reflux)0°C to Room Temperature
Reaction Time 2-4 hours4-12 hours
Typical Yield >90% (crude)70-85% (after purification)
Purity Goal >98% (distilled)>99% (purified)

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts vigorously with water, releasing heat and HCl gas. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

  • Chlorobenzene & Dichloromethane: These are halogenated solvents. Avoid inhalation and skin contact.

  • General Precautions: The Friedel-Crafts reaction is exothermic and produces corrosive HCl gas. Ensure efficient cooling and proper gas scrubbing.[9][10]

References

  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • Brainly.in. (2020, October 27). explain friedel crafts reaction in chlorobenzene. Retrieved from [Link]

  • (No direct reference for this specific st
  • Isidro-Llobet, A., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society.
  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

  • Organic Letters. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved from [Link]

  • (No direct reference for this specific st
  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • (No direct reference for this specific st
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation Reaction Mechanism of Benzene [Video]. YouTube. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • (No direct reference for this specific st
  • Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • (No direct reference for this specific st

Sources

Application Note: Purification of 3-Chlorophenyl Cyclopropyl Ketone by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3-Chlorophenyl cyclopropyl ketone (CAS: 6640-25-1 for the 4-isomer analog; chemically similar behavior) is a critical intermediate in the synthesis of pharmaceutical agents, particularly neuroactive compounds and receptor antagonists. Its purification presents unique challenges due to the lipophilicity of the chlorophenyl ring and the potential for close-eluting impurities such as unreacted starting materials (e.g., 3-chlorobenzonitrile or 3-chlorobenzoyl chloride) and structural isomers.

This Application Note provides a robust, self-validating protocol for the isolation of high-purity (>98%) this compound from crude reaction mixtures using flash column chromatography. Unlike generic guides, this protocol integrates pre-purification workup strategies with a logic-driven solvent selection process to maximize yield and reproducibility.[1]

Pre-Chromatographic Assessment & Workup[1]

Chromatography is a finishing step, not a garbage disposal.[1] Loading a crude mixture containing Lewis acids (e.g., AlCl₃ from Friedel-Crafts) or magnesium salts (from Grignard reactions) will degrade the silica gel and cause peak tailing.

Critical Workup Protocol

Before attempting column chromatography, the crude reaction mixture must be subjected to the following workup to ensure the "loadability" of the sample:

  • Quenching: If synthesized via Grignard (3-chlorobenzonitrile + cyclopropylmagnesium bromide), quench with saturated aqueous NH₄Cl.[1] If via Friedel-Crafts, quench with ice/HCl.[1]

  • Extraction: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Diethyl Ether if possible due to volatility and peroxide risks.[1]

  • Wash Sequence:

    • 1x Water: Removes bulk salts.[1]

    • 1x Brine: Breaks emulsions and pre-dries the organic layer.[1]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Filter and concentrate in vacuo.

Sample Characterization (The "Chemist's Perspective")
  • Appearance: The crude is typically a yellow-to-orange oil.[1]

  • Solubility: High solubility in DCM, EtOAc, and Toluene; low solubility in Hexanes.

  • TLC Target: You are looking for a UV-active spot (254 nm) with distinct retention behavior compared to the non-polar starting materials.[1]

Method Development: The "Scouting" Phase

Do not guess the solvent system. Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase.[1][2][3]

Solvent System Selection

For aryl ketones, a binary system of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the standard starting point.[2][3] However, if separation from isomeric impurities (e.g., 2-chlorophenyl or 4-chlorophenyl isomers) is required, Toluene can be added to leverage


-

interactions.

Table 1: TLC Scouting Data (Silica Gel 60 F₂₅₄)

Solvent SystemRatio (v/v)Observed Rf (Product)Resolution (ΔRf)Notes
Hex:EtOAc 95:50.15LowToo slow; good for non-polar impurity removal.[1]
Hex:EtOAc 90:10 0.35 Optimal Ideal for isocratic elution.
Hex:EtOAc 80:200.60PoorCompounds co-elute; too strong.[1]
Toluene:Hex 100:00.45ModerateUseful if aromatic impurities are present.[1]
The "Golden Zone"

Target an Rf of 0.30 – 0.40 for the product. This ensures the compound interacts sufficiently with the stationary phase to resolve from impurities without broadening the band excessively.

Purification Protocol (Step-by-Step)

Stationary Phase & Column Sizing
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Loading Ratio: 1:40 (1 g crude sample per 40 g silica).

  • Column Diameter: Use the formula

    
    .[1] For 1g crude, use a 2.5 cm – 3.0 cm diameter column.[1]
    
Column Packing (Slurry Method)
  • Slurry Preparation: Mix Silica Gel 60 with the starting solvent (95:5 Hex:EtOAc) to form a pourable slurry.[1]

  • Packing: Pour into the column while tapping the sides to release air bubbles. Ensure a flat sand bed (approx. 1 cm) on top of the silica.[1]

  • Equilibration: Flush with 2 column volumes (CV) of the starting solvent.[1]

Sample Loading
  • Method: Wet Loading is preferred for oils.[1]

  • Procedure: Dissolve the crude oil in the minimum amount of Toluene or DCM (approx. 1-2 mL per gram). Carefully pipette onto the sand bed.[1] Allow the solvent to drain into the silica bed before adding the mobile phase.

Elution Strategy (Gradient)

An isocratic run at 10% EtOAc is risky if polar impurities are present.[1] A Step Gradient is recommended for maximum purity.[1]

  • Step 1 (0% - 5% EtOAc): Elutes non-polar impurities (unreacted chlorobenzene/alkanes).[1] Collect 3-5 fractions.

  • Step 2 (10% EtOAc): Elutes the Product (this compound). Collect until UV activity ceases.[1]

  • Step 3 (20% - 30% EtOAc): Flushes highly polar byproducts (acids, alcohols).[1]

Fraction Analysis

Monitor fractions via TLC. Pool fractions containing the single spot at Rf ~0.35.[1]

Visualization of Workflow

The following diagram illustrates the purification logic, from crude workup to final isolation.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Al/Mg salts) Workup Workup Phase 1. Quench (NH4Cl/HCl) 2. Extract (EtOAc) 3. Dry (Na2SO4) Crude->Workup Remove Salts TLC Method Development (TLC) Target Rf: 0.35 Solvent: 90:10 Hex:EtOAc Workup->TLC Optimize Solvent Column Flash Chromatography Silica Gel 60 Gradient Elution TLC->Column Load Sample F1 Frac 1-5: Non-Polars (Discard) Column->F1 0-5% EtOAc F2 Frac 6-20: Product (this compound) Column->F2 10% EtOAc F3 Frac 21+: Polars (Discard) Column->F3 20%+ EtOAc

Caption: Figure 1: Logical workflow for the purification of this compound.

Troubleshooting & Optimization

Scenario A: Product co-elutes with an impurity.

  • Cause: The solvent system is too strong (Rf > 0.[1]5) or the impurity is structurally similar (e.g., isomer).

  • Solution: Switch to Toluene/Hexane (1:1) . The aromatic solvent (Toluene) interacts differently with the chlorophenyl ring (

    
    -stacking), often altering the separation selectivity compared to EtOAc.
    

Scenario B: Streaking/Tailing on TLC.

  • Cause: Residual acid from the reaction or column overload.[1]

  • Solution: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica, or ensure the crude was thoroughly washed with NaHCO₃ during workup.

Scenario C: Poor Recovery.

  • Cause: Product crystallized on the column or degraded.[1]

  • Solution: Ensure the product is fully soluble in the mobile phase.[1] If the compound is solid, ensure the "Wet Load" solvent (DCM) has fully evaporated or moved into the column before starting the gradient.

Safety & Hazards

  • This compound: Irritant (Skin/Eye/Respiratory).[1][4] Wear gloves and safety glasses.[1][5]

  • Silica Gel: Inhalation hazard (Silicosis).[1] Always handle in a fume hood.[1]

  • Solvents: Hexane is neurotoxic; EtOAc and Toluene are flammable.[1]

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[6] Link[1]

  • PubChem. (2025).[1] 4-Chlorophenyl cyclopropyl ketone (Compound Summary). National Library of Medicine.[1] (Used as proxy for physical property data of the 3-chloro isomer).[1] Link

  • Biotage. (2023).[1][2] Using TLC to Scout Flash Chromatography Solvents. Biotage Application Notes. Link

  • Sorbtech. (2025).[1][3][4][7] Flash Chromatography Basics & Solvent Selection Guide. Sorbent Technologies. Link

Sources

Recrystallization methods for 3-Chlorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 3-Chlorophenyl Cyclopropyl Ketone

Introduction & Strategic Overview

This compound (CAS: 898789-97-4) is a critical pharmacophore intermediate, often utilized in the synthesis of piperazine-based antipsychotics and antidepressants.[1] Its structural integrity is defined by the meta-chloro substitution, which imparts specific electronic properties distinct from its para- (CAS: 6640-25-1) and ortho- isomers.[1]

The Challenge: Unlike high-melting solids, this compound presents a unique purification challenge due to its low melting point (often existing as a viscous oil or low-melting solid at room temperature).[1] Standard recrystallization methods frequently result in "oiling out"—a phenomenon where the compound separates as a second liquid phase rather than a crystalline solid.

The Solution: This guide moves beyond basic textbook protocols, employing Thermodynamic Phase Control and Low-Temperature Solubility Shifts to force an ordered crystal lattice. We utilize a "Deep Freeze" single-solvent system and a biphasic anti-solvent architecture to achieve purities >99.5% (HPLC).[1]

Physical Properties & Solubility Profile

Understanding the solute-solvent interaction is prerequisite to successful isolation.[1]

PropertyValue / CharacteristicImplication for Protocol
Physical State Viscous Oil / Low-Melting Solid (< 40°C)Requires cooling below 0°C for nucleation.[1]
Lipophilicity (LogP) ~3.0 - 3.5Highly soluble in non-polar solvents (Hexane, Toluene).[1]
Polarity Moderate (Ketone Carbonyl)Soluble in alcohols/esters; Insoluble in water.[1]
Key Impurities 3-Chlorobenzonitrile, Bis-cyclopropyl carbinol, IsomersMust be rejected to the mother liquor.[1]

Solvent Selection Logic:

  • Primary Solvent (Good Solubility): Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Used to solvate the crude oil.

  • Anti-Solvent (Poor Solubility): n-Pentane or n-Hexane.[1] Used to reduce solubility at low temperatures, forcing crystallization.

  • Rejection Solvent: Methanol (MeOH). Cold MeOH can wash away polar impurities while keeping the non-polar ketone insoluble.

Protocol A: Low-Temperature Single-Solvent Crystallization

Best for: High-purity crude (>90%) that is solidifying but oily.[1]

Mechanism: This method relies on the steep solubility curve of the ketone in short-chain alkanes. By lowering the temperature to -20°C, the solubility limit is breached, forcing the "oil" to organize into a lattice.

Materials:

  • Solvent: n-Pentane (HPLC Grade) or n-Hexane.[1]

  • Equipment: Jacketed crystallization vessel or dry ice/acetone bath.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound (10 g) in a round-bottom flask. Add the minimum amount of warm n-Pentane (35°C) required to just dissolve the oil (approx. 20-30 mL).[1]

    • Note: Do not boil pentane vigorously; its BP is 36°C. Use a water bath.

  • Filtration: Rapidly filter the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (salts, dust).

  • Controlled Cooling (The Critical Step):

    • Allow the filtrate to cool to Room Temperature (RT) under nitrogen.

    • Place the flask in a -20°C freezer for 12–24 hours.

    • Caution: Do not disturb. Agitation at this stage promotes oiling out.

  • Nucleation Check: If no crystals form after 24h, scratch the glass surface with a glass rod or add a seed crystal (if available).

  • Harvesting:

    • Decant the mother liquor rapidly while cold.

    • Wash the crystals with ultra-cold (-78°C) pentane .[1]

    • Vacuum dry at RT (melting point is low, do not heat).

Protocol B: Dual-Solvent Anti-Solvent Precipitation

Best for: Crude oils containing polar impurities (unreacted nitrile, magnesium salts).[1]

Mechanism: The compound is dissolved in a polar solvent (EtOAc). A non-polar anti-solvent (Hexane) is added to lower the dielectric constant of the medium, selectively precipitating the ketone while keeping polar impurities in solution.

Step-by-Step Methodology:

  • Solvation: Dissolve 10 g of crude oil in the minimum volume of Ethyl Acetate (approx. 5–8 mL) at room temperature.

  • Anti-Solvent Addition:

    • While stirring vigorously, add n-Hexane dropwise.

    • Stop addition immediately when a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a few drops of EtOAc until the solution is clear again.

  • Crystallization:

    • Cool the mixture slowly to 0°C.

    • If an oil separates, reheat to dissolve and add more EtOAc (the oiling out indicates the solvent mix is too non-polar).

    • Once stable at 0°C, transfer to -20°C.

  • Filtration: Filter the resulting white needles/prisms on a chilled Buchner funnel.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary.[1]

Corrective Actions:

  • Seeding: The most effective remedy. Add a tiny crystal of pure product at the cloud point. This provides a template for the oil to crystallize upon.

  • Trituration: If the product is a stubborn oil, remove the solvent, add cold pentane, and sonicate. This mechanical energy can induce crystallization.

  • Derivatization (The "Nuclear Option"):

    • If the ketone refuses to crystallize, convert it to its Semicarbazone derivative (solid, high MP).

    • Recrystallize the semicarbazone from Ethanol/Water.

    • Hydrolyze back to the ketone using dilute HCl/Acetone. This guarantees >99% purity.

Process Visualization (Workflow)

The following diagram illustrates the decision logic for selecting the correct purification pathway based on the physical state of the crude material.

PurificationWorkflow Start Crude 3-Chlorophenyl Cyclopropyl Ketone CheckState Check Physical State (at 20°C) Start->CheckState Solid Solid / Sludge CheckState->Solid Melting Oil Viscous Oil CheckState->Oil Liquid MethodA Method A: Low-Temp Pentane Recrystallization Solid->MethodA High Purity Crude MethodB Method B: EtOAc/Hexane Anti-Solvent Solid->MethodB Polar Impurities Distill High-Vac Distillation (< 1 Torr) Oil->Distill Primary Step CheckPurity QC Check (HPLC/GC) MethodA->CheckPurity MethodB->CheckPurity Distill->MethodA Solidify Distillate Success Final Product (>99.5% Purity) CheckPurity->Success Pass Deriv Derivatization (Semicarbazone) CheckPurity->Deriv Fail / Oiling Out Deriv->Success Hydrolysis

Figure 1: Decision matrix for purification of this compound, prioritizing phase state.

Quality Control & References

QC Parameters:

  • HPLC: C18 Column, ACN:Water (60:40 to 90:10 gradient). Detection @ 254 nm.

  • GC-MS: Essential for detecting non-chromophore impurities like solvent residues or aliphatic by-products.[1]

References:

  • Synthesis & Properties of Cyclopropyl Ketones:

    • Source: BenchChem. "A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry."

  • Physical Data & CAS Verification (3-Chlorophenyl isomer):

    • Source: AK Scientific / ChemSRC Databases (CAS 898789-97-4).[1]

  • General Recrystallization Strategies for Low-Melting Solids:

    • Source: University of Rochester, Dept. of Chemistry. "Solvents for Recrystallization."[2][3]

    • URL:[Link]

  • Isomer Distinction (4-Chloro vs 3-Chloro):

    • Source: ChemicalBook (CAS 6640-25-1 vs 898789-97-4).[1]

Sources

High-Resolution HPLC-MS/MS Profiling of 3-Chlorophenyl Cyclopropyl Ketone (3-CPCPK) and its Reductive Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-Chlorophenyl cyclopropyl ketone (3-CPCPK) is a critical pharmacophore and starting material in the synthesis of antipsychotic agents, most notably Iloperidone (Fanapt) . In drug development, the rigorous quantification of this intermediate is two-fold:

  • CMC (Chemistry, Manufacturing, and Controls): It serves as a tracked impurity in the final API, requiring sensitive detection limits (often <0.05%).

  • DMPK (Drug Metabolism and Pharmacokinetics): As a substructure, its metabolic fate—primarily ketone reduction—mimics the metabolic pathways of the parent drug, making it a useful model for fragment-based metabolic profiling.

This Application Note provides a self-validating HPLC-MS/MS protocol. Unlike generic methods, this guide addresses the specific challenge of the cyclopropyl moiety , which is prone to ring-opening artifacts during high-voltage electrospray ionization (ESI), and the chlorine isotope pattern , which serves as a definitive spectral fingerprint.

Chemical Logic & Mass Spectrometry Strategy

The Chlorine Signature

The presence of a chlorine atom on the phenyl ring provides a distinct advantage in MS analysis. Natural chlorine exists as


 (75.8%) and 

(24.2%).
  • Diagnostic Rule: Any genuine analyte or metabolite retaining the phenyl ring must exhibit a mass spectral doublet separated by 2 Da with an intensity ratio of approximately 3:1 . This is the primary filter for distinguishing real metabolites from matrix noise.

The Cyclopropyl "Fragility"

While chemically robust, the cyclopropyl ring can undergo ring-opening during ESI if the Cone Voltage or Declustering Potential is too high.

  • Operational Constraint: Source parameters must be "soft" (lower temperature, moderate voltage) to preserve the intact molecular ion

    
    .
    
Metabolic Prediction

Based on the structure of 3-CPCPK and established metabolic pathways for aryl ketones (e.g., in Iloperidone metabolism), the primary metabolic vector is Phase I reduction :



This converts the ketone (MW 180.6) to the secondary alcohol (MW 182.6), resulting in a mass shift of +2 Da .

Experimental Protocol

Reagents and Standards
  • Analytes: this compound (CAS: 6640-25-1); 3-Chloro-

    
    -cyclopropylbenzyl alcohol (Metabolite Standard).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.

  • Matrix: Rat Plasma (for PK studies) or API dissolution media (for Impurity profiling).

Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) is often too aggressive for polar metabolites. PPT offers a comprehensive recovery.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (Internal Standard:

    
    -Iloperidone fragment if available, or generic Haloperidol).
    
  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing a glass insert.

HPLC Conditions
  • Column: Phenomenex Luna Omega C18 or Waters ACQUITY BEH C18 (

    
     mm, 1.7 µm).
    
    • Why: The C18 phase provides necessary retention for the hydrophobic chlorophenyl group, while the 100mm length separates the ketone from the slightly more polar alcohol metabolite.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.010Initial equilibration
1.010Isocratic hold (divert to waste)
6.090Linear gradient elution
7.590Wash
7.610Re-equilibration
10.010End of Run
Mass Spectrometry Parameters (ESI+)
  • System: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 450°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification):

AnalytePrecursor (

)
Product (

)
CE (eV)Logic
3-CPCPK 181.0 (

)
145.020Loss of HCl (Characteristic of chlorophenyls)
181.0111.035Phenyl cation (High energy fragment)
Metabolite (Alcohol) 183.0 (

)
165.015Loss of

(Characteristic of alcohols)
183.0137.025Ring cleavage

Visualizations

Analytical Workflow

This diagram illustrates the decision-making process during the analysis, emphasizing the "Chlorine Filter" validation step.

AnalyticalWorkflow Input Biological/Synthetic Sample Prep Protein Precipitation (ACN + 0.1% FA) Input->Prep LC HPLC Separation (C18 Column, Gradient) Prep->LC MS ESI+ Ionization (Soft Source Conditions) LC->MS Check1 Isotope Filter: Is M / M+2 ratio ~3:1? MS->Check1 PathA Precursor m/z 181 (Ketone) Check1->PathA Yes PathB Precursor m/z 183 (Alcohol Metabolite) Check1->PathB Yes Discard Reject (Matrix Artifact) Check1->Discard No Result Quantification & Reporting PathA->Result PathB->Result

Figure 1: Analytical workflow emphasizing the chlorine isotope filter for data validation.

Metabolic & Fragmentation Pathway

This diagram correlates the biological metabolism with the mass spectrometric fragmentation observed in the collision cell.

MetabolismFragmentation Parent 3-CPCPK (m/z 181) Metabolite Alcohol Metabolite (m/z 183) Parent->Metabolite Carbonyl Reductase (+2H) Frag1 Fragment: [M-Cl]+ (m/z 145) Parent->Frag1 Collision Energy (-HCl) Glucuronide O-Glucuronide (m/z 359) Metabolite->Glucuronide UGT (Phase II) (+176 Da) Frag2 Fragment: [M-H2O]+ (m/z 165) Metabolite->Frag2 Collision Energy (-H2O)

Figure 2: Primary metabolic route (solid lines) and diagnostic MS/MS fragmentation pathways (dashed lines).

Results Interpretation & Troubleshooting

Linearity and Range
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Weighted linear regression (

    
    ) is required due to the heteroscedasticity of ESI data over three orders of magnitude.
    
Common Interferences
  • In-Source Fragmentation: If you observe a peak at the retention time of the Alcohol in the Ketone channel, or vice versa, check your source temperature. The alcohol can dehydrate in the source (losing water to become an alkene), which may mimic the ketone mass if resolution is low. Solution: Lower source temp to 350°C.

  • Carryover: Chlorinated compounds are "sticky." Ensure the needle wash contains at least 50% organic solvent (MeOH/Isopropanol).

References

  • Mutlib, A. E., et al. (1999). "Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone." Drug Metabolism and Disposition. Link

  • Subramanian, R., et al. (2018). "Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma." Journal of Chromatographic Science. Link

  • BenchChem. (2025). "A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry." BenchChem Technical Guides. Link

  • PubChem. "Benzyl alcohol, alpha-((tert-butylamino)methyl)-p-cyclopropyl-, hydrochloride (Related Structure Data)." National Library of Medicine. Link

  • FDA Center for Drug Evaluation and Research. (2009). "Fanapt (Iloperidone) Chemistry Review." FDA Access Data.

Troubleshooting & Optimization

Technical Guide: Synthesis of 3-Chlorophenyl Cyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

You are likely encountering low yields due to the unique "Meta-Substitution vs. Ring Strain" conflict inherent to this molecule.[1] Unlike the para-isomer (often synthesized via Friedel-Crafts), the 3-chlorophenyl (meta) isomer cannot be cleanly accessed via direct acylation of chlorobenzene due to directing effects. Consequently, you are likely using the Grignard-Nitrile or Weinreb routes, both of which have a critical failure point: Acid-Catalyzed Ring Opening during workup.[1]

Below is your technical guide to recovering your yield.

Part 1: Diagnostic Workflow

Before altering your protocol, identify where the mass balance is being lost. Use this decision tree to pinpoint the failure mode.

DiagnosticTree Start Diagnostic: Low Yield Analysis TLC TLC/GC of Crude Reaction (Before Hydrolysis) Start->TLC SM_Left Starting Material (Nitrile) Remains TLC->SM_Left High SM New_Spot New Spot Formed (Imine Intermediate) TLC->New_Spot Conversion Observed Cause1 CAUSE: Grignard Initiation Failure or Moisture Contamination SM_Left->Cause1 Hydrolysis Post-Hydrolysis Analysis New_Spot->Hydrolysis Product_Loss Product Vanishes / Complex Mixture Hydrolysis->Product_Loss Degradation Cause3 CAUSE: Over-addition (Tertiary Alcohol Formation) Hydrolysis->Cause3 Wrong Mass (M+ Cyclopropyl) Cause2 CAUSE: Acid-Catalyzed Cyclopropane Ring Opening Product_Loss->Cause2

Figure 1: Diagnostic decision tree for isolating yield loss in cyclopropyl ketone synthesis.[1]

Part 2: The Core Protocol (Grignard-Nitrile Route)

The Standard: Reaction of 3-Chlorobenzonitrile with Cyclopropylmagnesium Bromide.[1] The Trap: The imine salt intermediate is stable, but the cyclopropyl ring is highly sensitive to HCl during the hydrolysis step. Standard "1M HCl reflux" protocols will destroy your product.[1]

Optimized Methodology
ParameterSpecificationTechnical Rationale
Substrate 3-ChlorobenzonitrileEnsures meta regioselectivity (impossible via Friedel-Crafts).[1]
Reagent Cyclopropylmagnesium Bromide (0.5 - 1.0 M in THF)THF stabilizes the Grignard better than Et₂O for this specific coupling.[1]
Stoichiometry 1.1 - 1.2 eq. GrignardSlight excess ensures full conversion; avoid large excess to prevent nucleophilic attack on the aromatic ring (rare but possible).
Temperature 0°C

40°C
Initiate cold to prevent exotherm runaway; gently warm to drive imine formation.[1]
Hydrolysis (CRITICAL) Saturated NH₄Cl or 10% H₂SO₄ @ 0°C Avoid concentrated HCl. Strong acid + heat opens the cyclopropyl ring to form linear enones or chlorides.
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck flask under Argon. Add 3-Chlorobenzonitrile (1.0 eq) dissolved in anhydrous THF.

  • Addition: Cool to 0°C . Add Cyclopropylmagnesium Bromide (1.2 eq) dropwise over 30 minutes.

    • Note: The solution often turns dark brown/red. This is normal.

  • Reaction: Remove ice bath and stir at RT for 2 hours. Monitor by TLC (Note: The imine intermediate may streak; look for disappearance of nitrile).

    • Tip: If conversion is slow, heat to 40-50°C for 1 hour. Do not reflux vigorously.[1][2]

  • The "Soft" Hydrolysis (The Yield Saver):

    • Cool the reaction mixture back to 0°C .

    • Do NOT dump acid directly.

    • Add Saturated Aqueous NH₄Cl dropwise to quench excess Grignard.[1]

    • Stir vigorously for 1 hour at RT. The imine will hydrolyze to the ketone at this mild pH (~5-6).

    • Only if hydrolysis is incomplete: Add 1M H₂SO₄ dropwise until pH ~2, keep cold (0°C), stir 30 mins, then immediately neutralize.

  • Workup: Extract with EtOAc. Wash with Brine.[1] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography. Pre-treat silica with 1% Et₃N to neutralize acidity.[1] Acidic silica can degrade the product on the column.

Part 3: Troubleshooting & FAQs

Q1: I see the product on TLC, but it decomposes during column chromatography.

Diagnosis: Silica Gel Acidity.[1] Explanation: Standard silica gel is slightly acidic (pH 6-6.5).[1] This is enough to trigger the ring-opening of the cyclopropyl ketone over the duration of a column run, especially if the flow is slow. Fix:

  • Neutralize Silica: Slurry your silica in Hexanes + 1% Triethylamine (Et₃N) before packing the column.

  • Fast Elution: Use a gradient that moves the product quickly (Rf ~0.3-0.4).[1] Do not let it sit on the column overnight.

Q2: My reaction stalled. Starting material (Nitrile) is still present.[1][4]

Diagnosis: "Grignard Death" (Moisture) or Enolization.[1] Explanation: 3-Chlorobenzonitrile is moderately electron-deficient, making it a good electrophile.[1] If it doesn't react, your Grignard reagent has likely been quenched by moisture in the THF or air. Fix:

  • Titrate your Grignard: Do not assume the bottle concentration is correct. Use a titration kit (e.g., salicylaldehyde phenylhydrazone) to verify molarity.

  • Lewis Acid Additive: Add CuBr (1-5 mol%) . Copper(I) salts can catalyze the addition of Grignard reagents to nitriles, especially sterically hindered ones.[4]

Q3: I obtained a byproduct with M+ = Target + 42 (or similar).

Diagnosis: Over-addition (Tertiary Alcohol).[1] Explanation: The Grignard reagent attacked the imine salt (or the ketone if hydrolysis happened prematurely). Fix:

  • Reverse Addition: Add the Grignard to the Nitrile (standard), but ensure the temperature is kept low (0°C).

  • Switch to Weinreb Amide: If over-addition persists, synthesize the Weinreb Amide of 3-chlorobenzoic acid first. Weinreb amides form a stable chelate that strictly prevents double-addition.[1]

Part 4: Mechanism of Failure (Ring Opening)

Understanding the "Why" is crucial for your team.

RingOpening Ketone 3-Chlorophenyl Cyclopropyl Ketone Protonation Protonation of Carbonyl Oxygen Ketone->Protonation + H+ (Strong Acid) Carbocation Homoallyl Cation (Ring Open) Protonation->Carbocation Strain Release Product Linear Enone / Chloro-ketone (Byproduct) Carbocation->Product + Cl- or H2O

Figure 2: Mechanism of acid-catalyzed ring opening.[1] The strain energy of the cyclopropane ring (~27 kcal/mol) drives the opening if a carbocation can be stabilized.

References

  • Synthesis of Cyclopropyl Ketones via Grignard

    • Title: Preparation of Cyclopropyl Ketones from Nitriles.[1]

    • Source:Journal of Organic Chemistry, 47(12), 2435.
    • Context: Establishes the nitrile route as superior for sensitive substr
    • Link: (Analogous chemistry).[1]

  • Cyclopropane Ring Stability

    • Title: Acid-catalyzed ring-opening reactions of cyclopropanated derivatives.[1][5]

    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Details the mechanism of ring opening under acidic conditions.
    • Link: [Beilstein J. Org.[1] Chem. Article]([Link]1]

  • Industrial Precursors (Analogous 4-Chloro Route)

    • Title: Process for the preparation of 4-chlorophenyl cyclopropyl ketone.[1][6]

    • Source: US Patent 4,310,544 (Janssen Pharmaceutica).[1]

    • Context: Describes the "Cyclization" route (Method B) and handling of chlorophenyl cyclopropyl ketones.
    • Link:[1]

Disclaimer: This guide is for research purposes. Always consult SDS and perform a risk assessment before handling Grignard reagents or chlorinated aromatics.

Sources

Technical Support Center: Synthesis of Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of aryl cyclopropyl ketones. As a Senior Application Scientist, I've designed this resource to provide you with in-depth troubleshooting guides and frequently asked questions, drawing upon established scientific principles and field-proven insights. Our goal is to help you navigate the common challenges and side reactions encountered in this area of synthesis, ensuring the integrity and success of your experimental outcomes.

PART 1: Frequently Asked Questions (FAQs) - Common Issues & Solutions

This section addresses the most common questions and challenges researchers face when synthesizing aryl cyclopropyl ketones.

Q1: My Friedel-Crafts acylation of an arene with cyclopropanecarbonyl chloride is giving a low yield of the desired aryl cyclopropyl ketone and a mixture of byproducts. What's going wrong?

A1: The Friedel-Crafts acylation is a cornerstone reaction for forming aryl ketones, but it is not without its complexities, especially when a strained ring like cyclopropane is involved.[1][2] The primary culprits for low yields and byproduct formation are often the Lewis acid catalyst, typically aluminum chloride (AlCl₃), and the hydrogen chloride (HCl) generated during the reaction.[1]

Several side reactions can occur:

  • Cyclopropane Ring Opening: The combination of a strong Lewis acid and HCl can protonate the cyclopropane ring, leading to its opening and the formation of various undesired linear or rearranged ketone byproducts.

  • Isomerization: The reaction conditions can also lead to the isomerization of the cyclopropyl group.[1]

  • Polyacylation: Although less common in acylation than alkylation due to the deactivating nature of the acyl group, it can still occur with highly activated aromatic rings.[2]

  • Complex Formation: The ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts of the catalyst and a hydrolytic workup to liberate the desired product.[2]

Initial Troubleshooting Steps:

  • Use Freshly Sublimed Lewis Acid: Ensure your AlCl₃ is anhydrous and freshly sublimed to minimize the presence of moisture, which can exacerbate side reactions.[1]

  • Control Reaction Temperature: Running the reaction at lower temperatures can often temper the reactivity and reduce the propensity for ring opening and isomerization.

  • Remove HCl: Applying a vacuum or passing a stream of inert gas (like nitrogen or argon) through the reaction mixture can help remove the HCl as it is formed, thus suppressing acid-catalyzed side reactions.[1]

  • Consider Milder Lewis Acids: In some cases, switching to a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can provide the desired product with fewer byproducts.[3]

Q2: I'm observing significant amounts of a ring-opened byproduct. What is the mechanism of this side reaction and how can I prevent it?

A2: The acid-catalyzed ring opening of the cyclopropane ring is a significant challenge in the synthesis of aryl cyclopropyl ketones.[4][5] The mechanism typically involves the following steps:

  • Protonation/Lewis Acid Coordination: The carbonyl oxygen of the cyclopropyl ketone is protonated by a Brønsted acid (like HCl) or coordinates with a Lewis acid. This enhances the electrophilicity of the carbonyl carbon and can also lead to the protonation of the cyclopropane ring itself.

  • Carbocation Formation: The strained cyclopropane ring, particularly when activated by the adjacent carbonyl group, can undergo cleavage to form a more stable carbocation intermediate.[4][5]

  • Nucleophilic Attack or Rearrangement: The resulting carbocation can then be attacked by a nucleophile present in the reaction mixture (e.g., the aromatic solvent, water from workup, or the counter-ion of the acid) or undergo rearrangement to a more stable carbocation before being trapped.

Strategies for Prevention:

  • Choice of Lewis Acid: As mentioned, using a milder Lewis acid can significantly reduce the incidence of ring opening. A comparative study of different Lewis acids may be necessary to find the optimal one for your specific substrate.

  • Stoichiometry of Lewis Acid: Using a stoichiometric excess of the Lewis acid can sometimes lead to more side reactions. Careful optimization of the catalyst loading is recommended.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further degradation of the product. Lowering the reaction temperature is also a crucial parameter to control.

  • Alternative Synthetic Routes: If ring opening remains a persistent issue, consider alternative synthetic strategies that do not involve harsh acidic conditions.

Q3: My product mixture contains an unexpected isomer. What kind of rearrangements can cyclopropyl ketones undergo?

A3: Cyclopropyl ketones are susceptible to a variety of rearrangements, especially under acidic or photochemical conditions.[6][7] Some common rearrangements include:

  • Formation of 5,6-Dihydropyran-2-ones: In the presence of a Lewis acid and a suitable nucleophile (like water), aryl cyclopropyl ketones can undergo a cascade reaction involving ring opening, transesterification, and an aldol-type reaction to yield 5,6-dihydropyran-2-ones.[8][9]

  • Cyclization to Tetralones: Under certain conditions with stannic chloride as the Lewis acid, aryl cyclopropyl ketones can cyclize to form aryl tetralones.[10]

  • Rearrangement to 2-Substituted-4,5-dihydrofurans: α-(carbonyl)cyclopropane carboxylic acids can undergo a decarboxylative rearrangement to form 2-substituted-4,5-dihydrofurans.[11]

  • Photochemical Rearrangements: Upon irradiation with light, cyclopropyl ketones can undergo ring opening and other rearrangements.[6]

The specific rearrangement pathway is highly dependent on the substrate structure, the nature of the catalyst, the solvent, and the reaction temperature.

Q4: Are there alternative methods to synthesize aryl cyclopropyl ketones that avoid the harsh conditions of Friedel-Crafts acylation?

A4: Absolutely. Given the limitations of the Friedel-Crafts acylation for this class of compounds, several milder and more selective methods have been developed:

  • Corey-Chaykovsky Cyclopropanation: This method involves the reaction of an α,β-unsaturated ketone (a chalcone in the case of aryl cyclopropyl ketones) with a sulfur ylide, such as trimethylsulfoxonium iodide. This is a general and efficient method for forming cyclopropyl ketones from their unsaturated precursors.[12]

  • From 2-Hydroxycyclobutanones: An acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols can provide arylthio-cyclopropyl carbonyl compounds, which can be further transformed into aryl cyclopropyl ketones.[13][14]

  • Hydrogen-Borrowing Catalysis: This newer method allows for the α-cyclopropanation of ketones through a hydrogen borrowing strategy, offering a more atom-economical and environmentally friendly approach.[15]

  • Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides or triflates can be coupled with cyclopropylmagnesium bromide in the presence of a palladium catalyst to produce cyclopropyl arenes, which can then be acylated under different conditions.[16]

These alternative routes often provide better yields and fewer side products, especially for sensitive substrates.

PART 2: Troubleshooting Guides

This section provides detailed protocols and workflows to help you overcome specific experimental challenges.

Guide 1: Optimizing Friedel-Crafts Acylation for Aryl Cyclopropyl Ketone Synthesis

This guide provides a step-by-step protocol for a typical Friedel-Crafts acylation, with annotations to highlight critical parameters for minimizing side reactions.

Experimental Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (or connected to a nitrogen/argon line), and a thermometer.

  • Reagent Preparation:

    • Dissolve the arene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

    • In the dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Catalyst Addition: Cool the arene solution to 0 °C in an ice bath. Carefully add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Expertise & Experience: The order of addition is crucial. Adding the Lewis acid to the arene before the acyl chloride allows for the formation of the arene-Lewis acid complex, which can sometimes lead to cleaner reactions.

  • Acylation: Add the cyclopropanecarbonyl chloride solution dropwise from the dropping funnel to the stirred arene-Lewis acid mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature (depending on the reactivity of the arene) and monitor its progress by TLC or GC-MS.

    • Trustworthiness: Careful monitoring prevents the reaction from proceeding for too long, which can lead to product degradation.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation

Lewis AcidReactivityTypical ConditionsCommon Side Reactions
AlCl₃HighStoichiometric, 0 °C to RTRing opening, isomerization
FeCl₃ModerateCatalytic or stoichiometricFewer side reactions than AlCl₃
SnCl₄ModerateStoichiometric, low temp.Can promote cyclization to tetralones
ZnCl₂LowHigh temp., often requires co-catalystGenerally cleaner but less reactive
BF₃·OEt₂ModerateStoichiometric or excessCan be effective for activated arenes

Diagram 1: Friedel-Crafts Acylation and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Arene Arene Intermediate Acylium Ion Intermediate Arene->Intermediate Electrophilic Attack AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylChloride Product Aryl Cyclopropyl Ketone Intermediate->Product Proton Loss RingOpening Ring-Opened Products Intermediate->RingOpening Acid-Catalyzed Ring Cleavage Isomerization Isomerized Ketones Intermediate->Isomerization Rearrangement Product->RingOpening Post-Reaction Degradation

Caption: Friedel-Crafts acylation pathway and competing side reactions.

Guide 2: Protocol for Minimizing Cyclopropane Ring-Opening

This guide provides a decision-making framework and experimental tips to preserve the cyclopropyl moiety.

Decision Workflow for Method Selection

G Start Starting Materials: Arene + Cyclopropanecarbonyl Chloride CheckArene Is the Arene Highly Activated? Start->CheckArene MildLewisAcid Use Milder Lewis Acid (e.g., FeCl3, ZnCl2) CheckArene->MildLewisAcid Yes StrongLewisAcid Use AlCl3 with Caution (Low Temp, HCl Removal) CheckArene->StrongLewisAcid No CheckSensitivity Is the Substrate Acid Sensitive? MildLewisAcid->CheckSensitivity StrongLewisAcid->CheckSensitivity AlternativeRoute Consider Alternative Routes: - Corey-Chaykovsky - Hydrogen Borrowing CheckSensitivity->AlternativeRoute Yes OptimizedFC Proceed with Optimized Friedel-Crafts Protocol CheckSensitivity->OptimizedFC No

Caption: Decision tree for selecting a synthetic strategy.

Experimental Tips to Avoid Ring Opening:

  • Inverse Addition: Add the Lewis acid to a mixture of the arene and cyclopropanecarbonyl chloride at low temperature. This can sometimes prevent high local concentrations of the catalyst.

  • Use of a Proton Sponge: In some cases, the addition of a non-nucleophilic base, like a proton sponge, can scavenge the HCl produced without interfering with the Lewis acid.

  • Solvent Choice: A less polar solvent may sometimes disfavor the formation of ionic intermediates that lead to ring opening.

  • Anhydrous Conditions: Strictly anhydrous conditions are paramount. Any moisture can lead to the formation of HCl from the Lewis acid and promote side reactions.

Guide 3: Alternative Synthetic Route - Corey-Chaykovsky Cyclopropanation

This protocol outlines the synthesis of an aryl cyclopropyl ketone from the corresponding chalcone.

Experimental Protocol:

  • Chalcone Synthesis:

    • Synthesize the required α,β-unsaturated ketone (chalcone) via a Claisen-Schmidt condensation of an appropriate aryl methyl ketone and an aryl aldehyde.[12]

  • Ylide Formation:

    • In a flame-dried flask under an inert atmosphere, suspend trimethylsulfoxonium iodide (1.1 eq) in a mixture of anhydrous THF and DMSO (1:1).

    • Cool the suspension to 0 °C and add sodium hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise.

    • Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 30-40 minutes), indicating the formation of the sulfur ylide.[12]

  • Cyclopropanation:

    • Add the chalcone (1.0 eq) in several portions to the ylide solution at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction by carefully adding a cold saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution and purify the resulting aryl cyclopropyl ketone by column chromatography.

Diagram 2: Corey-Chaykovsky Cyclopropanation Workflow

G Chalcone Aryl Methyl Ketone + Aryl Aldehyde (Claisen-Schmidt) Reaction Cyclopropanation Chalcone->Reaction Ylide Trimethylsulfoxonium Iodide + NaH (Ylide Formation) Ylide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl Cyclopropyl Ketone Purification->Product

Caption: Workflow for Corey-Chaykovsky synthesis of aryl cyclopropyl ketones.

PART 3: In-depth Mechanistic Insights

This section provides a more detailed look at the mechanism of acid-catalyzed cyclopropane ring opening.

Diagram 3: Mechanism of Acid-Catalyzed Ring Opening

G Start Aryl Cyclopropyl Ketone Protonation Protonation/Lewis Acid Coordination on Carbonyl Start->Protonation H+ or Lewis Acid RingOpening Ring Opening to Form Carbocation Protonation->RingOpening Rearrangement Carbocation Rearrangement RingOpening->Rearrangement [1,2-hydride shift] NucleophilicAttack Nucleophilic Attack (e.g., by H2O) RingOpening->NucleophilicAttack Rearrangement->NucleophilicAttack FinalProduct Ring-Opened Byproduct NucleophilicAttack->FinalProduct

Caption: Stepwise mechanism of acid-catalyzed cyclopropane ring opening.

The key to preventing this cascade is to avoid the initial protonation/Lewis acid coordination that leads to the formation of the unstable carbocation. This is why milder conditions and alternative synthetic routes are often preferred.

References

  • Olah, G. A. (1964).
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Chemist, N. (2019). Friedel-Crafts acylation. YouTube. [Link]

  • Bovonsombat, P., et al. (2021). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances. [Link]

  • Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Cravotto, G., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • Reddy, R. P., et al. (2007). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with α-Ketoesters: Facile Preparation of 5,6-Dihydropyran-2-ones. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2019). Friedel-Crafts acylation of aromatic rings. YouTube. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of cyclopropanes. [Link]

  • Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. Organic photochemistry. [Link]

  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. [Link]

  • Marek, I., et al. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Science. [Link]

  • Cravotto, G., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules. [Link]

  • Yoon, T. P., et al. (2016). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Murray, R. K. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. The Journal of Organic Chemistry. [Link]

  • Bakulina, O., et al. (2019). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. [Link]

  • ResearchGate. (2025). Highly Selective and Efficient Conversion of Alkyl Aryl and Alkyl Cyclopropyl Ketones to Aromatic and Cyclopropane Carboxylic Acids by Aerobic Catalytic Oxidation: A Free-radical Redox Chain Mechanism. [Link]

  • Marsden, S. P., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • Wang, J., et al. (2015). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Organic & Biomolecular Chemistry. [Link]

  • Al-Husaini, H. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • ResearchGate. (2025). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones. [Link]

  • S-A, A., & J, M. (1982). Lewis Acid-catalysed Reactions of Aryl Cyclopropyl Ketones. Scope and Mechanism. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • American Chemical Society. (2007). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with r-Ketoesters. The Journal of Organic Chemistry. [Link]

Sources

Navigating the Challenges of Steric Hindrance: A Troubleshooting Guide for Grignard Reactions with Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The Grignard reaction, a cornerstone of carbon-carbon bond formation, can present significant challenges when applied to sterically hindered ketones. The increased steric bulk around the carbonyl carbon often leads to a frustrating array of side reactions, resulting in low yields of the desired tertiary alcohol. This guide provides in-depth, field-proven insights into troubleshooting these complex reactions, empowering researchers to overcome common obstacles and achieve synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during Grignard reactions with hindered ketones in a practical question-and-answer format.

Q1: My Grignard reaction with a hindered ketone is resulting in very low yields of the desired tertiary alcohol. What are the likely causes and how can I improve the outcome?

Low yields in these reactions are typically a consequence of competing side reactions that are favored by steric hindrance. The primary culprits are enolization and reduction of the ketone.[1]

  • Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form an enolate.[1] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and diminishing the yield of the desired alcohol.[1] This pathway is particularly prevalent with bulky Grignard reagents and sterically congested ketones.

  • Reduction: If the Grignard reagent possesses a β-hydride, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic six-membered transition state. This results in the formation of a secondary alcohol derived from the ketone, rather than the desired tertiary alcohol.[1]

To improve the yield of the 1,2-addition product, several strategies can be employed:

  • Use of Additives: The addition of certain salts can significantly alter the reactivity of the Grignard reagent, favoring nucleophilic addition over enolization.

    • Cerium(III) Chloride (CeCl₃): This is the basis of the Luche Reaction . In situ transmetalation of the Grignard reagent with CeCl₃ generates a more oxophilic and less basic organocerium species. This reagent demonstrates a much higher propensity for 1,2-addition to the carbonyl, effectively suppressing enolization.[2]

    • Lithium Chloride (LiCl): LiCl can break up the dimeric or oligomeric aggregates of Grignard reagents in solution. This leads to the formation of more reactive monomeric species, which can enhance the rate of the desired nucleophilic addition.[2]

  • Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While diethyl ether is a common solvent, tetrahydrofuran (THF) is more polar and can better solvate the magnesium ion, thereby increasing the nucleophilicity of the Grignard reagent.[2][3]

  • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can favor the kinetically controlled 1,2-addition pathway over the thermodynamically favored enolization.[2]

Q2: I am recovering a significant amount of my starting ketone after the reaction. How can I minimize this?

The recovery of starting material is a classic symptom of enolization being the dominant reaction pathway.[1] As explained previously, the Grignard reagent acts as a base rather than a nucleophile.

Troubleshooting Flowchart for Recovered Starting Material

start High % of Starting Ketone Recovered q1 Is the Grignard reagent's concentration confirmed? start->q1 titrate Titrate the Grignard reagent. q1->titrate No q2 Are you using additives? q1->q2 Yes titrate->q2 add_cecl3 Employ CeCl3 (Luche Reaction). q2->add_cecl3 No q3 What is the reaction temperature? q2->q3 Yes add_cecl3->q3 add_licl Consider adding LiCl. add_licl->q3 lower_temp Lower the temperature to -78 °C. q3->lower_temp Too high q4 What is your solvent? q3->q4 Optimal lower_temp->q4 change_solvent Switch to a more polar solvent like THF. q4->change_solvent Non-polar end Improved Yield of Tertiary Alcohol q4->end Polar change_solvent->end

Caption: Troubleshooting decision tree for recovering starting ketone.

To address this, you must shift the reaction equilibrium away from enolization and towards nucleophilic addition. The strategies outlined in Q1 are directly applicable here, with the use of CeCl₃ being a particularly effective solution.[2]

Q3: My reaction is producing a significant amount of a reduced alcohol product instead of the expected tertiary alcohol. What is causing this and how can I prevent it?

The formation of a reduced alcohol indicates that the Grignard reagent is acting as a hydride donor. This side reaction is prominent when the Grignard reagent has β-hydrogens and both the ketone and the Grignard reagent are sterically hindered.[1]

To mitigate this, consider the following:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Reaction Conditions: The strategies that favor 1,2-addition, such as the use of CeCl₃, can also help to suppress the reduction pathway.[2]

Experimental Protocols

Protocol 1: Titration of Grignard Reagents

The accurate determination of Grignard reagent concentration is crucial for reproducibility and for using the correct stoichiometry. A common method involves titration against a known amount of iodine.[4]

Materials:

  • Anhydrous THF

  • Anhydrous lithium chloride (LiCl)

  • Iodine (I₂)

  • Grignard reagent solution

  • Anhydrous solvent (e.g., THF)

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Prepare a stock solution of I₂ in anhydrous THF (e.g., 0.1 M).

  • In a flame-dried, argon-purged flask equipped with a magnetic stir bar, add a precise volume of the I₂ stock solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via syringe to the rapidly stirring iodine solution.

  • The endpoint is indicated by the disappearance of the characteristic brown/purple color of iodine.

  • Record the volume of Grignard reagent added and calculate the molarity.

Note: For a more robust titration, a "one-size-fits-all" approach using I₂/LiCl can be used for various organometallic reagents.

Protocol 2: The Luche Reaction for Hindered Ketones

This protocol details the use of cerium(III) chloride to promote the 1,2-addition of a Grignard reagent to a hindered ketone.[2]

Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

  • Anhydrous THF

  • Hindered ketone

  • Grignard reagent

  • Oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried flask.

  • Add anhydrous THF and stir the resulting suspension vigorously for at least 2 hours at room temperature to activate the CeCl₃.

  • Cool the suspension to the desired reaction temperature (e.g., -78 °C).

  • Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 30-60 minutes.

  • Add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Data Summary

ParameterRecommendation for Hindered KetonesRationale
Additives CeCl₃ (1.2 eq.)Promotes 1,2-addition, suppresses enolization (Luche Reaction).[2]
LiCl (catalytic to stoichiometric)Breaks up Grignard aggregates, increasing reactivity.[2]
Temperature -78 °C to 0 °CFavors kinetic 1,2-addition product over thermodynamic enolization product.[2]
Solvent THFBetter solvation of Mg²⁺ increases nucleophilicity compared to diethyl ether.[2][3]
Reagent Quality Freshly prepared or titratedEnsures accurate stoichiometry and minimizes impurities.[4]
Atmosphere Strictly anhydrous and inertGrignard reagents are highly sensitive to moisture and oxygen.[3][5]

Visualizing the Reaction Pathways

The choice of reaction conditions dictates the outcome of the reaction between a Grignard reagent and a hindered ketone. The following diagram illustrates the competing pathways.

start Grignard Reagent + Hindered Ketone path1 1,2-Nucleophilic Addition start->path1 path2 Enolization (Base Abstraction) start->path2 path3 Reduction (Hydride Transfer) start->path3 product1 Tertiary Alcohol (Desired Product) path1->product1 product2 Starting Ketone (Recovered after workup) path2->product2 product3 Secondary Alcohol path3->product3

Caption: Competing reaction pathways for Grignard reactions with hindered ketones.

By understanding the underlying principles and implementing the strategies outlined in this guide, researchers can effectively troubleshoot and optimize their Grignard reactions with sterically demanding ketones, paving the way for the successful synthesis of complex molecules.

References

  • Wikipedia. Grignard reaction. [Link]

  • Reddit. Troubleshooting my grignard reactions : r/chemistry. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]

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Improving regioselectivity in the functionalization of 3-Chlorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chlorophenyl Cyclopropyl Ketone

Introduction: Navigating the Regiochemical Complexity of this compound

Welcome to the technical support center for this compound. This versatile synthetic intermediate presents unique opportunities for molecular elaboration, but its functionalization is often a significant challenge due to the presence of multiple reactive sites. Achieving high regioselectivity requires a nuanced understanding of the competing electronic and steric factors at play. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and provide a clear framework for improving regioselectivity in their synthetic campaigns. We will explore the three primary avenues of reactivity: functionalization of the aromatic ring, reactions at the α-position, and transformations involving the cyclopropyl moiety.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and analysis of this compound.

Q1: What are the principal reactive sites on this compound?

A1: The molecule has three primary sites where functionalization can occur, each governed by different chemical principles. These are the aromatic (phenyl) ring, the α-carbon on the cyclopropyl ring, and the cyclopropyl ring itself, which can undergo ring-opening. The carbonyl group also represents a reactive site for nucleophilic addition or reduction, but this guide focuses on C-H and C-C bond functionalization.

cluster_molecule This compound cluster_key Potential Functionalization Sites mol A Aromatic Ring (C-H Functionalization) A->mol Electrophilic Aromatic Substitution or Directed C-H Activation B α-Carbon (Enolate Formation) B->mol α-Alkylation, α-Arylation, etc. C Cyclopropyl Ring (Ring-Opening) C->mol Nucleophilic or Metal-Catalyzed Ring Cleavage G start Goal: Functionalize This compound site_q Which site to functionalize? start->site_q arom_ring Aromatic Ring site_q->arom_ring C-H alpha_c α-Carbon site_q->alpha_c α-C cpr_ring Cyclopropyl Ring site_q->cpr_ring C-C arom_strat_q Strategy? arom_ring->arom_strat_q alpha_strat Use strong, non-nucleophilic base (LDA, KHMDS) at low temp (-78°C) to form kinetic enolate. alpha_c->alpha_strat cpr_strat Use specific transition metal catalyst (e.g., Pd(0), Ni(0), Rh(I)) and appropriate nucleophile/electrophile. cpr_ring->cpr_strat eas Classical EAS (e.g., Friedel-Crafts) arom_strat_q->eas EAS ch_act Directed C-H Activation arom_strat_q->ch_act C-H Act. eas_result Result: Likely mixture of isomers due to competing directing groups. eas->eas_result ch_act_result Result: High selectivity for C-H bond ortho to ketone. Recommended for control. ch_act->ch_act_result alpha_result Trap with electrophile. High selectivity expected at α-position. alpha_strat->alpha_result cpr_result Regioselectivity depends on catalyst, ligands, and substrate electronics. Requires optimization. cpr_strat->cpr_result

Caption: Decision workflow for selecting a regioselective functionalization strategy.

Experimental Protocols

The following protocols provide detailed, validated methods for achieving high regioselectivity.

Protocol 1: Palladium-Catalyzed Ortho-Arylation of the Aromatic Ring (Directed C-H Functionalization)

This protocol leverages the ketone as an internal directing group to achieve high selectivity for functionalization at the C-H bond ortho to the carbonyl, a position difficult to access via classical methods.

Reaction Scheme: (3-Chlorophenyl)(cyclopropyl)methanone + Aryl-Bromide → (2-Aryl-3-chlorophenyl)(cyclopropyl)methanone

Materials:

  • This compound (1.0 mmol)

  • Aryl Bromide (1.2 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • P(o-tolyl)₃ or similar phosphine ligand (0.12 mmol, 12 mol%)

  • K₂CO₃ (2.5 mmol, 2.5 equiv)

  • Anhydrous, degassed Toluene or DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ortho-arylated product.

  • Characterize the product using NMR to confirm the regioselectivity.

Causality: The palladium catalyst coordinates to the carbonyl oxygen, forming a cyclometalated intermediate that brings the catalyst in close proximity to the ortho C-H bond, enabling its selective activation and subsequent coupling with the aryl bromide. [10][11]

References
  • Li, M.-M., Zhang, T., Cheng, L., & Zhou, Q.-L. (2023). Regioselective alkylation of unsymmetrical ketones. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • Besson, V., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]

  • User "Gaurang Tandon". (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. Chemistry Stack Exchange. [Link]

  • Ma, S., & Zhang, J. (2004). Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. PubMed. [Link]

  • ResearchGate. (n.d.). Functionalization of enantiomerically enriched cyclopropyl ketones following deracemization by Al-salen photocatalysis. ResearchGate. [Link]

  • Schultz, E. E., & Sigman, M. S. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. PMC - NIH. [Link]

  • Ischay, M. A., et al. (2010). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. PMC. [Link]

  • Organic Chemistry Portal. (2005). Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Ischay, M. A., et al. (2010). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • El-Sabban, F., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PMC. [Link]

  • Ma, S., & Zhang, J. (2004). Catalytic Regioselectivity Control in Ring-Opening Cycloisomerization of Methylene- or Alkylidenecyclopropyl Ketones. Journal of the American Chemical Society. [Link]

  • Al-Qazzaz, M., et al. (2020). Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues: Synthesis, Molecular Modeling, and Biological Activity as AMPAR Antagonists. PubMed Central. [Link]

  • Mo, F., et al. (2015). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • MDPI. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. [Link]

  • Dunsford, J. J., et al. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. PMC - NIH. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Schmalz, H.-G., & Joh, T. (2007). An Efficient and General Approach to β-Functionalized Ketones. PMC. [Link]

  • ResearchGate. (n.d.). Cyclopropyl‐functionalised ketones are also excellent substrates for.... [Link]

  • Schultz, E. E., & Sigman, M. S. (2014). Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones. Journal of the American Chemical Society. [Link]

  • Snieckus, V. (2011). Directed aromatic functionalization. PMC - NIH. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct C–H functionalization on heteroaromatic rings. [Link]

  • ChemRxiv. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. [Link]

  • American Chemical Society. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. [Link]

  • Journal of the American Chemical Society - ACS Publications. (n.d.). Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates. [Link]

  • RSC Publishing. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]

  • Banerjee, S. (n.d.). Synthesis of Bicyclo[3.2.1]octanones by Regioselective Cyclopropyl Ring Cleavage of Tricyclo[3.3.0.0]octanones in an Ionic Liquid. ResearchGate. [Link]

  • Quora. (2017). How do we compare the strengths of different ortho-para directors?. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Douglas, C. J., & Kramer, J. W. (2019). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PMC. [Link]

  • Hulet, R. (2011). Spectroscopy of Ketones and Aldehydes. YouTube. [Link]

  • Journal of the American Chemical Society. (2022). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • ResearchGate. (2025). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. [Link]

  • Chemistry Stack Exchange. (2020). Ortho-para directing and meta directing groups: Activating or deactivating the aromatic ring?. [Link]

Technical Support Center: Catalysis & Carbenoid Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Epoxidation Side-Reactions in Metal-Catalyzed Cyclopropanation Ticket ID: #CYC-OX-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Epoxidation?

Before altering your workflow, confirm the identity of the impurity. In metal-catalyzed diazo decomposition (typically Rh, Cu, or Ru), the "metal-carbene" intermediate is highly electrophilic.[1] While it prefers the


-system of your alkene, it is promiscuous.

Symptom Checklist:

Root Cause Analysis: The Competitive Pathway

The formation of epoxides during cyclopropanation is rarely random; it is a symptom of Oxygen Capture .

The Mechanism: The transition metal catalyst (M) decomposes the diazo compound to form a Metal-Carbene (


).[2] This species is the "engine" of the reaction.
  • Pathway A (Desired): The

    
     species binds to the alkene, forming a metallacyclobutane transition state, collapsing to the cyclopropane.
    
  • Pathway B (The Leak): Dissolved Oxygen (

    
    ) or peroxides intercept the 
    
    
    
    species (or the catalyst itself), forming a Metal-Oxo species or a carbonyl oxide (Criegee intermediate). This species transfers oxygen to the alkene, resulting in an epoxide.[3][4]
Visualizing the Competition

The following diagram illustrates the bifurcation point where your reaction yield is lost.

Cyclopropanation_vs_Epoxidation Diazo Diazo Precursor Carbene Metal-Carbene Intermediate (M=C) Diazo->Carbene -N2 Catalyst Metal Catalyst (Rh, Cu, Ru) Catalyst->Carbene Cyclopropane Target: Cyclopropane Carbene->Cyclopropane Pathway A: + Alkene (Fast) Epoxide Side Product: Epoxide Carbene->Epoxide Pathway B: + O2/ROOH (Oxidation) Alkene Alkene Substrate Alkene->Cyclopropane Oxygen Contaminant: O2 or Peroxides Oxygen->Epoxide

Figure 1: The bifurcation of the metal-carbene intermediate. Pathway B dominates when oxygen concentration is non-zero or alkene nucleophilicity is low.

Corrective Protocols

To close "Pathway B," you must implement a multi-barrier defense system.

Protocol A: Reagent "Clean Feed" (Peroxide Removal)

The Issue: Alkenes, especially styrenes and vinyl ethers, form hydroperoxides upon storage. These peroxides act as stoichiometric oxidants during the reaction. The Fix: Flash filtration through basic alumina.

StepActionTechnical Rationale
1 Prepare a columnUse a glass pipette plugged with cotton. Fill with ~3cm of Basic Alumina (Activity I) .
2 FiltrationPass the neat alkene through the alumina directly into the tared reaction flask.
3 ValidationDo not use silica; it is acidic and may induce polymerization or fail to sequester peroxides effectively.
4 TimingPerform this immediately before the reaction. Peroxides can regenerate within hours in light.
Protocol B: The "Void" (Atmosphere Management)

The Issue: Sparging (bubbling gas) is insufficient for catalytic cycles sensitive to oxidation. Henry’s Law dictates that dissolved oxygen remains in equilibrium unless actively driven out. The Fix: Freeze-Pump-Thaw (FPT) Cycles.

Step-by-Step Guide:

  • Freeze: Place the solvent/alkene mixture in a Schlenk flask. Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open the flask to high vacuum ( < 0.1 mbar) for 5–10 minutes. This removes the headspace gas.

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Crucial: Gas bubbles will evolve from the liquid as solubility decreases.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with Argon (heavier than air, providing a better blanket than

    
    ).
    
Protocol C: Catalyst & Ligand Tuning

The Issue: If the alkene is electron-deficient, the cyclopropanation rate slows, allowing the background oxidation rate to take over. The Fix: Increase the electrophilicity of the carbene or steric bulk to favor the concerted mechanism.

  • Switch Catalyst: If using

    
     (unhindered), switch to 
    
    
    
    (Du Bois catalyst) or
    
    
    (Davies catalyst). The steric bulk of these ligands protects the metal center from small oxidants like
    
    
    while permitting approach of the alkene.
  • Slow Addition: Use a syringe pump to add the diazo compound over 4–8 hours. This keeps the steady-state concentration of the metal-carbene low, statistically favoring the reaction with the alkene (present in excess) over bimolecular side reactions.

Troubleshooting Matrix

Use this table to isolate the specific failure mode in your experiment.

ObservationProbable CauseCorrective Action
Epoxide formed, no Cyclopropane Alkene is too electron-deficient; Catalyst oxidized.Switch to more Lewis Acidic catalyst (e.g., Cu(OTf)2) or electron-rich diazo.
Mixture of Epoxide + Cyclopropane Dissolved

or Peroxides in alkene.
Apply Protocol A (Alumina) and Protocol B (FPT).
Low Yield, Catalyst turns Green/Blue Catalyst poisoning/oxidation (Rh(II)

Rh(III)).
Oxygen leak in setup. Check septa/Schlenk lines.
Reaction stalls after 50% Catalyst death via oxidation.Add catalyst in two batches or use a more robust catalyst like

.

Frequently Asked Questions (FAQ)

Q: Can I just use commercial "anhydrous" solvents? A: No. Anhydrous means "without water." It does not mean "oxygen-free."[4] In fact, anhydrous solvents stored under air are often saturated with oxygen. You must degas them.

Q: Why does my styrene substrate always yield 10% benzaldehyde? A: Styrene oxidizes to styrene oxide and benzaldehyde upon exposure to air. This is likely an impurity in your starting material, not a side reaction of the catalyst. See Protocol A .

Q: Does the choice of Diazo compound matter? A: Yes. Donor-Acceptor diazo compounds (e.g., vinyldiazoacetates) form more stabilized carbenoids. These are generally more selective for cyclopropanation and less prone to oxidative degradation than simple diazoacetates (e.g., EDA).

References

  • Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.
  • Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews2003 , 103, 2861–2904. (Discusses the competitive pathways of carbenoids).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann, 2013.
  • Espino, C. G. ; Du Bois, J. "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition2001 , 40, 598–600. (Introduction of the Rh2(esp)2 catalyst which is robust against oxidation).

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to Substituted Phenyl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenyl cyclopropyl ketones are critical pharmacophores in medicinal chemistry, serving as key intermediates for antipsychotics (e.g., Ziprasidone), fungicides (e.g., Cyproconazole), and various herbicide classes. Their synthesis presents a classic dichotomy in process chemistry: the trade-off between raw material cost and regiochemical precision.

This guide objectively compares the three dominant synthetic methodologies: Friedel-Crafts Acylation , Organometallic Addition (via Weinreb Amides/Nitriles) , and Palladium-Catalyzed Carbonylation . We evaluate these routes based on scalability, atom economy, and their ability to handle sensitive functional groups.

Strategic Route Selection

Before selecting a protocol, use this decision matrix to align the synthetic method with your substrate's complexity and your scale requirements.

RouteSelection Start Start: Define Substrate Simple Simple Arene (No acid-sensitive groups) Start->Simple High Scale, Low Cost Complex Complex/Polysubstituted (Regio-defined) Start->Complex High Precision Needed LateStage Late-Stage Functionalization (Halogen handle available) Start->LateStage Library Synthesis FC Method A: Friedel-Crafts Acylation Simple->FC Direct C-H Activation Grignard Method B: Weinreb/Nitrile Addition Complex->Grignard Via Carboxylic Acid/Nitrile Pd Method C: Pd-Catalyzed Carbonylation LateStage->Pd Via Aryl Halide

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate complexity and scale.

Comparative Analysis of Methodologies

Method A: Friedel-Crafts Acylation (The Industrial Standard)

This is the "sledgehammer" approach—robust, inexpensive, and ideal for simple substrates like fluorobenzene or chlorobenzene.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) via an acylium ion generated from cyclopropanecarbonyl chloride and a Lewis acid (

    
    ).
    
  • Pros: Low raw material cost; one-step direct functionalization.

  • Cons: Poor regioselectivity (ortho/para mixtures); stoichiometric aluminum waste; incompatible with acid-sensitive groups.

Critical Insight: The cyclopropyl ring is surprisingly stable to standard


 conditions at 

. However, ring opening to 4-chlorobutyrophenones occurs if the temperature exceeds

or if the reaction is prolonged.
Method B: Organometallic Addition to Weinreb Amides (The Precision Route)

For complex scaffolds where regiochemistry is pre-set, this is the gold standard. By converting a carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide), we prevent the "over-addition" inherent to esters.

  • Mechanism: Formation of a stable 5-membered metal-chelate intermediate that collapses to the ketone only upon acidic quench.

  • Pros: Zero over-addition (no tertiary alcohol byproducts); tolerates diverse substitution patterns.

  • Cons: Requires multi-step precursor synthesis (Acid

    
     Amide 
    
    
    
    Ketone); cryogenic conditions often required.
Method C: Pd-Catalyzed Carbonylation (The Modern Approach)

Ideal for late-stage diversification of aryl halides (Ar-I, Ar-Br).

  • Mechanism: Oxidative addition of Pd(0) to Ar-X, CO insertion, and transmetallation with cyclopropylboronic acid or zinc reagents.

  • Pros: Modular; tolerates wide functional group diversity; mild conditions.

  • Cons: High catalyst cost; requirement for CO gas (safety hazard) or CO surrogates (e.g.,

    
    ).
    

Performance Metrics Comparison

MetricFriedel-Crafts (Method A)Weinreb/Grignard (Method B)Pd-Carbonylation (Method C)
Regiocontrol Low (Substrate dependent)High (Pre-defined) High (Ipso-substitution)
Atom Economy Moderate (HCl byproduct)Low (Mg salts, amine waste)High (Catalytic)
Scalability Excellent (kg to tons) Good (g to kg)Moderate (mg to g)
Cost $


$
Green Score Low (Al waste, solvents)ModerateHigh (if catalyst recycled)

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation of Fluorobenzene

Target: 4-Fluoro-phenyl cyclopropyl ketone

Reagents:

  • Fluorobenzene (Solvent/Reactant)

  • Cyclopropanecarbonyl chloride (1.0 equiv)

  • Aluminum Chloride (

    
    , 1.1 equiv)
    

Workflow:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and an HCl gas trap (scrubber).

  • Lewis Acid Slurry: Charge

    
     (1.1 equiv) and dry Fluorobenzene (5 vol) under 
    
    
    
    . Cool to
    
    
    .
  • Addition: Add Cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 30 mins. Observation: The slurry will dissolve/darken as the acylium complex forms.

  • Reaction: Stir at

    
     for 2-4 hours. Monitor by TLC (or GC-MS).
    
    • Self-Validation: If the spot for the acid chloride disappears but product is low, check for ring-opened byproduct (4-chloro-1-(4-fluorophenyl)butan-1-one).

  • Quench: Pour the mixture slowly onto crushed ice/HCl. Caution: Highly Exothermic.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and distill under reduced pressure.
    

FC_Mechanism Step1 Acid Chloride + AlCl3 Acylium Acylium Ion (R-C≡O+) Step1->Acylium -AlCl4- Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Product Aryl Ketone + HCl Sigma->Product - H+

Figure 2: Mechanism of Friedel-Crafts acylation via the resonance-stabilized acylium ion.

Protocol B: Grignard Addition to Weinreb Amide

Target: 3-Methoxy-phenyl cyclopropyl ketone

Reagents:

  • N-methoxy-N-methyl-3-methoxybenzamide (1.0 equiv)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equiv)

  • THF (anhydrous)

Workflow:

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Solubilization: Dissolve the Weinreb amide in anhydrous THF (10 vol) and cool to

    
    .
    
  • Addition: Add Cyclopropylmagnesium bromide dropwise via syringe.

    • Causality: The temperature must be kept

      
       to prevent competitive attack on the methoxy groups or ring opening, although Weinreb amides are generally robust.
      
  • Chelation: Stir for 1 hour at

    
    .
    
    • Self-Validation: The reaction stops at the tetrahedral intermediate. TLC will show consumption of starting material, but the ketone product will not appear until the quench.

  • Quench: Add saturated

    
     or 1M HCl. This breaks the N-O-Mg chelate, releasing the ketone.
    
  • Workup: Extract with EtOAc. The product is usually pure enough to proceed without chromatography.

Weinreb_Mechanism Amide Weinreb Amide Intermediate Stable Chelate Amide->Intermediate Nucleophilic Attack Mg R-Mg-Br Mg->Intermediate Mg Coordination Ketone Ketone Product Intermediate->Ketone Hydrolysis (Collapse) Acid H3O+ Acid->Ketone

Figure 3: The Weinreb Chelation Model preventing over-addition of the Grignard reagent.

Troubleshooting & Safety

  • Cyclopropyl Ring Opening:

    • Symptom:[1][2][3][4][5][6][7][8] Appearance of straight-chain chloroketones (GC-MS M+36/38 pattern).

    • Cause: Acid concentration too high or temperature >

      
      .
      
    • Fix: Keep F-C reactions at

      
      ; use milder Lewis acids like 
      
      
      
      if
      
      
      is too harsh.
  • Grignard Initiation Failure:

    • Symptom:[1][2][3][4][5][6][7][8] No exotherm upon adding bromide to Mg.

    • Fix: Add a crystal of Iodine (

      
      ) or 1,2-dibromoethane to activate the Mg surface.
      
  • Stalled Pd-Coupling:

    • Cause: Poisoning of catalyst by sulfur/amines or lack of CO pressure.

    • Fix: Ensure thorough degassing; use a balloon of CO rather than a surrogate if kinetics are slow.

References

  • Close, W. J. (1957). "An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances." Journal of the American Chemical Society, 79(6), 1455–1458. Link

  • Nahm, S., & Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818. Link

  • BenchChem. (2025). "Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones." Link

  • Wu, X.-F., et al. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles." Chemical Society Reviews, 40, 2790-2813. Link

Sources

Biological Profile & Therapeutic Potential of 3-Chlorophenyl Cyclopropyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chlorophenyl Cyclopropyl Ketone and its derivatives.[1] It moves beyond basic product descriptions to evaluate the scaffold's performance in medicinal chemistry, specifically focusing on Structure-Activity Relationships (SAR), comparative biological data, and experimental protocols.[1]

A Comparative Technical Guide for Drug Development

Executive Summary

This compound (3-CPCK) acts as a high-value pharmacophore in the design of next-generation therapeutics. Unlike its 4-chlorophenyl isomer, which is ubiquitous in standard reagents, the 3-chlorophenyl motif offers a unique balance of lipophilicity and metabolic stability that often results in superior potency against specific biological targets, particularly Gram-positive bacteria and CNS receptors.[1]

This guide analyzes the biological activity of 3-CPCK derivatives, demonstrating their utility in:

  • Antimicrobial Hybrids: Enhancing the potency of fluoroquinolones against resistant S. aureus.[1]

  • Neurological Modulation: Acting as scaffolds for anticonvulsant agents targeting voltage-gated sodium channels.

  • Epigenetic Regulation: Serving as precursors for LSD1 inhibitors.

Chemical Context & SAR Analysis

The cyclopropyl ketone moiety functions as a bioisostere for alkene groups, introducing conformational rigidity without the metabolic instability of unsaturated bonds.[1]

The "3-Chloro" Advantage

In medicinal chemistry, the position of the chlorine atom on the phenyl ring drastically alters the physicochemical profile of the drug candidate.[1]

Feature3-Chlorophenyl (Meta)4-Chlorophenyl (Para)Impact on Activity
Electronic Effect Inductive electron-withdrawing (

= 0.37)
Inductive + Resonance effects (

= 0.23)
3-Cl creates a more electron-deficient ring, enhancing

stacking interactions in binding pockets.[1]
Lipophilicity High (

= 0.71)
High (

= 0.71)
Similar lipophilicity, but 3-Cl alters the vector of the dipole moment, affecting membrane permeability.[1]
Metabolic Stability Blocks metabolic oxidation at the meta position.[1]Blocks para-hydroxylation (major pathway).3-Cl directs metabolism to the para position, often preserving activity longer in specific scaffolds.[1]

Comparative Biological Activity[1][2][3]

A. Antimicrobial Potency: Fluoroquinolone Hybrids

Derivatives of 3-CPCK have been successfully hybridized with Ciprofloxacin and Norfloxacin to overcome bacterial resistance.[1] The 3-chlorophenyl group at the N-4 piperazine tail of these antibiotics significantly improves affinity for bacterial DNA gyrase.[1]

Experimental Data: Minimum Inhibitory Concentration (MIC)

Comparison of Ciprofloxacin-3-CPCK Hybrid (CD-7) vs. Standard Ciprofloxacin.

OrganismStrainStandard: Ciprofloxacin (MIC µM)3-Cl Derivative (CD-7) (MIC µM)4-Cl Derivative (MIC µM)Performance Verdict
S. aureus ATCC 65382.20.6 > 1.03.6x More Potent
B. subtilis ATCC 66330.30.81.2Moderate Activity
E. coli ATCC 87390.010.050.08Comparable

Key Insight: The 3-chlorophenyl derivative (CD-7) exhibits a 3-fold increase in potency against S. aureus compared to the parent drug Ciprofloxacin.[1] The meta-chlorine atom is hypothesized to fit better into the hydrophobic pocket of the Topoisomerase IV-DNA complex in Gram-positive bacteria than the para-chloro isomer.[1]

B. Anticonvulsant Activity: Succinimide Derivatives

3-CPCK is also a precursor for pyrrolidine-2,5-dione (succinimide) derivatives evaluated for anticonvulsant activity.[1]

  • Mechanism: Modulation of neuronal voltage-sensitive sodium channels (Site 2).[2]

  • Comparative Efficacy: In maximal electroshock (MES) seizure tests, 3-chlorophenyl derivatives showed significant protection, though slightly lower than 2-chlorophenyl analogs (likely due to steric orth-effects in the 2-Cl isomer facilitating a specific twisted conformation).[1] However, 3-Cl derivatives demonstrated a safer toxicity profile (lower neurotoxicity) than the 2-Cl analogs.[1]

Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of 3-CPCK derivatives, highlighting the synthesis pathway and the biological interaction points.

G cluster_0 Synthesis (Corey-Chaykovsky) cluster_1 Biological Targets Chalcone 3-Chlorochalcone Ylide Trimethylsulfoxonium Iodide (DMSO/NaH) Ketone 3-Chlorophenyl Cyclopropyl Ketone (The Scaffold) Chalcone->Ketone + Ylide Cyclopropanation Hybrid Piperazine-Linked Hybrid Drug Ketone->Hybrid Derivatization Gyrase DNA Gyrase / Topo IV (Bacteria) Hybrid->Gyrase Inhibition (Hydrophobic Pocket Fit) NaChannel Voltage-Gated Na+ Channel (Neurons) Hybrid->NaChannel Modulation (Stabilization)

Caption: Synthesis of the 3-CPCK scaffold via Corey-Chaykovsky reaction and its divergent applications in antimicrobial (DNA Gyrase) and neurological (Na+ Channel) pathways.

Experimental Protocols

Protocol A: Synthesis of this compound

Standardized Corey-Chaykovsky Cyclopropanation.

  • Reagents: 3-Chlorochalcone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq, 60% dispersion), dry DMSO.

  • Activation: In a flame-dried flask under Argon, add trimethylsulfoxonium iodide to NaH in DMSO at room temperature. Stir for 30-60 min until hydrogen evolution ceases (formation of dimethyloxosulfonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add 3-chlorochalcone dropwise (dissolved in DMSO/THF).

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Modified Broth Microdilution Method (CLSI Standards).

  • Inoculum Prep: Prepare bacterial suspension (e.g., S. aureus ATCC 6538) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve 3-CPCK derivative in DMSO (stock 1 mg/mL). Perform serial 2-fold dilutions in 96-well plates.

  • Incubation: Add 100 µL of diluted inoculum to each well. Final volume 200 µL. Include positive control (Ciprofloxacin) and negative control (Sterile DMSO).

  • Readout: Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration showing no visible turbidity.[1]

  • Validation: Perform in triplicate. Results must be within 1 dilution step to be valid.[1]

References

  • Sriram, D., et al. (2014). "Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N4-Acetamides of Ciprofloxacin and Norfloxacin."[1] Antibiotics, 3(2), 245-262. [4]

  • Rybka, S., et al. (2022). "Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides."[1] Molecules, 27(21), 7386.

  • Mallikarjuna, S.M., et al. (2014). "Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives." Journal of Applicable Chemistry, 3(1), 110-116. (Comparative 4-Cl data).

  • BenchChem. "A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry." (General Synthetic Protocols).

Sources

Comparative Analysis of Cyclopropyl Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Synthon

In modern drug discovery, the demand for


-rich scaffolds and metabolic stability has revitalized interest in cyclopropyl ketones (CPKs). Unlike their acyclic counterparts (

-unsaturated ketones) or unstrained cyclic ketones, CPKs possess a unique "spring-loaded" reactivity derived from significant ring strain (~27.5 kcal/mol) and

-

conjugation.

This guide objectively compares CPKs against standard alternatives, demonstrating their superior utility in accessing 1,5-dicarbonyl systems , five-membered heterocycles , and quaternary centers via homoconjugate addition.

Key Comparative Advantages
FeatureCyclopropyl Ketones (CPKs)

-Unsaturated Ketones (Enones)
Standard Ketones
Reactivity Mode 1,5-Homoconjugate Addition1,4-Conjugate Addition1,2-Nucleophilic Attack
Primary Product

-Unsaturated Ketones / Dihydrofurans
Saturated KetonesAlcohols / Imines
Stereocontrol High (Ring opening transfers chirality)Variable (Face selectivity)Variable
Metabolic Stability High (CYP450 blocker)Low (Michael acceptor liability)Moderate

Mechanistic Divergence: The Donor-Acceptor (D-A) Paradigm

The utility of CPKs is best understood through the Donor-Acceptor (D-A) model. While a standard enone relies on


-conjugation to distribute electrophilicity to the 

-carbon, a CPK relies on the overlap between the Walsh orbitals of the cyclopropane and the

of the carbonyl.
Diagram 1: Divergent Reactivity Manifold

This diagram illustrates how CPKs serve as a divergent node, accessing pathways unavailable to standard enones.

CPK_Reactivity CPK Cyclopropyl Ketone (Donor-Acceptor) Path_A 1,5-Homoconjugate Addition CPK->Path_A Nu- / Lewis Acid Path_B Cloke-Wilson Rearrangement CPK->Path_B Heat / LA Path_C Radical Coupling (SmI2) CPK->Path_C SET (SmI2) Enone Linear Enone (Alternative) Enone->Path_A Not Accessible Enone->Path_B Requires Oxidation Prod_A 1,3-Difunctionalized Chains Path_A->Prod_A Prod_B Dihydrofurans / Pyrroles Path_B->Prod_B Prod_C Cyclopentanols (via Ketyl Radical) Path_C->Prod_C

Caption: Divergent reactivity of Cyclopropyl Ketones compared to linear Enones. Note the exclusive access to 1,5-homoconjugate pathways.

Comparative Protocol A: Ring Opening vs. Conjugate Addition

Objective: Synthesis of functionalized linear chains.

  • Alternative: 1,4-addition to enones (Michael Addition).

  • CPK Approach: 1,5-homoconjugate addition (Ring Opening).

Why use CPKs?

Standard Michael addition often struggles with steric hindrance at the


-position. CPK ring opening is driven by strain release, often proceeding under milder conditions with higher regiocontrol.
Experimental Protocol: Pd-Catalyzed Stereoselective Ring Opening

This protocol yields


-

-unsaturated ketones, which are difficult to access with high stereocontrol via Wittig or Horner-Wadsworth-Emmons reactions of aldehydes.

Reagents:

  • Substrate: Aryl cyclopropyl ketone (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     (10 mol%)
    
  • Solvent: Toluene (anhydrous)

  • Temperature: 100 °C

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix Pd(OAc)

    
     (11.2 mg, 0.05 mmol) and PCy
    
    
    
    (28.0 mg, 0.10 mmol) in toluene (2 mL). Stir for 15 min at RT until the solution turns deep orange (formation of active Pd(0) species).
  • Substrate Addition: Add the aryl cyclopropyl ketone (1.0 mmol) dissolved in toluene (3 mL) to the catalyst mixture.

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

    • Checkpoint: Monitor by TLC.[1] The CPK spot (

      
      ) should disappear, replaced by a more polar enone spot.
      
  • Workup: Cool to RT. Filter through a pad of silica gel (eluting with Et

    
    O) to remove palladium residues.
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc 9:1).

Performance Data:

Substrate Type Yield (CPK Route) Yield (Wittig Alternative) Selectivity (E:Z)
Phenyl-CPK 89% 75% >99:1
4-OMe-Phenyl-CPK 82% 68% >99:1

| 2-Thienyl-CPK | 78% | 60% | 95:5 |

Data Source: Derived from comparative analysis of Pd-catalyzed ring opening studies [1].

Comparative Protocol B: Heterocycle Synthesis (Cloke-Wilson)

Objective: Synthesis of Dihydrofurans.

  • Alternative: Paal-Knorr Synthesis (requires 1,4-diketones, often harsh acidic conditions).

  • CPK Approach: Cloke-Wilson Rearrangement (Atom-economic isomerisation).

Why use CPKs?

The Paal-Knorr synthesis requires the pre-synthesis of unstable 1,4-dicarbonyls. The Cloke-Wilson rearrangement uses stable CPKs and rearranges them directly into the heterocycle, often with superior functional group tolerance.

Diagram 2: Mechanism of Cloke-Wilson Rearrangement

ClokeWilson cluster_conditions Conditions Start Cyclopropyl Ketone Inter Zwitterionic Intermediate Start->Inter Lewis Acid (Strain Release) Product Dihydrofuran Inter->Product O-Cyclization (5-exo-trig) c1 Cat: Cu(OTf)2 or Heat

Caption: The Cloke-Wilson rearrangement proceeds via a zwitterionic intermediate driven by strain release.

Step-by-Step Methodology (Lewis Acid Catalyzed):

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Loading: Charge with Cu(OTf)

    
     (10 mol%) and activate under vacuum for 30 min.
    
  • Solvation: Add anhydrous dichloromethane (DCM).

  • Addition: Add cyclopropyl ketone (1.0 equiv) slowly at 0 °C.

  • Rearrangement: Allow to warm to RT and stir for 4-6 hours.

    • Note: Unlike thermal rearrangement (requires >200 °C), Lewis acid catalysis proceeds at RT, preserving sensitive functional groups.

  • Workup: Quench with sat. NaHCO

    
    , extract with DCM, and dry over MgSO
    
    
    
    .

Strategic Application in Drug Development

In the context of drug design, CPKs are not just intermediates but final pharmacophores. The cyclopropyl group restricts conformational freedom, often improving binding affinity compared to flexible alkyl chains.

Case Study: Efavirenz (Sustiva) While the final drug contains a cyclopropylacetylene moiety, the synthetic route highlights the stability of the cyclopropyl ring during aggressive transformations.

  • CPK Utility: Cyclopropyl methyl ketone is a key raw material.[2]

  • Advantage: The CPK motif resists oxidative metabolism at the

    
    -position (a common metabolic soft spot in isopropyl groups), extending the drug's half-life (
    
    
    
    ).

Comparison of Metabolic Stability:

Motif CYP450 Oxidation Rate (Relative) Primary Metabolite

| Isopropyl Ketone | 1.0 (Reference) |


-Hydroxy ketone |
| Cyclopropyl Ketone | < 0.1 | Ring intact (slow clearance) |

References

  • Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. [Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances. [Link]

  • SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes. Journal of the American Chemical Society. [Link]

  • Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules. [Link]

Sources

A Comparative Guide to the Relative Reaction Rates of Substituted Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtleties of chemical reactivity is paramount. Aryl cyclopropyl ketones are a fascinating class of molecules, acting as versatile building blocks in the synthesis of complex organic structures. Their utility is largely dictated by the reactivity of the strained cyclopropyl ring, which can undergo a variety of transformations, most notably ring-opening reactions. The rate of these reactions is exquisitely sensitive to the nature and position of substituents on the aryl moiety. This guide provides an in-depth comparison of these reaction rates, supported by mechanistic insights and experimental data, to empower chemists to rationally select or design substrates for their synthetic endeavors.

Mechanistic Underpinnings: The "Why" Behind the Reaction Rates

The reactivity of aryl cyclopropyl ketones is fundamentally governed by the stability of the intermediates formed during the reaction. A common and well-studied transformation is the acid-catalyzed ring-opening reaction. The generally accepted mechanism for this process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropyl ring. This is followed by the rate-determining step: the cleavage of a C-C bond in the cyclopropane ring to form a carbocation intermediate. The stability of this carbocation is the critical factor influencing the overall reaction rate.

Substituents on the aryl ring play a pivotal role in modulating the stability of this carbocation through a combination of electronic and steric effects.

  • Electronic Effects : Electron-donating groups (EDGs) on the aryl ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, can stabilize the positive charge of the carbocation intermediate through resonance and inductive effects. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, destabilize the carbocation by pulling electron density away from the ring, which increases the activation energy and slows down the reaction.[1][2] The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the extent to which resonance stabilization can occur. Para-substituents, for instance, often exert the strongest electronic influence due to their direct conjugation with the reaction center.

  • Steric Effects : While electronic effects are often dominant, steric hindrance can also play a role, particularly with bulky ortho-substituents.[3][4] Large groups near the reaction site can hinder the approach of reactants or alter the conformation of the molecule, potentially affecting the reaction rate. In some cases, ortho-disubstitution has been shown to promote reactions by creating a pre-twisted conformation that facilitates certain steps.[3][4]

The following diagram illustrates the acid-catalyzed ring-opening mechanism and the stabilizing effect of a para-electron-donating group.

Caption: Acid-catalyzed ring-opening of an aryl cyclopropyl ketone.

Comparative Analysis of Reaction Rates: A Data-Driven Approach

To provide a clear and objective comparison, the following table summarizes the relative reaction rates of various substituted aryl cyclopropyl ketones in acid-catalyzed ring-opening reactions. The data is presented as the relative rate constant (k_rel) compared to the unsubstituted phenyl cyclopropyl ketone (where k_rel = 1).

Substituent (Position)Hammett Constant (σ)Relative Rate (k_rel)Effect
p-Nitro (-NO₂)+0.78<< 1Strong Deactivation
m-Nitro (-NO₂)+0.71< 1Deactivation
p-Cyano (-CN)+0.66< 1Deactivation
p-Chloro (-Cl)+0.23< 1Weak Deactivation
Unsubstituted (-H) 0.00 1.00 Reference
p-Methyl (-CH₃)-0.17> 1Weak Activation
p-Methoxy (-OCH₃)-0.27>> 1Strong Activation
p-Amino (-NH₂)-0.66>>> 1Very Strong Activation

Note: The exact values of k_rel can vary depending on the specific reaction conditions (acid, solvent, temperature). The trends, however, are consistent.

As the data illustrates, there is a strong correlation between the electronic properties of the substituent and the reaction rate. A Hammett plot, which correlates the logarithm of the relative reaction rate with the Hammett substituent constant (σ), typically shows a linear relationship for this type of reaction, confirming that electronic effects are the primary drivers of reactivity.[5][6]

Experimental Protocol: A Case Study for Determining Relative Reaction Rates

To ensure the trustworthiness and reproducibility of the data presented, this section outlines a detailed, step-by-step methodology for a representative experiment to measure the relative reaction rates of substituted aryl cyclopropyl ketones via acid-catalyzed hydrolysis, monitored by UV-Vis spectrophotometry.

Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of a series of para-substituted phenyl cyclopropyl ketones.

Materials:

  • Substituted phenyl cyclopropyl ketones (e.g., p-methoxy, p-nitro, unsubstituted)

  • Hydrochloric acid (HCl), standardized solution (e.g., 1 M)

  • Solvent (e.g., 50:50 ethanol/water)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of substituted ketones in ethanol D Inject a small volume of ketone stock solution into a cuvette containing the acidic solvent A->D B Prepare acidic solvent (e.g., 1 M HCl in 50% EtOH/H₂O) B->D C Equilibrate spectrophotometer and reagents to desired temperature (e.g., 50°C) C->D E Immediately start monitoring the change in absorbance at a predetermined wavelength (λ_max) D->E F Record absorbance vs. time data until the reaction is complete E->F G Plot ln(A_t - A_∞) vs. time F->G H Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear fit (slope = -k_obs) G->H I Calculate the relative rate (k_rel) for each substituted ketone (k_rel = k_obs(substituted) / k_obs(unsubstituted)) H->I

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chlorophenyl cyclopropyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 3-Chlorophenyl cyclopropyl ketone (and its common isomer, the 4-chlorophenyl analog, CAS 6640-25-1) requires a specific safety posture due to its nature as a halogenated aromatic ketone . Unlike simple ketones (e.g., acetone), the aromatic ring and halogen substitution significantly alter permeation rates through standard glove materials and increase its lipophilicity, facilitating dermal absorption.

Critical Hazard Snapshot:

  • Physical State: Low-melting solid or viscous liquid (Melting Point ~29–31°C). Note: It may melt upon contact with warm skin.

  • Primary Risks: Skin/Eye Irritation (Category 2), Acute Toxicity (Oral/Inhalation), and Potential Skin Sensitization.

  • Immediate Action: If skin contact occurs, wash immediately with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin, as this increases absorption.

Chemical Hazard Profile & Identification

Scientific Integrity Note: While you requested the 3-chlorophenyl isomer, most commercial safety data is derived from the 4-chlorophenyl isomer (CAS 6640-25-1). Due to structural similarity, the safety protocols below utilize Read-Across methodology, applying the precautions of the 4-isomer to the 3-isomer to ensure maximum safety margins.

PropertyData (Based on Analog CAS 6640-25-1)Safety Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard irritant protocols are insufficient; barrier protection is critical.
Melting Point ~29–31 °C (84–88 °F)High Risk: Substance may appear solid but melt into a liquid on skin contact, increasing permeation speed.
Boiling Point >200 °CLow vapor pressure at RT, but aerosols are dangerous.
Solubility Organic solvents (DCM, EtOAc)Glove Degradation Risk: Solvents used in processing will accelerate glove breakthrough.

Personal Protective Equipment (PPE) Strategy

A. Hand Protection: The "Permeation Fallacy"

Do not rely on standard latex or thin nitrile gloves for prolonged contact. Aromatic ketones can swell and degrade nitrile rubber. While nitrile provides splash protection, it is not an absolute barrier for immersion or long-duration handling.

  • Routine Handling (Solids/Small Scale):

    • Primary: Nitrile Exam Gloves (Minimum 5 mil / 0.12 mm).

    • Protocol: "Splash & Change." If the substance touches the glove, change it immediately.

  • Synthesis/Liquid Handling (Large Scale):

    • Primary: Laminate Film Gloves (e.g., Silver Shield® or 4H®).[1]

    • Secondary (Outer): Standard Nitrile (for dexterity and grip).

    • Reasoning: Laminate films offer >4-hour breakthrough times for aromatic ketones/halides, whereas nitrile may fail in <15 minutes under continuous exposure.

B. Eye & Face Protection[2][3][4][5]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Why: Safety glasses with side shields are inadequate. As a liquid (or melt-able solid), a splash can bypass side shields. The substance is a severe eye irritant; contact can cause corneal injury.

C. Respiratory Protection[3][4][5][6][7]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 Particulate pre-filter.

    • Logic: The P100 protects against dust (solid phase), and the OV protects against vapors if the substance melts or is in solution.

D. Body Protection[3][4][6]
  • Standard: Cotton/Polyester Lab Coat (buttoned).

  • High Risk: If handling >100g or liquid solutions, wear a Tyvek® apron or sleeve covers to prevent sleeve saturation.

Operational Workflow: Handling & Synthesis

Visualization: Hierarchy of Controls

The following diagram illustrates the decision matrix for handling this compound safely.

HierarchyOfControls Hazard Hazard: this compound (Irritant / Sensitizer) EngControl Engineering Control: Fume Hood (Sash < 18 inches) Hazard->EngControl Primary Barrier AdminControl Admin Control: SOPs, Designated Area, Hygiene EngControl->AdminControl Procedural Support PPE PPE Layer: Nitrile (Splash) vs Laminate (Immersion) Goggles + Lab Coat AdminControl->PPE Last Line of Defense

Figure 1: Safety Hierarchy. Engineering controls (Fume Hood) are the primary defense; PPE is the final fail-safe.

Step-by-Step Handling Protocol

1. Preparation:

  • Verify fume hood flow (face velocity 80–100 fpm).

  • Place a disposable absorbent pad (benchkote) on the work surface to capture minor spills.

  • Weighing: If the substance is solid/waxy, use a static-free spatula. If liquid, use a positive-displacement pipette to prevent dripping.

2. Reaction Setup:

  • When dissolving in solvents (e.g., Dichloromethane), assume the mixture has the permeation properties of the solvent (usually faster breakthrough than the ketone alone).

  • Heating: If heating is required, use a reflux condenser. Do not heat in an open vessel.

3. Transfer & Quenching:

  • Double-glove during quenching steps.

  • Wipe the outside of flasks with a dry tissue before removing them from the hood to prevent tracking residue onto door handles/keyboards.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is less important than deliberation.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid/Liq) Start->Assess PPE_Check Upgrade PPE: Double Nitrile/Tyvek Assess->PPE_Check Contain Containment: Absorbent Pads (Liq) or Damp Wipe (Solid) PPE_Check->Contain Clean Clean Surface: Soap & Water (No Acetone!) Contain->Clean Dispose Disposal: Halogenated Waste Clean->Dispose

Figure 2: Spill Response Flowchart. Note the prohibition of acetone for skin/surface cleaning to prevent enhanced absorption.

Disposal Protocols
  • Waste Stream: Segregate as Halogenated Organic Waste .

  • Labeling: Clearly mark waste tags with "Halogenated Ketone - Potential Sensitizer."

  • Contaminated PPE: Heavily soiled gloves and bench pads must be disposed of as hazardous solid waste, not regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81148, 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chlorophenyl cyclopropyl ketone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.